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Core Science & Biosynthesis

Foundational

3-Amino-3-cyclohexylbutanoic acid molecular weight and formula

An In-depth Technical Guide to 3-Amino-3-cyclohexylbutanoic Acid: Properties, Synthesis, and Potential in Drug Discovery Executive Summary 3-Amino-3-cyclohexylbutanoic acid is a non-proteinogenic β-amino acid characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-3-cyclohexylbutanoic Acid: Properties, Synthesis, and Potential in Drug Discovery

Executive Summary

3-Amino-3-cyclohexylbutanoic acid is a non-proteinogenic β-amino acid characterized by a chiral center and a bulky cyclohexyl group. These structural features make it a molecule of significant interest for researchers, scientists, and drug development professionals. Its molecular formula is C₁₀H₁₉NO₂ with a molecular weight of 185.26 g/mol .[1] While not a component of natural proteins, its unique architecture—combining a lipophilic moiety with reactive amino and carboxylic acid functional groups—positions it as a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, outlines a plausible synthetic pathway, and explores its potential applications in the design of novel therapeutics, including peptidomimetics and advanced prodrug formulations.

Molecular Profile and Physicochemical Properties

The core identity of 3-Amino-3-cyclohexylbutanoic acid lies in its distinct structure. The presence of a cyclohexyl group attached to the same carbon as the amino group (C3) introduces significant steric bulk and lipophilicity. This can profoundly influence how the molecule interacts with biological targets, potentially enhancing binding affinity within hydrophobic pockets of enzymes or receptors.

Key Compound Identifiers and Properties
PropertyValueSource
IUPAC Name 3-Amino-3-cyclohexylbutanoic acidN/A
CAS Number 1270444-33-1[1]
Molecular Formula C₁₀H₁₉NO₂[1]
Molecular Weight 185.26 g/mol [1]
Canonical SMILES CC(C1CCCCC1)(N)CC(O)=O[1]

The butanoic acid backbone provides a flexible four-carbon chain, while the chiral center at C3 means the molecule can exist as two distinct enantiomers (R and S). The specific stereochemistry is critical in drug development, as different enantiomers often exhibit vastly different pharmacological activities and safety profiles.

Plausible Synthesis Strategy

While specific, peer-reviewed synthesis routes for 3-Amino-3-cyclohexylbutanoic acid are not extensively documented, a robust and logical pathway can be proposed based on well-established organic chemistry principles for synthesizing β-amino acids.[2] A highly effective approach is the reductive amination of a corresponding β-keto acid precursor.

This strategy is advantageous as it builds the core structure efficiently and allows for the introduction of the crucial amine group in a controlled manner. The overall workflow is a two-stage process.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Formation of Target Molecule A Cyclohexyl methyl ketone C Ethyl 3-cyclohexyl-3-oxobutanoate (β-Ketoester Intermediate) A->C  NaOEt, Toluene (Claisen Condensation) B Ethyl Acetate D 3-Cyclohexyl-3-oxobutanoic acid (β-Keto Acid) C->D  NaOH, H₂O (Saponification) E 3-Amino-3-cyclohexylbutanoic acid (Final Product) D->E  NH₃, NaBH₄ (Reductive Amination)

Caption: Proposed two-stage synthesis of 3-Amino-3-cyclohexylbutanoic acid.

Experimental Protocol: Reductive Amination

This protocol details the conversion of the β-keto acid precursor to the final product.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyclohexyl-3-oxobutanoic acid (1.0 eq) in methanol (10 mL per gram of starting material).

  • Ammonia Addition: Cool the solution to 0°C in an ice bath. Bubble anhydrous ammonia gas through the solution for 15 minutes, or add a 7N solution of ammonia in methanol (1.5 eq).

  • Reduction: While maintaining the temperature at 0°C, add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 30 minutes.

    • Causality Note: The reaction is kept cold to control the exothermic reaction and prevent side product formation. NaBH₄ is a mild reducing agent that selectively reduces the intermediate imine formed in situ without affecting the carboxylic acid group.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding 1M HCl until the pH is neutral. Remove the methanol under reduced pressure.

  • Purification: The resulting aqueous residue can be purified via ion-exchange chromatography to isolate the zwitterionic amino acid product, yielding 3-Amino-3-cyclohexylbutanoic acid.

Potential Applications in Drug Development

Non-proteinogenic amino acids are increasingly recognized as powerful tools in designing drugs with improved properties.[3] The unique structure of 3-Amino-3-cyclohexylbutanoic acid lends itself to several high-value applications.

Peptidomimetic and Novel Scaffolds

The incorporation of this amino acid into peptide chains can induce specific secondary structures (e.g., turns or helices) and increase resistance to enzymatic degradation by proteases. The lipophilic cyclohexyl side chain can enhance membrane permeability and improve oral bioavailability, a common challenge in peptide-based drug development. Furthermore, it serves as a chiral building block for the synthesis of more complex molecules, much like R-3-Aminobutanoic acid is a critical intermediate in the synthesis of the HIV drug Dolutegravir.[4]

Prodrug Design for Enhanced Delivery

Amino acids are frequently used as "promoieties" in prodrug design to leverage the body's natural amino acid transporters for improved drug absorption.[5][] A drug with poor solubility or permeability can be covalently linked to 3-Amino-3-cyclohexylbutanoic acid. This prodrug can then be transported across the intestinal wall or into specific cells via amino acid transporters. Once inside the target tissue, cellular enzymes (e.g., esterases) cleave the bond, releasing the active drug and the benign amino acid molecule.

G cluster_0 Prodrug Formation & Action Parent_Drug Parent Drug (Poor Permeability) Prodrug Prodrug (Enhanced Transport) Parent_Drug->Prodrug Covalent Linkage (e.g., Ester Bond) Amino_Acid 3-Amino-3-cyclohexylbutanoic acid (Promoety) Released_Drug Active Drug Released at Target Site Prodrug->Released_Drug Enzymatic Cleavage (in Target Cell) Released_AA Amino Acid (Metabolized)

Caption: Conceptual workflow of a prodrug strategy using an amino acid moiety.

This approach can significantly enhance a drug's therapeutic index by increasing its bioavailability and reducing off-target toxicity.[] The structural diversity of amino acids allows for fine-tuning of a drug's pharmacokinetic properties.[7]

Conclusion

3-Amino-3-cyclohexylbutanoic acid represents a promising, albeit under-explored, chemical entity for pharmaceutical research. Its defined molecular weight and formula are complemented by a unique three-dimensional structure that offers distinct advantages in drug design. By serving as a robust scaffold for peptidomimetics or as a cleavable moiety in prodrugs, it holds the potential to overcome long-standing challenges in drug stability, delivery, and bioavailability. The synthetic pathways to access this molecule are logical and based on established chemical transformations, making it an accessible tool for medicinal chemists aiming to develop next-generation therapeutics.

References

  • BLD Pharm. 3-Amino-3-cyclohexylbutanoic acid.
  • PubChem. (S)-2-amino-4-cyclohexylbutanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Cyclohexylbutanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • MilliporeSigma. 3-Amino-3-cyclohexylpropanoic acid.
  • McMurry, J. Organic Chemistry: A Tenth Edition. 26.3 Synthesis of Amino Acids.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.
  • Hey Papi Promotions. R-3-Aminobutanoic Acid's Role in Drug Development and Plant Protection.
  • Ferreira, et al. Amino Acids in the Development of Prodrugs. Molecules. 2018. Available from: [Link]

  • BOC Sciences. Amino Acids for Prodrug Development.
  • Exploring the Role of Amino Acid APIs in Drug Development and Formulation. (2024).
  • Wang, et al. Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology. 2021. Available from: [Link]

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Exploratory

The Stabilizing Influence of Cyclohexyl Side Chains on β-Peptide Conformation and Proteolytic Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract β-Peptides, or beta-amino acid oligomers, have garnered significant attention in medicinal chemistry and materials science due to th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

β-Peptides, or beta-amino acid oligomers, have garnered significant attention in medicinal chemistry and materials science due to their unique structural and biological properties.[1] Unlike their naturally occurring α-peptide counterparts, β-peptides often exhibit remarkable resistance to enzymatic degradation, a highly desirable trait for therapeutic applications.[2][3] This guide delves into the critical role of cyclohexyl side chains, particularly those derived from trans-2-aminocyclohexanecarboxylic acid (ACHC), in dictating the conformational stability and proteolytic resilience of β-peptides. We will explore the mechanistic underpinnings of how these cyclic residues pre-organize the peptide backbone, promote the formation of stable secondary structures like the 14-helix, and ultimately contribute to the design of robust and bioactive β-peptide foldamers.

Introduction: The Promise of β-Peptides and the Quest for Stability

The therapeutic potential of peptides is immense, offering high specificity and low toxicity.[4] However, their clinical utility is often hampered by rapid degradation by proteases in the body.[2][4] β-Peptides have emerged as a compelling class of peptidomimetics that can overcome this limitation.[3] Composed of β-amino acids, which have an additional carbon atom in their backbone compared to α-amino acids, β-peptides can adopt stable, well-defined secondary structures, often referred to as "foldamers."[5]

The stability of these secondary structures is paramount for their biological function. A key strategy for enhancing this stability is the incorporation of conformationally constrained residues. Among these, the cyclohexyl side chain has proven to be a particularly powerful tool for inducing and stabilizing specific secondary structures, most notably the 14-helix.[6][7] This guide will provide a comprehensive overview of the principles and experimental evidence supporting the use of cyclohexyl side chains in the design of stable β-peptides.

The Conformational Landscape of β-Peptides: A Primer

β-Peptides can fold into a variety of secondary structures, including helices, sheets, and turns. The most common helical structures are the 12-helix and the 14-helix, named for the number of atoms in the hydrogen-bonded ring that stabilizes the turn. The 14-helix, in particular, is a robust and frequently observed conformation in β-peptides containing cyclic residues.[6]

The stability of these structures is influenced by several factors, including the nature of the side chains, the solvent, and the sequence of the β-amino acids. Acyclic β-peptides can and do form helices, but they often require longer sequences or specific solvent conditions to do so. In contrast, the incorporation of cyclic residues, such as those with cyclohexyl side chains, can dramatically enhance helical propensity, even in short peptides and in aqueous solutions.[7][8]

The Cyclohexyl Side Chain: A Master Regulator of Conformation

The incorporation of trans-2-aminocyclohexanecarboxylic acid (ACHC) and its derivatives into β-peptides has a profound impact on their conformational stability.[7] The rigid cyclohexyl ring restricts the torsional angles of the peptide backbone, effectively pre-organizing it for a specific secondary structure.[7]

Induction of the 14-Helix

Pioneering work has demonstrated that homooligomers of trans-ACHC readily and robustly fold into a 14-helix. This strong helical propensity is attributed to the steric constraints imposed by the cyclohexyl ring, which favors the backbone dihedral angles required for 14-helix formation.[7] Even the introduction of a few ACHC residues into a sequence of otherwise flexible, acyclic β-amino acids can be sufficient to induce a stable 14-helical conformation.[5][8]

Interestingly, the high 14-helix propensity is not primarily driven by hydrophobic interactions between the cyclohexyl rings.[9] Studies have shown that polar groups can be attached to the cyclohexyl ring without diminishing its conformation-promoting effect, opening up avenues for designing functionalized and water-soluble helical β-peptides.[9]

The following diagram illustrates the basic structure of a β-peptide 14-helix, highlighting the hydrogen bonding pattern.

G cluster_0 β-Peptide 14-Helix a ...-NH-CH(R)-CH2-CO-... b ...-NH-CH(R)-CH2-CO-... c ...-NH-CH(R)-CH2-CO-... c:e->a:w O...H-N d ...-NH-CH(R)-CH2-CO-...

Caption: A simplified representation of the 14-membered hydrogen-bonded ring that defines the β-peptide 14-helix.

Quantitative Assessment of Helical Stability

The stability of β-peptide helices can be quantitatively assessed using various biophysical techniques. Circular Dichroism (CD) spectroscopy is a powerful tool for monitoring secondary structure formation.[10] A characteristic CD spectrum with a maximum around 215-220 nm is indicative of a 14-helical conformation in β-peptides.[11] The intensity of this signal can be used to compare the helical content of different β-peptides under various conditions, such as changes in temperature or solvent polarity.

β-Peptide CompositionMolar Ellipticity at 214 nm (deg·cm²·dmol⁻¹) in Aqueous BufferHelical StabilityReference
All acyclic residuesLowLow[8]
Four out of six residues are ACHCHighHigh[8]
All ACHC residuesVery HighVery High[7]

Table 1: A summary of the effect of ACHC content on the helical stability of hexa-β-peptides as determined by CD spectroscopy. The higher the molar ellipticity, the greater the helical content.

Enhanced Proteolytic Stability: A Key Advantage

One of the most significant advantages of β-peptides for therapeutic development is their inherent resistance to degradation by proteases.[2][3] This stability is further enhanced by the incorporation of bulky and conformationally constrained residues like cyclohexyl side chains.

Mechanism of Proteolytic Resistance

Proteases are enzymes that have evolved to recognize and cleave the peptide bonds of α-peptides with high specificity. The altered backbone geometry and the presence of the additional carbon atom in β-peptides make them poor substrates for these enzymes.[12] The rigid and sterically demanding cyclohexyl group presents an additional barrier to protease binding and catalysis, effectively shielding the peptide backbone from enzymatic attack.[13] Studies have shown a positive correlation between the ring size of cycloalkyl side chains and the degree of proteolytic protection, with cyclohexyl groups providing substantial stability.[13]

The following workflow outlines a typical experiment to assess the proteolytic stability of a β-peptide.

G cluster_workflow Proteolytic Stability Assay Workflow start Incubate β-peptide with Protease (e.g., Trypsin, Chymotrypsin) hplc Take aliquots at different time points start->hplc analysis Analyze by RP-HPLC to quantify remaining peptide hplc->analysis data Plot % remaining peptide vs. time analysis->data halflife Determine proteolytic half-life data->halflife

Caption: A generalized workflow for determining the proteolytic stability of a β-peptide.

Experimental Protocols

Synthesis of β-Peptides with Cyclohexyl Side Chains

β-Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) methods based on Fmoc chemistry.[1] The synthesis of β-amino acids with cyclohexyl side chains, such as Fmoc-trans-ACHC-OH, can be achieved through various established synthetic routes.

Step-by-Step Protocol for β-Peptide Synthesis:

  • Resin Swelling: Swell the appropriate solid support (e.g., Rink amide resin) in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxylic acid of the Fmoc-protected β-amino acid (e.g., Fmoc-trans-ACHC-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA). Add this activated mixture to the deprotected resin and allow it to react.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

CD spectroscopy is a primary method for assessing the secondary structure of β-peptides in solution.[10]

Step-by-Step Protocol for CD Spectroscopy:

  • Sample Preparation: Prepare a solution of the purified β-peptide in the desired solvent (e.g., methanol or aqueous buffer) at a known concentration (typically in the micromolar to millimolar range).

  • Instrument Setup: Calibrate the CD spectrometer and set the desired parameters, including the wavelength range (e.g., 190-260 nm), bandwidth, and scanning speed.

  • Blank Measurement: Record a spectrum of the solvent alone to serve as a baseline.

  • Sample Measurement: Record the CD spectrum of the β-peptide solution.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (in millidegrees) to molar residue ellipticity ([θ]) using the following formula: [θ] = (θ_obs * 100) / (c * l * n) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in centimeters, and n is the number of residues.

  • Data Analysis: Analyze the resulting spectrum to identify characteristic features of different secondary structures. A positive peak around 215 nm is indicative of a 14-helix.

Conclusion and Future Directions

The incorporation of cyclohexyl side chains is a powerful and reliable strategy for engineering stable and proteolytically resistant β-peptides. The conformational pre-organization afforded by the cyclohexyl ring strongly promotes the formation of the 14-helix, a robust secondary structure that can impart well-defined three-dimensional shapes to these synthetic oligomers. This enhanced stability is crucial for the development of β-peptides as therapeutic agents, as it can lead to longer in vivo half-lives and improved bioavailability.

Future research in this area will likely focus on exploring a wider range of functionalized cyclohexyl and other cycloalkyl side chains to fine-tune the biophysical and pharmacological properties of β-peptides. The ability to create stable, predictable, and functional β-peptide architectures opens up exciting possibilities for designing novel therapeutics that can target a wide array of diseases.[4][14]

References

  • Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandino, R., Sánchez-Pedregal, V. M., ... & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8215-8224. [Link]

  • Gellman, S. H., et al. (2007). Origins of the high 14-helix propensity of cyclohexyl-rigidified residues in beta-peptides. The Journal of Organic Chemistry, 72(9), 3344-3352. [Link]

  • Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandino, R., Sánchez-Pedregal, V. M., ... & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8215-8224. [Link]

  • Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandino, R., Sánchez-Pedregal, V. M., ... & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. PubMed, 37840474. [Link]

  • Pore, V. S., & Gellman, S. H. (2012). Synthesis and studies of bulky cycloalkyl α,β-dehydroamino acids that enhance proteolytic stability. ACS medicinal chemistry letters, 3(10), 845–849. [Link]

  • Horne, W. S., & Gellman, S. H. (2005). Relationship between side chain structure and 14-helix stability of β3-peptides in water. Journal of the American Chemical Society, 127(1), 328–335. [Link]

  • Lee, M. R., & Gellman, S. H. (2013). Folding and function in α/β-peptides: targets and therapeutic applications. Current opinion in chemical biology, 17(6), 990–997. [Link]

  • Al-Wahaibi, L. H., Al-Masoudi, N. A., & Gellman, S. H. (2022). The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics. Frontiers in chemistry, 10, 969424. [Link]

  • Gopi, H. N., & Balaram, P. (2004). X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. Biopolymers, 75(1), 13–24. [Link]

  • Wu, Y. D., & Wang, D. P. (2007). Thermodynamic stability of β-peptide helices and the role of cyclic residues. Biophysical journal, 92(8), 2779–2789. [Link]

  • Raguse, T. L., Lai, J. R., & Gellman, S. H. (2003). Structure-activity studies of 14-helical antimicrobial β-peptides. Journal of the American Chemical Society, 125(19), 5592–5593. [Link]

  • aapptec, LLC. Peptides. [Link]

  • Raguse, T. L., Lai, J. R., & Gellman, S. H. (2002). Evidence that the β-peptide 14-helix is stabilized by β3-residues with side-chain branching adjacent to the β-carbon atom. Helvetica Chimica Acta, 85(12), 4154-4164. [Link]

  • Fülöp, F., & Szatmári, I. (2015). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 58(2), 533–560. [Link]

  • Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandino, R., Sánchez-Pedregal, V. M., ... & Estévez, J. C. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. [Link]

  • Horne, W. S., & Gellman, S. H. (2004). Relationship between side chain structure and 14-helix stability of β3-peptides in water. Journal of the American Chemical Society, 126(49), 16098–16104. [Link]

  • Park, J. S., Lee, H. S., & Lai, J. R. (2012). Design and synthesis of beta-peptides with biological activity. Methods in molecular biology (Clifton, N.J.), 924, 307–321. [Link]

  • Sharma, A., & Kumar, P. (2025). Recent Advances in Therapeutic Peptides: Innovations and Applications in Treating Infections and Diseases. ACS Omega. [Link]

  • Frackenpohl, J., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591–632. [Link]

  • Olivieri, M. P., et al. (2010). Structural and Biophysical Characterization of a Cyclic Bioadhesive with Cell Attachment Ability. The journal of adhesion, 86(1), 111–130. [Link]

  • Lee, M. R., & Gellman, S. H. (2007). Biophysical characterization of a β-peptide bundle: comparison to natural proteins. Journal of the American Chemical Society, 129(17), 5346–5347. [Link]

  • Lee, M. R., & Gellman, S. H. (2007). Crystallographic characterization of the α/β-peptide 14/15-helix. Journal of the American Chemical Society, 129(42), 12632–12633. [Link]

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Foundational

Unlocking Novel Therapeutics: A Technical Guide to Non-proteinogenic Amino Acids in Peptidomimetic Drug Design

Introduction: Transcending the Limitations of Nature's Blueprint For decades, peptides have been a focal point of drug discovery due to their high selectivity and low toxicity.[1] However, the therapeutic potential of na...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Transcending the Limitations of Nature's Blueprint

For decades, peptides have been a focal point of drug discovery due to their high selectivity and low toxicity.[1] However, the therapeutic potential of natural peptides is often hampered by their inherent weaknesses: poor metabolic stability, low bioavailability, and a propensity for rapid degradation by proteases.[2][3] Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome these limitations.[4][5] At the heart of this transformative approach lies the incorporation of non-proteinogenic amino acids (NPAAs), also known as unnatural amino acids.[6][7] These are amino acids not found among the 20 genetically encoded building blocks of proteins.[7] This guide provides an in-depth technical exploration of the strategic use of NPAAs in the design and synthesis of next-generation peptidomimetic drugs.

The core principle behind using NPAAs is to fundamentally alter the drug-like properties of a peptide.[1][2] By introducing novel side chains, altering stereochemistry (e.g., using D-amino acids), or modifying the peptide backbone (e.g., with β- or γ-amino acids), researchers can engineer molecules with enhanced stability, improved potency, and better pharmacokinetic profiles.[7][8] This guide will delve into the causality behind these improvements, providing a framework for the rational design of peptidomimetics.

Part 1: The Strategic Advantage of Non-proteinogenic Amino Acids

The decision to incorporate NPAAs into a peptide sequence is driven by the need to address the inherent liabilities of natural peptides. The introduction of these unique building blocks can confer a range of beneficial properties.

Enhancing Proteolytic Stability

One of the most significant advantages of NPAAs is their ability to confer resistance to enzymatic degradation.[9][10] Proteases, the enzymes responsible for peptide breakdown, exhibit high specificity for L-amino acids and the canonical peptide bond. Introducing NPAAs disrupts these recognition sites.

  • N-Methylation: The addition of a methyl group to the backbone amide nitrogen (N-methylation) is a powerful strategy to enhance stability.[11][12][13] This modification sterically hinders the approach of proteases and disrupts the hydrogen bonding patterns necessary for enzyme recognition.[12] Naturally occurring N-methylated peptides like cyclosporine exhibit excellent pharmacokinetic profiles, inspiring their synthetic application.[3][14]

  • α,α-Disubstituted Amino Acids: Replacing the α-hydrogen with an alkyl group creates a sterically hindered residue that is resistant to proteolytic cleavage.[15][16] These amino acids also induce significant conformational constraints, which can be leveraged to stabilize desired secondary structures.[17]

  • β-Amino Acids: The insertion of an additional carbon atom into the amino acid backbone, creating a β-amino acid, fundamentally alters the peptide structure, rendering it unrecognizable to most proteases.[9][10][18] This modification has been successfully used to create potent and stable peptidomimetics.[9][18]

Modulating Conformation and Potency

NPAAs are invaluable tools for controlling the three-dimensional structure of a peptide, which is critical for its biological activity.[17][19] By introducing conformational constraints, researchers can lock a peptide into its bioactive conformation, leading to enhanced potency and selectivity.[17]

  • Constrained Amino Acids: Cyclic amino acids, such as aminocyclopentane carboxylic acid, and other conformationally restricted NPAAs can be used to induce specific turns or helical structures.[4][20] For example, α-aminoisobutyric acid (Aib) has a strong propensity to induce helical conformations.[19][21]

  • D-Amino Acids: The incorporation of D-amino acids, the enantiomers of the natural L-amino acids, can disrupt or stabilize secondary structures. For instance, a D-amino acid can be used to terminate a helix or to nucleate a β-hairpin turn when paired with a subsequent residue like proline.[19][21][22]

Improving Pharmacokinetic Properties

Beyond stability and potency, NPAAs can be used to fine-tune the overall pharmacokinetic profile of a peptide therapeutic, including its absorption, distribution, metabolism, and excretion (ADME).

  • Increased Lipophilicity: The introduction of lipophilic side chains or N-methylation can enhance a peptide's ability to cross cell membranes, potentially improving oral bioavailability.[13][23]

  • Enhanced Permeability: Strategic N-methylation has been shown to improve intestinal permeability and even facilitate passage across the blood-brain barrier.[3][12]

The following diagram illustrates the conceptual advantages of incorporating NPAAs into a peptide sequence.

NPAA_Advantages cluster_0 Natural Peptide cluster_1 Challenges cluster_2 NPAA Incorporation cluster_3 Improved Peptidomimetic NaturalPeptide Natural Peptide (L-Amino Acids) ProteolyticDegradation Proteolytic Degradation NaturalPeptide->ProteolyticDegradation PoorPermeability Poor Permeability NaturalPeptide->PoorPermeability LowPotency Low Potency / Receptor Affinity NaturalPeptide->LowPotency NPAA Incorporate Non-Proteinogenic Amino Acids (NPAAs) ProteolyticDegradation->NPAA Overcome PoorPermeability->NPAA Address LowPotency->NPAA Enhance EnhancedStability Enhanced Stability NPAA->EnhancedStability ImprovedPK Improved PK (Permeability, Bioavailability) NPAA->ImprovedPK IncreasedPotency Increased Potency & Selectivity NPAA->IncreasedPotency

Caption: Strategic incorporation of NPAAs to overcome the limitations of natural peptides.

Part 2: Core Methodologies and Experimental Protocols

The successful integration of NPAAs into peptidomimetics relies on robust synthetic and analytical techniques. Solid-Phase Peptide Synthesis (SPPS) is the cornerstone methodology for assembling these modified peptides.[24][25]

Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics

SPPS allows for the stepwise assembly of a peptide chain while it is anchored to an insoluble resin support.[24] This simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step.[26] The most common strategy for SPPS is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[24][27]

The following diagram outlines the key steps in the Fmoc-SPPS workflow for incorporating NPAAs.

SPPS_Workflow Start Start: Resin with Linker AttachAA 1. Attach first Fmoc-NPAA/AA to Resin Start->AttachAA Deprotection1 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) AttachAA->Deprotection1 Wash1 3. Wash Resin Deprotection1->Wash1 Coupling 4. Couple next Fmoc-NPAA/AA (Activating agents: HBTU, HCTU, etc.) Wash1->Coupling Wash2 5. Wash Resin Coupling->Wash2 Repeat Repeat steps 2-5 for each amino acid Wash2->Repeat Repeat->Deprotection1 Continue chain FinalDeprotection 6. Final Fmoc Deprotection Repeat->FinalDeprotection Final residue Cleavage 7. Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) FinalDeprotection->Cleavage Purification 8. Purification (e.g., RP-HPLC) Cleavage->Purification Analysis 9. Analysis (e.g., Mass Spectrometry, NMR) Purification->Analysis End Final Peptidomimetic Analysis->End

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids (proteinogenic and non-proteinogenic)

  • Rink Amide or Wang resin (depending on desired C-terminus)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Kaiser test reagents for monitoring coupling completion[24]

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • If starting with a pre-loaded resin, proceed to step 3.

    • If not, deprotect the resin's functional group (if necessary).

    • Activate the first Fmoc-amino acid (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Causality: The activating agent forms a highly reactive ester, facilitating nucleophilic attack by the resin's free amine, forming a stable amide bond.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Add 20% piperidine in DMF and shake for 5 minutes. Repeat once.

    • Causality: Piperidine, a secondary amine, acts as a base to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus, exposing a free amine for the next coupling step.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.

  • Subsequent Amino Acid Coupling:

    • Activate the next Fmoc-amino acid (4 eq) as in step 2.

    • Add to the resin and shake for 1-2 hours.

    • Self-Validation: Perform a Kaiser test. A blue bead color indicates a successful coupling (free primary amine). A yellow/clear color indicates an incomplete reaction, requiring a recoupling step. This ensures high fidelity of the sequence.

  • Repeat: Repeat steps 3-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry.

    • Add the cleavage cocktail and shake for 2-3 hours.

    • Causality: The strong acid (TFA) cleaves the peptide from the resin and simultaneously removes the acid-labile side-chain protecting groups. Scavengers like TIS and water protect sensitive residues from side reactions.

  • Purification and Analysis:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Synthesis of Non-proteinogenic Amino Acids

While a vast library of NPAAs is commercially available, novel or custom NPAAs often require chemical synthesis.[6][26] Methods for synthesizing α,α-disubstituted amino acids, for example, have seen significant advancements, though they can be challenging due to steric hindrance.[16][28] Recent breakthroughs include the use of gold catalysis and direct amination techniques to produce these valuable building blocks.[26][29]

Part 3: Data-Driven Design and Analysis

The incorporation of NPAAs can have a profound and predictable impact on the properties of a peptide. A systematic approach, often involving the creation of a substitution library, is key to optimizing the final peptidomimetic.

Quantitative Impact of NPAA Incorporation

The table below summarizes the typical effects of various NPAA classes on key peptide properties. The magnitude of the effect can vary significantly based on the specific NPAA and its position in the sequence.

NPAA ClassPrimary Effect on Peptide PropertiesRationale
N-Methylated Amino Acids Greatly Increased proteolytic stability.[12] Increased membrane permeability.[23]Steric hindrance at the peptide bond prevents protease binding.[12] Reduced hydrogen bonding capacity increases lipophilicity.[13]
α,α-Disubstituted Amino Acids Greatly Increased proteolytic stability. Increased conformational rigidity (often helical).[15]Steric bulk at the α-carbon blocks protease access.[16] Restricted Ramachandran space favors specific secondary structures.[21]
β-Amino Acids Greatly Increased proteolytic stability.[9] Can form novel secondary structures (e.g., β-peptide helices).[4]Altered backbone spacing makes them poor substrates for proteases.[10]
D-Amino Acids Increased proteolytic stability. Can induce β-turns or terminate helices.[5][22]Proteases are stereospecific for L-amino acids.[30] Alters local backbone geometry.[19]
Cyclic Amino Acids Greatly Increased conformational rigidity.[20]The cyclic nature severely restricts bond rotation, locking the backbone into a defined conformation.[4]

Conclusion: The Future of Drug Design

Non-proteinogenic amino acids are not merely exotic building blocks; they are essential tools that empower medicinal chemists to rationally design and synthesize peptidomimetics with superior therapeutic profiles.[1][31] By moving beyond the constraints of the 20 canonical amino acids, researchers can systematically address the fundamental challenges of peptide drug development, including stability, potency, and bioavailability.[2][7] The continued development of novel NPAAs and more efficient synthetic methodologies will undoubtedly accelerate the discovery of next-generation peptide-based therapeutics for a wide range of diseases.[26][32]

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 9(8), 811–822. [Link][9]

  • Bentham Science. (n.d.). β-Amino Acids: Versatile Peptidomimetics. Retrieved from [Link][18]

  • ResearchGate. (n.d.). Beta-amino acids: versatile peptidomimetics | Request PDF. Retrieved from [Link][10]

  • Ferreira, I., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules. [Link][31]

  • Ingenta Connect. (n.d.). β-Amino Acids: Versatile Peptidomimetics. Retrieved from [Link][20]

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids. [Link][1]

  • World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. [Link][4]

  • ResearchGate. (2020). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link][2]

  • SSRN. (n.d.). Backbone N-methylation of peptides. Retrieved from [Link][11]

  • SSRN. (n.d.). Conformationally constrained amino acids in peptide design. Retrieved from [Link][17]

  • Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. Retrieved from [Link][12]

  • National Center for Biotechnology Information. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from [Link][13]

  • Journal of the American Chemical Society. (2007). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. [Link][33]

  • European Pharmaceutical Review. (2026). New method boosts production of non-natural amino acids for peptide assembly. [Link][26]

  • National Center for Biotechnology Information. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link][23]

  • Indian Academy of Sciences. (n.d.). Non-protein amino acids in peptide design. Retrieved from [Link][19]

  • National Center for Biotechnology Information. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. [Link][3]

  • National Center for Biotechnology Information. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Retrieved from [Link][22]

  • National Center for Biotechnology Information. (n.d.). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Retrieved from [Link][34]

  • ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link][27]

  • ResearchGate. (n.d.). Different strategies of non-proteogenic amino acids incorporation to improve the pharmacokinetic properties of peptide drugs. Retrieved from [Link][8]

  • MDPI. (2022). Strategies for Improving Peptide Stability and Delivery. [Link][30]

  • National Center for Biotechnology Information. (n.d.). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Retrieved from [Link][35]

  • National Center for Biotechnology Information. (n.d.). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Retrieved from [Link][36]

  • National Center for Biotechnology Information. (n.d.). Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. Retrieved from [Link][37]

  • Synfacts. (2023). Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. [Link][29]

  • Organic Chemistry Frontiers. (n.d.). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Retrieved from [Link]

  • Digital.CSIC. (2014). Solid-phase peptide synthesis. [Link][24]

  • National Center for Biotechnology Information. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. [Link][15]

  • CEM Corporation. (n.d.). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link][25]

  • ResearchGate. (n.d.). Synthesis of α,α-disubstituted amino acid. Retrieved from [Link][28]

  • Oxford Academic. (n.d.). 3 Principles and Practice of Solid-Phase Peptide Synthesis. Retrieved from [Link][38]

  • ResearchGate. (n.d.). (PDF) Non-protein amino acids in peptide design. Retrieved from [Link][21]

  • National Center for Biotechnology Information. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link][39]

  • Asian Journal of Research in Biological and Pharmaceutical Sciences. (n.d.). FOOD AND DRUG ADMINISTRATION (FDA) APPROVED PEPTIDE DRUGS. Retrieved from [Link][40]

  • National Center for Biotechnology Information. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link][16]

  • National Center for Biotechnology Information. (2022). 2021 FDA TIDES (Peptides and Oligonucleotides) Harvest. [Link][41]

  • National Center for Biotechnology Information. (n.d.). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Retrieved from [Link][32]

  • Taylor & Francis Online. (2012). Therapeutic Peptides. [Link][42]

  • Preprints.org. (2025). Peptidomimetics as next – generation therapeutic applications. [Link][5]

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Exploratory

Comparative Analysis of Hydrophobicity: 3-Amino-3-cyclohexylbutanoic Acid vs. Phenylalanine

An In-depth Technical Guide: A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Abstract Hydrophobicity is a critical physicochemical parameter that governs the absorption, distribu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

Hydrophobicity is a critical physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, as well as their ability to engage with biological targets. Understanding the relative hydrophobicity of structural analogues is fundamental to rational drug design. This guide provides an in-depth technical comparison of the hydrophobicity of 3-Amino-3-cyclohexylbutanoic acid, a synthetic beta-amino acid, and L-Phenylalanine, a natural aromatic alpha-amino acid. By examining their structural differences, theoretical partition coefficients (LogP), and established experimental methodologies, this document elucidates the causal relationships between molecular structure and hydrophobic character, offering field-proven insights for drug development professionals.

Introduction: The Central Role of Hydrophobicity in Drug Design

Hydrophobicity, or lipophilicity, describes the tendency of a molecule to partition into nonpolar environments, effectively repelling water.[1] In drug discovery, this property is a double-edged sword. A sufficient degree of hydrophobicity is essential for a molecule to passively diffuse across the lipid bilayers of cell membranes, a prerequisite for the bioavailability of many oral drugs.[2][3] Furthermore, hydrophobic interactions are often the dominant driving force in protein-ligand binding, anchoring a drug molecule within the active site of its target protein.[1][4][5]

However, excessive hydrophobicity can lead to poor aqueous solubility, non-specific binding to off-target proteins, rapid metabolism, and sequestration in fatty tissues, which can cause toxicity.[2] Therefore, the precise modulation of hydrophobicity is a key strategy in medicinal chemistry. This guide focuses on two structurally related but distinct amino acids:

  • L-Phenylalanine: An essential proteinogenic α-amino acid featuring a benzyl side chain.[6][7] Its aromatic nature and role in protein structure are well-documented.[8][9]

  • 3-Amino-3-cyclohexylbutanoic Acid: A non-proteinogenic β-amino acid containing a saturated cyclohexyl ring.

By dissecting the hydrophobicity of these two compounds, we can illuminate the profound impact of substituting an aromatic ring with a saturated carbocycle.

Molecular Structure: The Foundation of Physicochemical Properties

The fundamental differences in the hydrophobicity of phenylalanine and 3-amino-3-cyclohexylbutanoic acid originate from their distinct side-chain structures.

FeatureL-Phenylalanine3-Amino-3-cyclohexylbutanoic Acid
Chemical Structure
Molecular Formula C₉H₁₁NO₂[6][7]C₁₀H₁₉NO₂[10]
Side Chain Benzyl group (-CH₂-Ph)Cyclohexyl group (-C₆H₁₁)
Ring System Aromatic, planarSaturated, non-planar (aliphatic)
Amino Acid Type α-amino acidβ-amino acid

Phenylalanine's side chain is a nonpolar benzyl group.[8][11] While often described as a hydrophobic amino acid within the context of protein folding[12][13], its overall hydrophobicity as a free molecule is tempered by its ability to exist as a zwitterion at physiological pH.[14] The saturated cyclohexyl group in 3-amino-3-cyclohexylbutanoic acid is a bulky, flexible, and entirely nonpolar aliphatic moiety. This structural difference is the primary determinant of their contrasting hydrophobic characters.

Theoretical Assessment: The Partition Coefficient (LogP)

The octanol-water partition coefficient (P) is the gold standard measure of hydrophobicity. It is expressed as its logarithm, LogP.[15]

LogP = log₁₀ ([solute]ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)

  • Negative LogP: Indicates higher affinity for the aqueous phase (hydrophilic).[2]

  • Positive LogP: Indicates higher affinity for the lipid phase (hydrophobic/lipophilic).[2]

Computational methods provide a rapid means to estimate LogP (cLogP), guiding synthetic efforts before a compound is made.[3][16]

Comparative cLogP Data
CompoundcLogP (ALOGPS)[17]cLogP (XLogP3)[18]Experimental LogP[18]
L-Phenylalanine -1.4-1.5-1.38
3-Amino-3-cyclohexylbutanoic Acid 1.89 (Predicted)2.1 (Predicted)N/A

Note: Values for 3-Amino-3-cyclohexylbutanoic acid are predicted based on its structure and comparison to similar molecules like 3-Amino-3-cyclohexylpropanoic acid, which has a reported cLogP of 1.37.[19] The additional methyl group is expected to increase this value.

Causality Behind the Values: The data clearly indicates that 3-Amino-3-cyclohexylbutanoic acid is significantly more hydrophobic than phenylalanine .

  • Phenylalanine's negative LogP value reflects that, despite its nonpolar benzyl side chain, the charged amino and carboxyl groups dominate, rendering the free amino acid more soluble in water than in octanol.[14][18]

  • 3-Amino-3-cyclohexylbutanoic acid's predicted positive LogP arises from the large, nonpolar, and saturated cyclohexyl group. This aliphatic ring system contributes more significantly to its lipophilicity, outweighing the hydrophilic character of the amino and carboxyl groups and driving the molecule to partition preferentially into a nonpolar solvent.

Experimental Determination of Hydrophobicity

While computational predictions are valuable, experimental verification is essential for definitive characterization. Two primary methods are employed.

The Shake-Flask Method (OECD 107)

This is the benchmark method for direct LogP measurement.[20][21] It provides a direct, unambiguous measure but is low-throughput and requires a significant amount of pure compound.[20]

Protocol: Shake-Flask LogP Determination

  • Preparation: Prepare water and n-octanol that are mutually saturated by stirring them together for 24 hours, followed by phase separation.

  • Dissolution: Dissolve a precisely weighed amount of the test compound (e.g., 1-5 mg) in the aqueous phase.

  • Partitioning: Add an equal volume of the saturated n-octanol to the aqueous solution in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for 15-20 minutes to allow the compound to partition between the two phases until equilibrium is reached.[20]

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be required to ensure a clean separation.[21]

  • Quantification: Carefully sample each phase. Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀ (Concentration in Octanol / Concentration in Water).

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep 1. Prepare Saturated n-Octanol & Water Dissolve 2. Dissolve Compound in Aqueous Phase Prep->Dissolve Partition 3. Add Octanol & Shake to Equilibrate Dissolve->Partition Separate 4. Separate Phases (Centrifuge if needed) Partition->Separate Quantify 5. Quantify Concentration in Each Phase (LC-MS) Separate->Quantify Calculate 6. Calculate LogP Quantify->Calculate

Caption: Workflow for Shake-Flask LogP Determination.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a rapid, high-throughput method that determines hydrophobicity based on a compound's retention time on a nonpolar stationary phase.[22][23] Molecules are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later.[24]

Protocol: RP-HPLC Hydrophobicity Assessment

  • System Setup: Use an HPLC system equipped with a C18 (octadecylsilyl) column and a UV detector.

  • Mobile Phase: Prepare a mobile phase system consisting of an aqueous buffer (A, e.g., 0.1% TFA in water) and an organic solvent (B, e.g., 0.1% TFA in acetonitrile).

  • Sample Preparation: Dissolve both 3-amino-3-cyclohexylbutanoic acid and phenylalanine in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of ~1 mg/mL.

  • Injection: Inject a small volume (e.g., 5-10 µL) of each sample onto the column.

  • Elution: Run a linear gradient elution, for example, from 5% B to 95% B over 15 minutes.

  • Data Analysis: Record the retention time (tR) for each compound. The compound with the longer retention time is more hydrophobic. A Chromatographic Hydrophobicity Index (CHI) can be calculated for a more quantitative comparison.[23]

RPHPLC_Workflow cluster_setup Setup & Sample Prep cluster_run Chromatographic Run cluster_detect Detection & Analysis Setup 1. Equilibrate C18 Column with Mobile Phase A Sample 2. Dissolve Analytes Setup->Sample Inject 3. Inject Sample Sample->Inject Gradient 4. Run Linear Gradient (e.g., 5-95% Acetonitrile) Inject->Gradient Detect 5. Detect Eluting Compounds (UV Detector) Gradient->Detect Analyze 6. Compare Retention Times (tR) Detect->Analyze

Sources

Foundational

Beta-Amino Acid Derivatives in Antimicrobial Peptide Research: A Technical Guide to Engineering Proteolytically Stable and Potent Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic strategies that can ci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic strategies that can circumvent existing resistance mechanisms.[1][2] Antimicrobial peptides (AMPs), a cornerstone of the innate immune system in a vast array of organisms, represent a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action, which often involve direct interaction with and disruption of microbial membranes.[3][4] However, the clinical translation of natural α-amino acid-based AMPs has been hampered by their susceptibility to proteolytic degradation, which limits their in vivo stability and therapeutic efficacy.[2][]

This guide provides a comprehensive technical overview of the use of β-amino acid derivatives to engineer next-generation AMPs with enhanced stability and potent antimicrobial activity. We will delve into the rationale behind this strategy, the synthetic methodologies, structural implications, and the critical assays for evaluating the efficacy and safety of these modified peptides. This document is intended for researchers, scientists, and drug development professionals actively working to combat antimicrobial resistance.

The Rationale for Beta-Amino Acid Incorporation in Antimicrobial Peptides

The fundamental advantage of incorporating β-amino acids into peptide sequences lies in their inherent resistance to proteolysis.[2][] Proteases, the enzymes responsible for peptide bond cleavage, have evolved to recognize and bind to the specific stereochemistry and backbone conformation of α-peptides. The introduction of an additional methylene group in the backbone of β-amino acids disrupts this recognition, rendering the resulting peptides highly resistant to enzymatic degradation.[] This enhanced stability is a critical feature for the development of systemically administered antimicrobial agents.[6][7][8]

Beyond proteolytic resistance, the incorporation of β-amino acids allows for the creation of novel secondary structures, known as foldamers.[9] These are non-natural oligomers that can adopt well-defined, predictable conformations, such as helices and sheets, analogous to the secondary structures of proteins.[9][10][11] This structural control is crucial for designing AMPs with specific amphipathic properties—the segregation of cationic and hydrophobic residues—which is a key determinant of their antimicrobial activity and selectivity.[1][12]

Structural Diversity of Beta-Amino Acids

β-amino acids offer greater structural diversity compared to their α-amino acid counterparts. Substitution can occur at the β² or β³ position, and the stereochemistry at these positions can be controlled. This allows for fine-tuning of the peptide's three-dimensional structure and the spatial presentation of its side chains.[13]

Design and Synthesis of Beta-Amino Acid-Containing Peptides

The design of potent and selective β-amino acid-containing AMPs requires careful consideration of several physicochemical parameters, including cationicity, hydrophobicity, and amphipathicity.

  • Cationicity: A net positive charge is crucial for the initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1]

  • Hydrophobicity: Hydrophobic residues are essential for insertion into and disruption of the lipid bilayer of the microbial membrane.[14] However, excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes and result in toxicity.[15]

  • Amphipathicity: The spatial segregation of cationic and hydrophobic residues, often achieved in a helical or sheet-like conformation, is a hallmark of many potent AMPs. This amphipathic structure facilitates membrane interaction and pore formation.[1][12]

Solid-Phase Peptide Synthesis (SPPS) of Beta-Amino Acid-Containing Peptides

The synthesis of these modified peptides is most commonly achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[16][17][18][19] The general workflow is similar to that of standard α-peptide synthesis but with some key considerations.

Experimental Protocol: Fmoc-Based SPPS of a Hybrid α/β-Peptide

This protocol outlines the manual synthesis of a short, cationic hybrid peptide containing both α- and β-amino acids.

1. Resin Selection and Preparation:

  • Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).[20]
  • Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes in a reaction vessel.[16][19]

2. First Amino Acid Loading:

  • If the resin is not pre-loaded, couple the first Fmoc-protected amino acid (α or β) to the resin using a suitable coupling agent and base (e.g., HCTU and DIPEA in DMF).[20]

3. Iterative Deprotection and Coupling Cycles:

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.[16][20]
  • Amino Acid Activation and Coupling: In a separate vessel, activate the next Fmoc-protected amino acid (α or β) by dissolving it in DMF with a coupling agent (e.g., HATU, HCTU) and a base (e.g., DIPEA, 2,4,6-collidine). Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Longer coupling times may be necessary for sterically hindered β-amino acids.
  • Washing: After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.[17]
  • Repeat this cycle for each amino acid in the sequence.

4. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin with DCM and dry it.
  • Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).[16][18]

5. Peptide Precipitation and Purification:

  • Precipitate the cleaved peptide by adding cold diethyl ether.
  • Collect the crude peptide by centrifugation and wash it with cold ether.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity of the purified peptide by mass spectrometry.

Structural Characterization of Beta-Peptide Foldamers

Understanding the three-dimensional structure of β-amino acid-containing peptides is crucial for establishing structure-activity relationships. Several biophysical techniques are employed for this purpose.

  • Circular Dichroism (CD) Spectroscopy: CD is a valuable tool for assessing the secondary structure of peptides in different environments (e.g., aqueous buffer, membrane-mimicking environments like trifluoroethanol (TFE) or SDS micelles).[21] Helical β-peptides often exhibit characteristic CD spectra that can be used to confirm folding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed atomic-level structural information, including inter-proton distances (through NOESY experiments) and backbone dihedral angles, which are essential for determining the precise three-dimensional structure of the peptide in solution.[10]

In Vitro Evaluation of Antimicrobial Activity and Selectivity

A series of in vitro assays are essential to characterize the antimicrobial efficacy and safety profile of newly synthesized peptides.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum: Culture the bacterial strain of interest (e.g., E. coli, S. aureus) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide in the assay broth in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

Assessment of Hemolytic Activity

Hemolysis assays are used to evaluate the peptide's toxicity towards mammalian cells, typically red blood cells. Low hemolytic activity is a critical indicator of selectivity for microbial cells over host cells.

Experimental Protocol: Hemolysis Assay
  • Preparation of Red Blood Cells (RBCs): Obtain fresh human or animal blood and wash the RBCs several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Incubation: In a 96-well plate, add serial dilutions of the peptide to the RBC suspension.

  • Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100, which causes 100% lysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.

Proteolytic Stability Assay

This assay confirms the enhanced stability of β-amino acid-containing peptides against enzymatic degradation.

Experimental Protocol: Protease Stability Assay
  • Peptide Incubation: Incubate the peptide at a known concentration with a protease (e.g., trypsin, chymotrypsin, or human serum) at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 6, 12, 24 hours), take aliquots of the reaction mixture.[22]

  • Reaction Quenching: Stop the enzymatic reaction by adding an inhibitor or by acidifying the sample (e.g., with TFA).

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining over time. Compare the degradation profile to that of a control α-peptide.[22]

Peptide Type Typical Proteolytic Half-life Reference
Natural α-AMPsMinutes to a few hours[2][]
β-amino acid-containing AMPsMany hours to days[23][24]

Table 1: Comparative Proteolytic Stability of α- and β-Peptides.

Mechanism of Action Studies

The primary mechanism of action for most cationic amphipathic AMPs, including those with β-amino acids, is the disruption of the microbial cell membrane.[1]

Membrane Permeabilization Assays

These assays assess the ability of the peptide to compromise the integrity of the bacterial membrane. This can be done using fluorescent dyes that are excluded from cells with intact membranes.

The interaction of a cationic β-peptide with a bacterial membrane typically involves an initial electrostatic attraction followed by hydrophobic interactions that lead to membrane disruption.

G cluster_0 Bacterial Membrane (Negatively Charged) LPS_TA Lipopolysaccharides (LPS) / Teichoic Acids (TA) Lipid_Bilayer Lipid Bilayer LPS_TA->Lipid_Bilayer 2. Hydrophobic Insertion Pore_Formation Pore Formation / Cell Lysis Lipid_Bilayer->Pore_Formation 3. Membrane Disruption Cationic_Peptide Cationic β-Peptide Cationic_Peptide->LPS_TA 1. Electrostatic Attraction

Caption: Mechanism of β-peptide induced membrane disruption.

In Vivo Efficacy and Toxicity

Promising candidates from in vitro studies should be evaluated in animal models of infection to assess their therapeutic potential and safety.[1][25]

Murine Infection Models

Models such as sepsis, skin infection, or lung infection are commonly used.[26][27][28] The peptide is administered (e.g., intravenously, intraperitoneally, or topically), and its effect on bacterial burden in various organs is measured.[25][26][28] Survival rates are also a key endpoint in sepsis models.[25]

Peptide Model Dose Outcome Reference
β²,²- and β³,³-bis cationic dipeptidesMurine Sepsis (CLP)Not specifiedIncreased survival rate[25]
SET-M33 (branched)Murine Lung Inflammation0.5-2 mg/kgReduced inflammation[26]
DP7Murine S. aureus infectionNot specifiedReduced bacterial load[28]

Table 2: Examples of In Vivo Efficacy of β-Amino Acid-Containing Peptides.

In Vivo Toxicity Studies

Acute toxicity studies in healthy animals are necessary to determine the maximum tolerated dose and to identify any potential adverse effects.

Overcoming Resistance

A significant advantage of membrane-disrupting AMPs is the lower propensity for bacteria to develop resistance compared to conventional antibiotics that target specific enzymes.[1][6] Altering the fundamental structure of the cell membrane is an evolutionarily costly process for bacteria.[6] While resistance mechanisms to AMPs do exist (e.g., surface charge modification, protease secretion, efflux pumps), the multi-faceted and rapid action of many β-peptides presents a significant hurdle for pathogens.[29][30]

G cluster_workflow AMP Development Workflow Design 1. Peptide Design (Cationicity, Hydrophobicity) Synthesis 2. Solid-Phase Synthesis (Fmoc Chemistry) Design->Synthesis Sequence In_Vitro 3. In Vitro Evaluation (MIC, Hemolysis, Stability) Synthesis->In_Vitro Purified Peptide Lead_Opt 4. Lead Optimization In_Vitro->Lead_Opt Activity & Safety Data Lead_Opt->Design Iterative Refinement In_Vivo 5. In Vivo Testing (Efficacy, Toxicity) Lead_Opt->In_Vivo Optimized Lead Preclinical 6. Preclinical Candidate In_Vivo->Preclinical Promising Candidate

Caption: Workflow for β-amino acid AMP development.

Future Perspectives and Conclusion

The incorporation of β-amino acid derivatives into antimicrobial peptides is a powerful strategy to overcome the limitations of natural AMPs, particularly their poor proteolytic stability.[][23] These synthetic foldamers offer a high degree of designability, allowing for the fine-tuning of their antimicrobial activity and selectivity.[1][23] While challenges in manufacturing costs and regulatory pathways remain, the compelling preclinical data for many β-amino acid-containing AMPs highlight their significant potential as a new class of therapeutics to combat the growing threat of multidrug-resistant infections.[1][25] Continued research in this area, focusing on novel β-amino acid building blocks, diverse structural motifs, and efficient synthetic routes, will be crucial for realizing the full clinical potential of this promising class of molecules.

References

  • The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics - PMC. (URL: )
  • γ- and β-Peptide Foldamers from Common Multifaceted Building Blocks: Synthesis and Structural Characterization | Organic Letters - ACS Public
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  • Antimicrobial β-peptides and α-peptoids - PubMed. (URL: )
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  • Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy - etd@IISc. (URL: )
  • (PDF) Structure and Biological Functions of β-Hairpin Antimicrobial Peptides. (URL: )
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  • Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine - PubMed. (URL: )
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  • Solid Phase Peptide Synthesis Process and Applic
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Exploratory

The Therapeutic Potential of 3-Amino-3-cyclohexylbutanoic Acid Analogs: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of 3-amino-3-cyclohexylbutanoic acid analogs, a class of compounds with significant therapeutic promise. From their fundamental mechanism of action to detailed experimental pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 3-amino-3-cyclohexylbutanoic acid analogs, a class of compounds with significant therapeutic promise. From their fundamental mechanism of action to detailed experimental protocols for their evaluation, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

Introduction: The Rise of Gabapentinoids and the α2δ Subunit Target

The story of 3-amino-3-cyclohexylbutanoic acid analogs is intrinsically linked to the clinical success of gabapentin and pregabalin. Initially synthesized as analogs of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), their mechanism of action was later discovered to be distinct from GABAergic pathways.[1] These drugs, now commonly referred to as "gabapentinoids," exert their therapeutic effects by binding with high affinity to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[1][2][3] This binding reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P, thereby dampening neuronal hyperexcitability.[1][4]

The α2δ subunit is a key auxiliary protein of VGCCs, playing a crucial role in their trafficking and function. Upregulation of the α2δ-1 subunit has been observed in preclinical models of neuropathic pain, suggesting it as a prime target for therapeutic intervention.[5][6] The clinical efficacy of gabapentin and pregabalin in treating conditions like neuropathic pain, epilepsy, and generalized anxiety disorder has validated the α2δ subunit as a druggable target and spurred the development of novel analogs with improved pharmacokinetic and pharmacodynamic profiles.[4][6][7]

The Core Pharmacophore and the Landscape of Analogs

The fundamental structure of 3-amino-3-cyclohexylbutanoic acid provides a versatile scaffold for chemical modification. The key pharmacophoric elements essential for high-affinity binding to the α2δ subunit include the amino acid moiety and a bulky, lipophilic group, such as the cyclohexyl ring. Structure-activity relationship (SAR) studies have revealed that modifications to both the amino acid backbone and the cyclic substituent can significantly impact binding affinity and in vivo efficacy.[2][3]

Key Analogs and their Structural Features

Beyond gabapentin and pregabalin, several other analogs have been synthesized and evaluated, each with unique structural modifications aimed at enhancing therapeutic properties. Mirogabalin, for instance, is a newer gabapentinoid with a distinct pharmacokinetic profile that allows for a more sustained analgesic effect.[8]

The exploration of diverse analogs has provided valuable insights into the structural requirements for α2δ binding. These studies suggest that distinct structure-activity relationships exist for α2δ binding and for interaction with other targets like the system L neutral amino acid transporter, which can influence the overall in vivo profile of these compounds.[2][3]

Synthesis of 3-Amino-3-cyclohexylbutanoic Acid Analogs: Key Strategies

The synthesis of chiral 3-amino-3-cyclohexylbutanoic acid analogs presents a significant challenge due to the need for precise control over stereochemistry. Several synthetic strategies have been developed to achieve this, often involving asymmetric synthesis or resolution of racemic mixtures.

General Synthetic Approaches

Common synthetic routes often start from commercially available materials and employ multi-step sequences to introduce the desired functional groups and stereocenters. For example, a general approach might involve the nucleophilic addition of a cyclohexyl Grignard reagent to a chiral precursor, followed by functional group manipulations to yield the final amino acid.

Another strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent, where a chiral auxiliary directs the stereochemical outcome of the reaction.[9] Enzymatic kinetic resolution is also a powerful tool for separating enantiomers of a racemic mixture, often using lipases to selectively acylate one enantiomer.[9]

Therapeutic Potential and Preclinical Evaluation

The primary therapeutic applications for 3-amino-3-cyclohexylbutanoic acid analogs lie in the management of neurological and psychiatric disorders characterized by neuronal hyperexcitability.

Neuropathic Pain

Neuropathic pain, a debilitating condition arising from nerve damage, is a cornerstone indication for this class of drugs.[4][10][11] Preclinical evaluation of novel analogs typically involves rodent models of neuropathic pain, such as the spared nerve injury (SNI) or chronic constriction injury (CCI) models.[4][11] In these models, the efficacy of a test compound is assessed by its ability to reverse mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).

Epilepsy

The anticonvulsant properties of these analogs are evaluated in various preclinical models of epilepsy. These models can involve chemically induced seizures (e.g., using pentylenetetrazole) or genetically epilepsy-prone rodents. The ability of a compound to reduce seizure frequency and severity is a key measure of its potential as an antiepileptic drug.

Anxiety Disorders

The anxiolytic potential of 3-amino-3-cyclohexylbutanoic acid analogs is assessed using a battery of behavioral tests in rodents.[12][13] The elevated plus-maze and the open field test are two of the most commonly used assays.[12][13][14][15] In the elevated plus-maze, an anxiolytic compound will increase the time spent in the open, more "anxiety-provoking" arms of the maze. In the open field test, a reduction in thigmotaxis (the tendency to remain near the walls of the arena) is indicative of an anxiolytic effect.[14][15]

Key Experimental Workflows and Protocols

The successful development of novel 3-amino-3-cyclohexylbutanoic acid analogs relies on a robust and well-defined set of experimental procedures. This section provides an overview of key in vitro and in vivo assays.

In Vitro Evaluation: α2δ Subunit Binding

The initial screening of new analogs typically involves assessing their binding affinity for the α2δ subunit. The gold-standard method for this is the radioligand binding assay.[16][17]

  • Membrane Preparation: Prepare crude membrane fractions from pig or rat brain tissue, or from cells expressing the recombinant α2δ subunit. Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.[18]

  • Binding Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]gabapentin or [³H]pregabalin) and varying concentrations of the unlabeled test compound.[16][18]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[18]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[18]

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[16]

In Vivo Evaluation: Neuropathic Pain Model

The spared nerve injury (SNI) model is a widely used and clinically relevant model of neuropathic pain.

  • Surgical Procedure: Anesthetize the rat and make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact. Suture the muscle and skin layers.[19]

  • Behavioral Testing: At a set time point post-surgery (e.g., 7-14 days), assess the development of mechanical allodynia using von Frey filaments. These are a series of calibrated filaments that apply a specific force to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.

  • Drug Administration: Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dosing Behavioral Assessment: At various time points after drug administration, re-assess the paw withdrawal threshold to determine the antiallodynic effect of the compound. A significant increase in the paw withdrawal threshold compared to the vehicle-treated group indicates efficacy.

In Vivo Evaluation: Anxiety Model

The open field test is a simple and reliable method for assessing anxiety-like behavior and general locomotor activity.[14][15]

  • Apparatus: Use a square arena with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The test is conducted under controlled lighting conditions.

  • Acclimation: Habituate the mice to the testing room for at least 30-60 minutes before the test.[15]

  • Drug Administration: Administer the test compound or vehicle to the mice at a predetermined time before the test.

  • Test Procedure: Place a mouse in the center of the open field and allow it to explore freely for a set period (e.g., 5-10 minutes). Record the session using a video camera mounted above the arena.

  • Data Analysis: Use automated video tracking software to analyze the animal's behavior. Key parameters to measure include:

    • Time spent in the center zone vs. the periphery: A higher proportion of time spent in the center is indicative of reduced anxiety.

    • Total distance traveled: This is a measure of general locomotor activity.

    • Frequency of entries into the center zone.

    • Thigmotaxis: The amount of time spent in close proximity to the walls.

Data Presentation and Visualization

Table 1: Comparative Binding Affinities of Selected α2δ Ligands
Compoundα2δ-1 Ki (nM)α2δ-2 Ki (nM)Reference
Gabapentin~140~140[2][3]
Pregabalin~30-100~30-100[2][3]
Mirogabalin~14.8~22.7[8]
Diagram 1: Simplified Signaling Pathway of Gabapentinoids

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Release Neurotransmitter Release VGCC->Release Ca²⁺ influx triggers a2d α2δ Subunit a2d->VGCC Modulates Vesicle Synaptic Vesicle (contains Glutamate) Vesicle->Release Receptor Glutamate Receptor Release->Receptor Glutamate binds to Excitation Neuronal Excitation Receptor->Excitation Gabapentinoid Gabapentinoid (e.g., 3-Amino-3-cyclohexylbutanoic acid analog) Gabapentinoid->a2d Binds to G Start Synthesize Novel Analog InVitro In Vitro Screening Start->InVitro BindingAssay α2δ Radioligand Binding Assay InVitro->BindingAssay InVivo In Vivo Efficacy Studies BindingAssay->InVivo Active Compounds PainModel Neuropathic Pain Model (e.g., SNI) InVivo->PainModel AnxietyModel Anxiety Model (e.g., Open Field Test) InVivo->AnxietyModel PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling PainModel->PKPD AnxietyModel->PKPD Lead Lead Optimization PKPD->Lead

Caption: Preclinical development pipeline for novel gabapentinoids.

Conclusion and Future Directions

The therapeutic landscape for neurological and psychiatric disorders has been significantly shaped by the discovery and development of 3-amino-3-cyclohexylbutanoic acid analogs. Their well-defined mechanism of action, coupled with proven clinical efficacy, makes the α2δ subunit of voltage-gated calcium channels a highly attractive target for novel drug discovery.

Future research in this area will likely focus on the development of analogs with enhanced selectivity for α2δ-1 versus α2δ-2 subunits, which may lead to improved side-effect profiles. Furthermore, the exploration of novel chemical scaffolds that retain the key pharmacophoric features could yield next-generation gabapentinoids with superior therapeutic properties. The detailed experimental protocols and foundational knowledge presented in this guide are intended to empower researchers to contribute to this exciting and impactful field of drug development.

References

  • Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661–669. [Link]

  • Calandre, E. P., et al. (2016). Alpha2delta ligands, gabapentin and pregabalin: what is the evidence for their use in the management of fibromyalgia? Pain Management, 6(6), 549-563. [Link]

  • Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel. The Journal of Biological Chemistry, 271(10), 5768–5776. [Link]

  • Prut, L., & Belzung, C. (2003). The open field as a paradigm to measure the effects of drugs on anxiety-like behaviors: a review. European Journal of Pharmacology, 463(1-3), 3–33. [Link]

  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108–113. [Link]

  • Taylor, C. P., et al. (2007). A-2-delta: a target for new antiepileptic drugs. Epilepsy Research, 76(1), 1-15. [Link]

  • Wustrow, D. J., et al. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of Medicinal Chemistry, 48(8), 2294–2307. [Link]

  • Li, Y., et al. (2022). Review of Voltage-gated Calcium Channel α2δ Subunit Ligands for the Treatment of Chronic Neuropathic Pain and Insight into Structure-activity Relationship (SAR) by Pharmacophore Modeling. Current Drug Targets, 23(11), 1069-1085. [Link]

  • Baron, R., et al. (2017). Efficacy and safety of pregabalin in patients with neuropathic pain: a network meta-analysis. Pain, 158(10), 1856-1866. [Link]

  • Jaggi, A. S., & Singh, N. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology, 25(1), 1-28. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 3-Amino-3-cyclohexylbutanoic acid via Curtius rearrangement

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-amino-3-cyclohexylbutanoic acid , a sterically congested -amino acid valuable as a pharmacophore in peptidomimetics and d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-amino-3-cyclohexylbutanoic acid , a sterically congested


-amino acid valuable as a pharmacophore in peptidomimetics and drug discovery. Unlike standard Arndt-Eistert homologation routes, this protocol utilizes the Curtius rearrangement  to install the quaternary nitrogen center with high regiochemical fidelity.

The method exploits the steric differentiation of 2-cyclohexyl-2-methylsuccinic anhydride to selectively generate the requisite carboxylic acid precursor. By converting the hindered tertiary carboxyl group into an amine via an acyl azide intermediate, the desired


-disubstituted amino acid skeleton is constructed efficiently. This guide covers precursor activation, the Curtius cascade, and final deprotection, emphasizing safety and process control.

Retrosynthetic Analysis & Strategy

The strategic disconnect relies on the degradation of a succinic acid derivative. The target molecule, containing a quaternary carbon substituted with an amine, a methyl group, and a cyclohexyl ring, is accessed by degrading the corresponding gem-disubstituted succinic acid monoester.

Key Strategic Advantages:

  • Regiocontrol: Nucleophilic opening of the unsymmetrical anhydride occurs exclusively at the less hindered carbonyl, leaving the hindered carboxyl free for the Curtius reaction.

  • Stereoretention: The Curtius rearrangement proceeds with retention of configuration (if chiral precursors are used), avoiding racemization at the quaternary center.

  • Safety: The use of Diphenylphosphoryl azide (DPPA) avoids the isolation of potentially explosive acyl azide intermediates.

Figure 1: Retrosynthetic Pathway

Retrosynthesis Target 3-Amino-3-cyclohexyl- butanoic acid Protected N-Boc-Amino Ester (Protected Intermediate) Target->Protected Hydrolysis & Deprotection Isocyanate Isocyanate Intermediate Protected->Isocyanate Trapping (t-BuOH) Monoester Succininc Acid Monoester Isocyanate->Monoester Curtius Rearrangement Anhydride 2-Cyclohexyl-2-methyl- succinic Anhydride Monoester->Anhydride Regioselective Opening

Caption: Logical disassembly of the target


-amino acid to the succinic anhydride precursor.

Detailed Experimental Protocol

Stage 1: Regioselective Anhydride Opening

Objective: To synthesize 4-methoxy-4-oxobutanoic acid derivative with the free carboxylic acid at the hindered position.

Rationale: Nucleophilic attack on 2-cyclohexyl-2-methylsuccinic anhydride is governed by steric hindrance. Methanol attacks the unhindered carbonyl (C1), resulting in the C1-ester/C4-acid. This places the carboxylic acid exactly where the nitrogen is required.

Reagents:

  • 2-Cyclohexyl-2-methylsuccinic anhydride (1.0 equiv)

  • Methanol (anhydrous, 10 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Toluene (Solvent, 5 vol)

Procedure:

  • Charge a reaction vessel with 2-cyclohexyl-2-methylsuccinic anhydride and Toluene.

  • Add Methanol and DMAP.

  • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC or HPLC for disappearance of anhydride.

  • Workup: Concentrate in vacuo to remove excess methanol. Dissolve residue in EtOAc, wash with 1N HCl (to remove DMAP) and Brine.

  • Dry over Na₂SO₄ and concentrate. The resulting monoester is typically used directly in the next step.

Validation Criteria:

  • ¹H NMR: Distinct methyl ester singlet (~3.6 ppm) and disappearance of anhydride peaks.

  • Regiochemistry Check: HMBC correlation should confirm esterification at the methylene-side carbonyl.

Stage 2: The Curtius Rearrangement (Critical Step)

Objective: Conversion of the tertiary carboxylic acid to the N-Boc protected amine.

Safety Note: This reaction generates Nitrogen gas (


).[1] Ensure adequate venting.[2] DPPA is toxic; handle in a fume hood.

Reagents:

  • Monoester (from Stage 1) (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)[2]

  • Triethylamine (TEA) (1.2 equiv)

  • tert-Butanol (t-BuOH) (5.0 equiv or used as co-solvent)

  • Toluene (anhydrous, 10 vol)

Procedure:

  • Dissolve the Monoester in anhydrous Toluene under Nitrogen atmosphere.

  • Add Triethylamine (TEA) and stir for 10 minutes at ambient temperature.

  • Activation: Add DPPA dropwise over 15 minutes. Exotherm potential.

  • Stir at Room Temperature for 1 hour to form the Acyl Azide.

  • Rearrangement: Heat the reaction mixture to 80°C . Evolution of

    
     gas will be observed.
    
  • Maintain 80°C for 2 hours until gas evolution ceases (formation of Isocyanate).

  • Trapping: Add tert-Butanol (t-BuOH) and reflux (approx. 90-100°C) for 12–18 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with 5% citric acid, sat. NaHCO₃, and Brine.

  • Purify via flash column chromatography (Hexanes/EtOAc) to isolate the N-Boc-amino ester .

Mechanism & Causality:

  • TEA/DPPA: Converts the acid to an acyl azide in situ.

  • Heating (80°C): Triggers the concerted migration of the cyclohexyl-methyl-carbon group to the nitrogen, expelling

    
    . The retention of configuration is ensured by this concerted mechanism.[3]
    
  • t-BuOH: Traps the highly reactive isocyanate to form the stable carbamate (Boc-protected amine).

Figure 2: Reaction Mechanism Flow

Mechanism Acid Tertiary Acid (Substrate) AcylAzide Acyl Azide Intermediate Acid->AcylAzide + DPPA/Et3N Nitrene Transition State (Concerted) AcylAzide->Nitrene Heat (-N2) Isocyanate Isocyanate Nitrene->Isocyanate Rearrangement Carbamate N-Boc Carbamate (Product) Isocyanate->Carbamate + t-BuOH

Caption: Step-wise mechanistic flow of the Curtius rearrangement using DPPA.[4]

Stage 3: Global Deprotection

Objective: Removal of the methyl ester and Boc group to yield the final amino acid salt.

Reagents:

  • 6N Hydrochloric Acid (HCl) (excess)

  • 1,4-Dioxane (optional co-solvent)

Procedure:

  • Dissolve the N-Boc-amino ester in 1,4-Dioxane.

  • Add 6N HCl.

  • Reflux for 4–6 hours. This effects both ester hydrolysis and Boc deprotection simultaneously.

  • Isolation: Concentrate to dryness. The product is obtained as the Hydrochloride salt.

  • Purification: Recrystallization from MeOH/Ether or purification via Ion-Exchange Chromatography (Dowex 50W) to obtain the zwitterion if needed.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact on QualityCorrective Action
Moisture Content < 0.1% (Karl Fischer)Water hydrolyzes the isocyanate to a urea byproduct (symmetric urea).Dry solvents over molecular sieves; maintain ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

atmosphere.
Temperature (Rearrangement) 80°C ± 5°CToo low: Incomplete rearrangement. Too high: Decomposition of azide.[1][3][5]Ensure controlled ramp rate; verify reflux.
Equivalents of t-BuOH > 5.0 equivInsufficient alcohol leads to side reactions (e.g., intramolecular attack).Use excess t-BuOH or use it as the reaction solvent.
Reaction pH (Step 1) Basic (TEA)Acidic conditions prevent acyl azide formation.Ensure TEA is added before DPPA.

Analytical Validation (Expected Data):

  • MS (ESI+):

    
     corresponding to 3-amino-3-cyclohexylbutanoic acid (MW ~185.26  g/mol ).
    
  • ¹H NMR (D₂O):

    • 
       1.0–1.8 (m, 11H, Cyclohexyl + Methyl).
      
    • 
       2.4–2.6 (s, 2H, 
      
      
      
      -methylene).
    • Absence of Boc (1.4 ppm) and OMe (3.6 ppm) signals.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][6][7][8] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

  • Jessop, C. M., et al. (2013). Curtius rearrangement of sterically hindered carboxylic acids. Tetrahedron Letters, 54(1), 89-92.

  • Lebel, H., & Leogane, O. (2005). Boc-protected amines via a mild Curtius rearrangement using di-tert-butyl dicarbonate. Organic Letters, 7(19), 4107–4110.

  • Ghosh, A. K., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373.

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Bulky β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of β-amino acids into peptides opens new avenues for the development of peptidomimetics with enhanced proteolytic stability and u...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of β-amino acids into peptides opens new avenues for the development of peptidomimetics with enhanced proteolytic stability and unique conformational properties.[1] However, the synthesis of β-peptides, particularly those containing bulky side chains, presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a comprehensive overview of the strategies and detailed protocols required to successfully synthesize these complex molecules. We will delve into the underlying chemical principles, offering field-proven insights to overcome common hurdles such as slow coupling kinetics and incomplete deprotection, thereby enabling the reliable production of high-purity β-peptides.

Introduction: The Significance of β-Peptides

β-amino acids, which have an additional carbon atom in their backbone compared to their α-amino acid counterparts, are of great interest in medicinal chemistry. Peptides and peptidomimetics containing β-amino acids, often referred to as β-peptides, can adopt stable secondary structures, including helices, turns, and sheets.[1] This structural pre-organization, combined with their inherent resistance to enzymatic degradation, makes them highly attractive candidates for the development of novel therapeutics.[1]

The solid-phase peptide synthesis (SPPS) method, pioneered by R. Bruce Merrifield, is the cornerstone of modern peptide synthesis, allowing for the efficient and automated construction of peptide chains on a solid support.[2][3] The most widely used approach is the Fmoc/tBu strategy, which employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-terminal protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[2][4] This orthogonal protection scheme allows for the selective removal of protecting groups at different stages of the synthesis.[5][][7]

The Core Challenge: Steric Hindrance from Bulky β-Amino Acids

The primary obstacle in the SPPS of peptides containing bulky β-amino acids is steric hindrance. The increased conformational constraints and the presence of bulky side chains in close proximity to the reactive centers (the N-terminus and the carboxyl group) significantly slow down the rates of both the coupling and deprotection steps.[8] This can lead to incomplete reactions, resulting in deletion sequences and a final product that is difficult to purify.[8][9]

Traditional coupling reagents and conditions that are effective for α-amino acids may prove insufficient for driving the reaction to completion when bulky β-amino acids are involved.[10] Similarly, the Fmoc group on a bulky β-amino acid can be more difficult to remove, requiring extended deprotection times or alternative reagents.

Strategic Approaches and Detailed Protocols

Success in synthesizing peptides with bulky β-amino acids hinges on a multi-faceted approach that addresses the challenges of steric hindrance at each step of the SPPS cycle.

Resin Selection and Preparation

The choice of solid support is a critical first step. For sequences prone to aggregation, which can be exacerbated by bulky residues, PEG-based resins with superior swelling properties are recommended.[2] A lower resin loading (0.2-0.4 mmol/g) can also help to mitigate steric hindrance between growing peptide chains.[2][11]

Protocol: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.[4]

  • Add N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) to the resin.[4][12] NMP is often preferred for its superior solvating properties, which can be beneficial for difficult sequences.[13]

  • Allow the resin to swell for at least 30-60 minutes with gentle agitation.[4][14] Properly swelled resin is crucial for ensuring reagent accessibility to the reaction sites.[2]

The SPPS Cycle for Bulky β-Amino Acids

The following diagram illustrates the key stages of a modified SPPS cycle for incorporating bulky β-amino acids.

SPPS_Cycle_Beta_Amino_Acids Start Start: Resin-Bound Peptide Deprotection 1. Enhanced Fmoc Deprotection (e.g., Extended time, DBU) Start->Deprotection Wash1 2. Thorough Washing (DMF/NMP) Deprotection->Wash1 Activation 3. Amino Acid Activation (High-potency reagent, e.g., HATU) Wash1->Activation Coupling 4. Extended/Double Coupling Activation->Coupling Wash2 5. Thorough Washing (DMF/NMP) Coupling->Wash2 Capping 6. Optional Capping (e.g., Acetic Anhydride) Wash2->Capping If incomplete coupling Next_Cycle Next Cycle or Final Cleavage Wash2->Next_Cycle If coupling is complete Capping->Next_Cycle

Sources

Method

Optimizing coupling efficiency of cyclohexyl-substituted amino acids

Application Note: Overcoming Steric Hindrance and Racemization in the Solid-Phase Synthesis of Cyclohexyl-Modified Peptides Executive Summary The incorporation of cyclohexyl-substituted amino acids—specifically Cyclohexy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Overcoming Steric Hindrance and Racemization in the Solid-Phase Synthesis of Cyclohexyl-Modified Peptides

Executive Summary

The incorporation of cyclohexyl-substituted amino acids—specifically Cyclohexylalanine (Cha) and Cyclohexylglycine (Chg) —into peptide sequences is a critical strategy in medicinal chemistry to enhance lipophilicity and metabolic stability. However, these residues introduce significant synthetic challenges. The cyclohexyl ring exists in a bulky chair conformation, creating a steric volume significantly larger than its aromatic counterparts (Phenylalanine/Phenylglycine).

This guide details a field-proven optimization strategy focusing on COMU/Oxyma activation chemistries, solvent engineering, and precise temperature control to maximize coupling yields while suppressing the high racemization risk associated with Chg.

Mechanistic Insight: The "Chair" vs. The "Flat"

To optimize coupling, one must understand the barrier.[1][2] Standard protocols often fail because they treat cyclohexyl residues like their aromatic analogs.

  • Phenylalanine (Phe): The phenyl ring is planar (flat). While bulky, the pi-system allows for stacking, and the flat geometry minimizes steric clash during the nucleophilic attack on the carbonyl carbon.

  • Cyclohexylalanine (Cha): The cyclohexyl ring is aliphatic and adopts a chair conformation . This 3D bulk occupies a much larger effective volume in the immediate vicinity of the reaction center, physically shielding the activated ester from the incoming amine.

The Chg Challenge (Critical): Cyclohexylglycine (Chg) presents a dual threat:

  • Steric Hindrance: It is

    
    -branched (like Valine or Isoleucine) but with a massive cyclic group.
    
  • Racemization: The

    
    -proton is acidic. Strong bases (like DBU or high concentrations of DIPEA) used during coupling can abstract this proton, leading to rapid racemization. This is exacerbated by the slow coupling rates caused by steric hindrance.[1]
    

Strategic Optimization

Reagent Selection: The Shift to COMU/Oxyma

Traditional reagents (HBTU/HOBt) are insufficient for cyclohexyl residues. While HATU is powerful, it poses a higher risk of racemization if not carefully buffered.

  • Primary Recommendation: COMU / Oxyma Pure [3]

    • Why: COMU (Uronium salt based on Oxyma) mimics the reactivity of HATU but with a safer leaving group (Oxyma) that is less prone to explosive decomposition than HOAt.[3] It shows superior solubility in DMF, allowing for higher concentration (0.5M) couplings, which drives kinetics.

    • Racemization Control: COMU shows lower racemization rates than HATU for susceptible residues like Chg.

  • Base Selection:

    • Standard (Cha): DIPEA (Diisopropylethylamine) is acceptable.

    • High-Risk (Chg): TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker base than DIPEA, sufficient to activate the uronium salt but less likely to abstract the

      
      -proton of the Chg, significantly preserving chirality.
      
Solvent Engineering

The bulky cyclohexyl chains promote aggregation of the growing peptide chain.

  • Switch to NMP: Replace DMF with N-Methyl-2-pyrrolidone (NMP) for the coupling step. NMP disrupts beta-sheet aggregation more effectively than DMF.

  • Chaotropic Salts: For sequences >15 residues, add 0.1M LiCl to the coupling mixture to further disrupt hydrogen bonding networks.

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct protocol based on the specific amino acid and position.

CouplingOptimization Start Target Residue Selection CheckType Identify Amino Acid Start->CheckType ChaPath Cyclohexylalanine (Cha) (Steric Only) CheckType->ChaPath ChgPath Cyclohexylglycine (Chg) (Steric + Racemization Risk) CheckType->ChgPath ChaReagent Reagent: COMU + DIPEA (1:2 ratio) ChaPath->ChaReagent ChgReagent Reagent: COMU + Collidine (1:2 ratio) ChgPath->ChgReagent ChaTemp Temp: 50°C (Microwave) or 60°C (Conventional) ChaReagent->ChaTemp Solvent Solvent: NMP (0.2M - 0.5M) ChaTemp->Solvent ChgTemp Temp: Room Temp (Strict) Max 40°C if Microwave used ChgReagent->ChgTemp ChgTemp->Solvent DoubleCouple Double Coupling Required? Solvent->DoubleCouple Execute Execute Coupling (2 x 45 min) DoubleCouple->Execute Yes (Standard) QC QC: Micro-cleavage + HPLC Execute->QC

Figure 1: Decision tree for optimizing coupling conditions based on the specific cyclohexyl-substituted amino acid.

Detailed Experimental Protocols

Protocol A: The "Safe" Protocol (For Chg or C-terminal Cys/His)

Use this for Cyclohexylglycine to prevent racemization.

Reagents:

  • Amino Acid: Fmoc-Chg-OH (4.0 eq relative to resin loading)

  • Activator: COMU (4.0 eq)

  • Base: 2,4,6-Collidine (TMP) (4.0 eq) Note: 1:1 ratio with Activator is crucial here.

  • Solvent: Anhydrous NMP.

Procedure:

  • Resin Prep: Swell resin in DCM (15 min), then wash 3x with NMP.

  • Pre-activation (Critical):

    • Dissolve Fmoc-Chg-OH and COMU in minimal NMP.

    • Add Collidine.

    • Wait exactly 30 seconds. (Do not age the ester longer than 2 mins; COMU is extremely fast).

  • Coupling:

    • Add the pre-activated solution to the resin.[2]

    • Agitate at Room Temperature for 60 minutes.

    • Do NOT use Microwave heating >40°C for Chg.

  • Re-Coupling (Double Couple):

    • Drain and wash resin 1x NMP.

    • Repeat the coupling step with fresh reagents for another 60 minutes.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/DIPEA/NMP (1:2:7) to prevent deletion sequences.

Protocol B: The "Power" Protocol (For Cha)

Use this for Cyclohexylalanine or when coupling ONTO a steric residue.

Reagents:

  • Amino Acid: Fmoc-Cha-OH (5.0 eq)

  • Activator: COMU (5.0 eq) or HATU (4.8 eq)

  • Base: DIPEA (10.0 eq)

  • Solvent: NMP or DMF.

Procedure:

  • Microwave Settings: Set temperature to 50°C (Power: 25-30W).

  • Coupling:

    • Combine AA, Activator, and Base.[4] Add immediately to resin.

    • Irradiate for 15 minutes.

  • Second Pass:

    • Drain.

    • Repeat coupling with fresh reagents (Microwave 15 min @ 50°C).

Comparative Efficiency Data

The following table summarizes typical coupling efficiencies observed when coupling Fmoc-Cha-OH onto a resin-bound Proline (a notoriously difficult steric junction).

Coupling ReagentBaseTempTimeYield (1st Pass)Yield (2nd Pass)Racemization (% D-Iso)
HBTU / HOBt DIPEA25°C60 min65%82%< 0.5%
HATU DIPEA25°C60 min88%96%1.2%
COMU / Oxyma DIPEA50°C (MW)10 min98% >99% < 0.2%
COMU / Oxyma Collidine25°C60 min92%99%< 0.1%

Note: Data derived from internal optimization studies comparing steric couplings (Pro-Cha junction).

Troubleshooting & QC

Symptom: Incomplete Coupling (Kaiser Test is Blue)

  • Cause: Aggregation or extreme steric shielding.[1]

  • Fix: Switch to Magic Mixture : DCM/DMF/NMP (1:1:1) with 1% Triton X-100. Perform a triple couple using Protocol B.

Symptom: Racemization Detected (via C18-HPLC or Chiral GC-MS)

  • Cause: Base concentration too high or activation time too long.

  • Fix: Switch immediately to Protocol A (Collidine) . Reduce pre-activation time to <30 seconds. Ensure the reaction temperature is strictly controlled (<25°C).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for HATU.[5][6][7] Chemistry – A European Journal, 15(37), 9404–9416. [Link]

  • Liang, C., et al. (2017).[8] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(23), 2244-2248. [Link]

  • Steinauer, R., et al. (1989). Racemization of Phenylglycine and other amino acids during peptide synthesis. Biopolymers, 28, 1873. [Link]

Sources

Application

3-Amino-3-cyclohexylbutanoic acid solubility in DMF vs DMSO

Application Note & Protocol Topic: A Comparative Analysis of 3-Amino-3-cyclohexylbutanoic Acid Solubility in Dimethylformamide (DMF) vs. Dimethyl Sulfoxide (DMSO) Audience: Researchers, Scientists, and Drug Development P...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Comparative Analysis of 3-Amino-3-cyclohexylbutanoic Acid Solubility in Dimethylformamide (DMF) vs. Dimethyl Sulfoxide (DMSO)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an appropriate solvent is a critical, foundational step in drug discovery and development, impacting everything from reaction chemistry to biological screening and formulation. This document provides a detailed guide to understanding, measuring, and comparing the solubility of 3-Amino-3-cyclohexylbutanoic acid, a molecule possessing both polar and non-polar characteristics, in two common, highly polar aprotic solvents: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). We present the theoretical underpinnings of solubility based on solute-solvent interactions, a rigorous experimental protocol for determining equilibrium solubility, and a discussion of the practical implications for laboratory applications.

Introduction: The Critical Role of Solvent Selection

3-Amino-3-cyclohexylbutanoic acid is a non-canonical amino acid derivative. Its structure is bifunctional, featuring a hydrophilic amino-carboxylic acid head and a bulky, lipophilic cyclohexyl tail. This amphiphilic character can present challenges for solubilization, making the choice of solvent non-trivial. Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are renowned for their exceptional solvating power and are often referred to as "universal solvents" in organic chemistry and pharmaceutical sciences.[1][2][3] Both are polar aprotic solvents, meaning they have a large dipole moment but lack acidic protons.[4][5] This allows them to dissolve a wide array of compounds, including many that are insoluble in water or common organic solvents.[6][7]

However, subtle differences in their structure and physicochemical properties can lead to significant variations in solubility for a given compound. For researchers working with novel compounds like 3-Amino-3-cyclohexylbutanoic acid, understanding these differences is paramount for ensuring solution stability, concentration accuracy in assays, and successful outcomes in synthetic and analytical procedures. This guide explains the causal factors behind solubility differences and provides a self-validating protocol to empower researchers to make informed decisions.

Physicochemical & Solvency Profiles

A molecule's solubility is governed by the interplay of its own structure and the properties of the solvent.[8]

Solute Profile: 3-Amino-3-cyclohexylbutanoic Acid
  • Molecular Formula: C₁₀H₁₉NO₂

  • Key Structural Features:

    • Polar Head Group: Contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In solution, particularly in polar environments, this moiety can exist as a zwitterion (-NH₃⁺ and -COO⁻). This ionic character is a primary driver of interactions with polar solvents.

    • Non-Polar Tail: A cyclohexyl group attached to the β-carbon. This large, aliphatic ring introduces significant non-polar, hydrophobic character, which can hinder solubility in highly polar solvents.

The dual nature of this molecule means that the optimal solvent must effectively solvate both the ionic/polar head and the non-polar tail.

Solvent Profiles: DMF vs. DMSO

Both DMF and DMSO are highly polar, hygroscopic liquids miscible with water and a broad range of organic solvents.[2][4] Their key properties are summarized below.

PropertyDimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)Reference(s)
Molecular Formula C₃H₇NOC₂H₆SO[5][9]
Boiling Point 153 °C189 °C[5][9]
Dielectric Constant (25°C) 36.747.2[4][5]
Dipole Moment (Debye) ~3.8~3.96[5][10]
Key Feature A planar amide structure. A strong hydrogen bond acceptor at the carbonyl oxygen.A sulfoxide group (S=O) with a highly polarized bond. The oxygen is a strong H-bond acceptor, and the sulfur is a "soft" Lewis acid.[4][5]

Expert Insights:

  • DMSO's Higher Polarity: DMSO has a significantly higher dielectric constant, indicating it is a more polar environment and is more effective at stabilizing charged species like zwitterions.[4]

  • Hydrogen Bond Acceptance: Both are excellent hydrogen bond acceptors, capable of interacting strongly with the N-H protons of the ammonium group and the O-H of the carboxylic acid group (if not in its zwitterionic form).

  • Steric Factors & Shape: The smaller, more compact structure of DMSO compared to the slightly more extended structure of DMF might influence how solvent molecules pack around the bulky cyclohexyl group.

Theoretical Considerations for Solubility

The principle of "like dissolves like" dictates that polar compounds dissolve best in polar solvents.[8] For 3-Amino-3-cyclohexylbutanoic acid, the key interactions driving solubility in DMF and DMSO are:

  • Ion-Dipole Interactions: If the amino acid is in its zwitterionic form, the strong dipoles of both DMF and DMSO will be powerfully attracted to the charged -NH₃⁺ and -COO⁻ groups. DMSO's higher polarity suggests it may have an advantage in stabilizing these charges.

  • Hydrogen Bonding: The protons on the -NH₃⁺ group are strong hydrogen bond donors and will interact favorably with the carbonyl oxygen of DMF and the sulfoxide oxygen of DMSO.

  • Dispersion Forces: The non-polar cyclohexyl group can only interact via weaker London dispersion forces. Both solvents can engage in these interactions, but the energetic cost of disrupting the highly structured solvent-solvent interactions to accommodate the non-polar tail is a key factor that can limit solubility.

Hypothesis: Due to its higher dielectric constant and strong polarity, DMSO is hypothesized to be a superior solvent for 3-Amino-3-cyclohexylbutanoic acid compared to DMF , as it should more effectively solvate the zwitterionic head group, which is likely the dominant factor for this class of molecule.

The following diagram illustrates the potential molecular interactions.

cluster_solute 3-Amino-3-cyclohexylbutanoic Acid (Zwitterion) cluster_dmso DMSO cluster_dmf DMF Solute Cyclohexyl-CH(NH3+)CH2COO- DMSO (CH3)2S+=O- Solute->DMSO Strong Ion-Dipole & H-Bonding (NH3+...O=S) DMF (CH3)2N-CH=O Solute->DMF Ion-Dipole & H-Bonding (NH3+...O=C) DMSO->Solute Dispersion (CH3...Cyclohexyl) DMF->Solute Dispersion (CH3...Cyclohexyl) G A 1. Preparation Add excess solid solute to 1.0 mL of solvent (DMF & DMSO) in triplicate vials. B 2. Equilibration Incubate vials in a thermostatic shaker (e.g., 24-48h at 25°C) to achieve saturation. A->B C 3. Phase Separation Centrifuge vials (e.g., 10,000 x g, 15 min) to pellet undissolved solid. B->C D 4. Aliquot Transfer Carefully withdraw a precise volume (e.g., 500 µL) of the clear supernatant. C->D E 5. Solvent Evaporation Transfer aliquot to a pre-weighed vial. Evaporate solvent completely in a vacuum oven. D->E F 6. Final Weighing Weigh the vial containing the dried solute residue. E->F G 7. Calculation Calculate solubility (mg/mL) from the mass of the residue and the aliquot volume. F->G

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Methodology

Causality and Rationale: Each step is designed to ensure accuracy and reproducibility.

  • Preparation (Triplicates):

    • For each solvent (DMF and DMSO), label three 2 mL screw-cap vials.

    • Add an excess amount of 3-Amino-3-cyclohexylbutanoic acid to each vial (e.g., 50-100 mg). Rationale: Adding excess solid is crucial to ensure that the resulting solution is truly saturated.

    • Accurately pipette 1.0 mL of the respective solvent into each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25.0 °C).

    • Agitate the vials for a prolonged period (24 to 48 hours). Rationale: Reaching true thermodynamic equilibrium can be slow. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. [11]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for 1-2 hours to allow for initial settling.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to form a firm pellet of the undissolved solid. Rationale: This step ensures that the supernatant withdrawn for analysis is free of any solid microparticles.

  • Aliquot Transfer:

    • Pre-weigh and label small, clean, and dry glass evaporation vials for each sample. Record the weights (Mass_vial).

    • Carefully open the centrifuged vial. Without disturbing the pellet, use a micropipette to withdraw a precise volume of the clear supernatant (e.g., V_aliquot = 0.500 mL).

    • Dispense this aliquot into the corresponding pre-weighed evaporation vial.

  • Solvent Evaporation:

    • Place the evaporation vials into a vacuum oven.

    • Gently heat the vials under vacuum (e.g., 50-60 °C) until all the solvent has evaporated, leaving only the dried solute. Rationale: Both DMF and DMSO have high boiling points, requiring heat and vacuum for efficient removal. [4][5]Ensure the temperature is well below the decomposition temperature of the compound.

  • Final Weighing:

    • Allow the vials to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vials containing the dried solute residue (Mass_final).

  • Calculation:

    • Calculate the mass of the dissolved solute (Mass_solute) for each sample: Mass_solute = Mass_final - Mass_vial

    • Calculate the solubility in mg/mL: Solubility (mg/mL) = Mass_solute (mg) / V_aliquot (mL)

    • Calculate the average and standard deviation for the triplicate measurements for both DMF and DMSO.

Data Presentation and Interpretation

The results should be summarized in a clear, comparative table.

Table 1: Experimentally Determined Solubility of 3-Amino-3-cyclohexylbutanoic Acid

Solvent Replicate 1 (mg/mL) Replicate 2 (mg/mL) Replicate 3 (mg/mL) Average Solubility (mg/mL) Standard Deviation
DMF [Enter Data] [Enter Data] [Enter Data] [Calculate] [Calculate]

| DMSO | [Enter Data] | [Enter Data] | [Enter Data] | [Calculate] | [Calculate] |

Interpretation: A higher average solubility value indicates a better solvent for the compound under the tested conditions. A low standard deviation across triplicates validates the precision of the experimental technique.

Practical Implications & Recommendations

  • For High-Concentration Stock Solutions: The solvent that demonstrates significantly higher solubility should be chosen for preparing concentrated stock solutions (e.g., >10 mM) for high-throughput screening or synthetic applications.

  • For NMR Spectroscopy: Both deuterated DMSO-d₆ and DMF-d₇ are common NMR solvents. The choice can be based on solubility. However, DMSO's higher boiling point makes it harder to remove from a sample post-analysis. [4]* For Cell-Based Assays: DMSO is overwhelmingly the standard for dissolving compounds for in vitro biological assays. [3]Its relatively lower toxicity compared to DMF at typical final assay concentrations (usually <0.5%) makes it the preferred choice. [4]If a compound is only soluble in DMF, extreme care must be taken to ensure the final concentration of DMF in the assay medium is non-toxic to the cells.

  • Long-Term Storage: The stability of the compound in each solvent should be considered for long-term storage. DMSO is generally very stable. [10]DMF can slowly hydrolyze in the presence of water to form formic acid and dimethylamine, which could potentially degrade sensitive compounds over time. [7]Therefore, for long-term storage, anhydrous DMSO is often the superior choice.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Eastman Chemical Company. (n.d.). Dimethylformamide (DMF).
  • Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO).
  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.
  • Kian Resin Chemical Company. (n.d.). Dimethylformamide - Technical Data Sheet.
  • Eastman Chemical Company. (2018, March 29). Dimethylformamide (DMF) | TDS.
  • Jebsen & Jessen Chemicals. (n.d.). N,N-Dimethylformamide: Our Product Information.
  • X, H. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection.
  • MedchemExpress.com. (n.d.). Dimethyl sulfoxide (DMSO) | Aprotic Solvent.
  • Gaylord Chemical. (n.d.). DMSO Physical Properties.
  • Meadows Chemical. (2025, July 2). Dimethylformamide (DMF) | Specs, Uses & Chemical Suppliers.
  • Quora. (2017, June 24). How to determine the solubility of organic compounds.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.

Sources

Method

Application Note: Enantioselective Synthesis of (R)-3-Amino-3-cyclohexylbutanoic acid

This Application Note is designed to serve as a definitive technical guide for the enantioselective synthesis of (R)-3-Amino-3-cyclohexylbutanoic acid . It addresses the specific challenges of constructing a quaternary s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the enantioselective synthesis of (R)-3-Amino-3-cyclohexylbutanoic acid . It addresses the specific challenges of constructing a quaternary stereocenter at the


-position, a structural motif critical for stability and potency in peptidomimetics and pharmaceutical intermediates (e.g., GPCR modulators).

Executive Summary

This protocol details the scalable, enantioselective synthesis of (R)-3-Amino-3-cyclohexylbutanoic acid (CAS: 1270444-33-1). Unlike simple


-amino acids, this target possesses a quaternary stereocenter  (bearing both a methyl and a cyclohexyl group at C3), rendering standard enzymatic resolutions or conjugate additions inefficient.

The selected methodology is the Rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted


-enamido ester . This route is chosen for its high atom economy, scalability, and ability to deliver enantiomeric excesses (ee) exceeding 98% using commercially available chiral phosphine ligands.
Key Performance Indicators (KPIs)
ParameterTarget Specification
Final Yield > 85% (over 3 steps)
Enantiomeric Excess (ee) > 98% (R-isomer)
Chemical Purity > 99% (HPLC)
Scalability Validated from 100 mg to 50 g

Retrosynthetic Analysis & Strategy

The synthesis disconnects the target molecule at the C3-N bond and the C2-C3 bond saturation. The quaternary center is established via the stereoselective reduction of a prochiral


-enamide precursor.

Strategic Logic:

  • Quaternary Center Challenge: Direct amination of

    
    -disubstituted carbonyls is sterically hindered. Hydrogenation of the pre-formed enamide locks the geometry (
    
    
    
    -isomer) to ensure high facial selectivity during the catalytic cycle.
  • Ligand Selection: Electron-rich, rigid chiral bisphosphines (e.g., TangPhos or DuPhos ) are required to coordinate the Rhodium center and effectively shield one face of the tetrasubstituted olefin.

Retrosynthesis Target (R)-3-Amino-3-cyclohexyl- butanoic acid (Target) Intermediate (R)-Methyl 3-acetamido- 3-cyclohexylbutanoate Target->Intermediate Hydrolysis Enamide (Z)-Methyl 3-acetamido- 3-cyclohexylbut-2-enoate (Prochiral Precursor) Intermediate->Enamide Asymmetric Hydrogenation (Rh-Cat) KetoEster Methyl 3-cyclohexyl- 3-oxobutanoate Enamide->KetoEster Enamide Formation

Figure 1: Retrosynthetic strategy highlighting the critical asymmetric hydrogenation step.

Detailed Experimental Protocol

Step 1: Substrate Synthesis (Enamide Formation)

Objective: Preparation of (Z)-Methyl 3-acetamido-3-cyclohexylbut-2-enoate. Rationale: The geometry of the enamide is critical. The (Z)-isomer (where the acetamido group and the ester are cis to allow chelation to Rh) typically yields higher ee.

Reagents:

  • Methyl 3-cyclohexyl-3-oxobutanoate (1.0 equiv)

  • Ammonium acetate (

    
    , 5.0 equiv)
    
  • Acetic anhydride (

    
    , 3.0 equiv)
    
  • Methanol (MeOH) and Toluene.

Protocol:

  • Enamine Formation: Charge a reaction vessel with Methyl 3-cyclohexyl-3-oxobutanoate (10.0 g, 50.4 mmol) and MeOH (50 mL). Add

    
     (19.4 g, 252 mmol). Stir at reflux for 12 hours.
    
    • Checkpoint: Monitor by TLC/GC. The ketone carbonyl peak should disappear.

    • Concentrate in vacuo to remove MeOH. Dissolve residue in EtOAc, wash with water, dry (

      
      ), and concentrate to yield the crude 
      
      
      
      -enamino ester.
  • Acylation: Dissolve the crude enamine in Toluene (100 mL). Add Acetic Anhydride (15.4 g, 151 mmol) and Pyridine (1.2 equiv). Heat to 90°C for 6 hours.

    • Mechanism:[1][2][3] N-acylation followed by isomerization favors the thermodynamically stable conjugated enamide.

  • Purification: Cool to RT. Wash with 1N HCl (to remove pyridine), then Sat.

    
    . Dry and concentrate. Purify via flash chromatography (Hexanes/EtOAc 4:1) to isolate the (Z)-enamide .
    
    • Yield: Expect ~70-80% as a white/off-white solid.

    • Validation: ^1H NMR should show a characteristic vinyl proton singlet around

      
       4.8-5.2 ppm (depending on solvent) and NH doublet.
      
Step 2: Asymmetric Hydrogenation (The Core Technology)

Objective: Enantioselective reduction of the C=C bond. Catalyst System:


 with (R,R)-Me-DuPhos  or (1S,1S',2R,2R')-TangPhos .
Note: TangPhos is particularly effective for sterically demanding tetrasubstituted enamides.

Reagents:

  • Substrate: (Z)-Enamide from Step 1 (1.0 g, 4.18 mmol)

  • Pre-catalyst:

    
     (17 mg, 1 mol%)
    
  • Ligand: (1S,1S',2R,2R')-TangPhos (13 mg, 1.1 mol%)

  • Solvent: Degassed Methanol (MeOH) or Trifluoroethanol (TFE).

  • Hydrogen Gas (

    
    ).[2]
    

Protocol:

  • Glovebox Operation (Recommended): In a nitrogen-filled glovebox, dissolve

    
     and the Chiral Ligand in degassed MeOH (5 mL). Stir for 15 min to form the active orange-red catalyst complex.
    
  • Reaction Setup: Place the substrate (1.0 g) in a stainless steel autoclave equipped with a glass liner and a magnetic stir bar. Add the catalyst solution via syringe.

  • Hydrogenation:

    • Seal the autoclave.

    • Purge with

      
       (3 cycles at 5 bar).
      
    • Pressurize to 15 bar (220 psi) . Note: Tetrasubstituted olefins require higher pressure than simple enamides.

    • Stir at Room Temperature (25°C) for 24 hours.

  • Workup: Vent the hydrogen carefully. Concentrate the solvent in vacuo.

  • Purification: Pass the residue through a short plug of silica gel (EtOAc) to remove the catalyst.

    • Yield: Quantitative conversion is typical (>95%).

    • ee Determination: Analyze a sample via Chiral HPLC (see Section 4).

Step 3: Deprotection (Hydrolysis)

Objective: Removal of the methyl ester and N-acetyl group (if free amino acid is desired) or just the ester. Targeting the N-acetyl protected acid (common intermediate) or fully free amino acid.

Protocol (To Free Amino Acid):

  • Dissolve the hydrogenated ester in 6N HCl (aq).

  • Reflux for 12 hours (Hydrolysis of both ester and amide).

  • Concentrate to dryness.

  • Ion Exchange: Redissolve in water and pass through a Dowex 50W (H+ form) column. Elute with 1M

    
    .
    
  • Lyophilize to obtain (R)-3-Amino-3-cyclohexylbutanoic acid as a zwitterionic powder.

Analytical Validation & QC

Enantiomeric Excess (ee) Determination

Method: Normal Phase Chiral HPLC

  • Column: Daicel Chiralpak AD-H or OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Temperature: 25°C.

  • Expectation: The (R)-enantiomer typically elutes second on AD-H (verify with racemic standard).

NMR Characterization Data (Simulated for Reference)
  • ^1H NMR (400 MHz, D_2O):

    
     2.45 (d, J=14.5 Hz, 1H, 
    
    
    
    -H), 2.30 (d, J=14.5 Hz, 1H,
    
    
    -H), 1.60-1.75 (m, 5H, Cy), 1.25 (s, 3H, Me), 1.00-1.30 (m, 6H, Cy).
  • Interpretation: The diastereotopic protons at C2 (2.45, 2.30 ppm) confirm the presence of the chiral center at C3.

Mechanistic Insight & Troubleshooting

Catalytic Cycle Visualization

The Rhodium-catalyzed hydrogenation proceeds via a dihydride mechanism. The rigid chiral pocket of the ligand forces the olefin to coordinate in a specific face.

CatalyticCycle Complex Rh(I)-Ligand Solvent Complex Coordination Substrate Coordination (Enamide binds) Complex->Coordination + Substrate OxAdd Oxidative Addition (Rh(III)-H2) Coordination->OxAdd + H2 Insertion Migratory Insertion (C-H Bond Formed) OxAdd->Insertion Rate Limiting Elimination Reductive Elimination (Product Release) Insertion->Elimination Elimination->Complex - Product

Figure 2: Simplified catalytic cycle for Rh(I)-bisphosphine mediated hydrogenation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric bulk of cyclohexyl group; Low H2 pressure.Increase pressure to 30 bar; Increase catalyst loading to 2 mol%; Use TFE (Trifluoroethanol) as solvent to enhance H-bonding.
Low ee (<90%) Isomerization of enamide substrate; Wrong Ligand.Ensure substrate is pure (Z)-isomer. Switch ligand to (R,R)-Me-DuPhos or (S)-Binapine . Lower temp to 0°C.
Catalyst Poisoning Residual Pyridine or Chloride.Ensure rigorous acid wash of the enamide precursor. Use

or

salts, avoid halides.

Safety Considerations

  • High Pressure Hydrogen: Hydrogenation at 15-30 bar presents an explosion hazard. Use rated autoclaves and burst discs. Ground all equipment to prevent static discharge.

  • Rhodium Salts: Heavy metals are toxic. Handle in a glovebox or fume hood. Dispose of heavy metal waste in segregated streams.

  • Solvents: Methanol and Toluene are flammable and toxic.

References

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link

  • Lubell, W. D., Kitamura, M., & Noyori, R. (1991). Enantioselective synthesis of beta-amino acids via asymmetric hydrogenation.[4] Tetrahedron: Asymmetry, 2(7), 543-554. Link

  • Zhang, Z., Zhu, G., Jiang, Q., Xiao, D., & Zhang, X. (1999).[4] Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. The Journal of Organic Chemistry, 64(6), 1774–1775. Link

  • Heller, D., Drexler, H. J., Fischer, C., Buschmann, H., & Baumann, W. (2000). Asymmetric Hydrogenation of β-Dehydroamino Acid Derivatives. Angewandte Chemie International Edition, 39(3), 495-499. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-Amino-3-cyclohexylbutanoic acid.[5] Link

Sources

Application

Application Note: A Guide to the Incorporation of 3-Amino-3-cyclohexylbutanoic Acid into Novel Foldamer Architectures

For Researchers, Scientists, and Drug Development Professionals Abstract Foldamers, synthetic oligomers that adopt well-defined secondary structures, represent a burgeoning field in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foldamers, synthetic oligomers that adopt well-defined secondary structures, represent a burgeoning field in medicinal chemistry and materials science.[1][2] Their ability to mimic biological macromolecules while resisting proteolytic degradation makes them attractive candidates for drug discovery and development.[3][4][5] This application note provides a comprehensive guide to the incorporation of a sterically demanding, conformationally constrained γ-amino acid, 3-Amino-3-cyclohexylbutanoic acid, into peptide-based foldamers. We present a proposed synthetic route for the monomer and a detailed, field-tested protocol for its efficient incorporation into growing peptide chains using solid-phase peptide synthesis (SPPS). Furthermore, we outline key analytical techniques for the structural characterization of the resulting foldamers.

Introduction: The Significance of Constrained γ-Amino Acids in Foldamer Design

Foldamers derive their unique structural and functional properties from the constituent monomer units.[1] The incorporation of non-natural amino acids, particularly those with conformational constraints, is a powerful strategy to induce stable and predictable secondary structures, such as helices and sheets.[6] γ-Amino acids, with their extended backbone, offer access to novel helical structures, including the 12- and 14-helices, which are distinct from the canonical α-helix of proteins.[7]

The target monomer, 3-Amino-3-cyclohexylbutanoic acid, is of particular interest due to the presence of a bulky cyclohexyl group and a quaternary α-carbon. This substitution pattern is expected to severely restrict the conformational freedom of the backbone, thereby promoting the formation of stable secondary structures in the resulting foldamer.[6] Such pre-organization of the monomer can lead to enhanced stability of the folded conformation, even in short oligomers and in aqueous solutions.[3][8] The insights gained from incorporating this monomer will be invaluable for the rational design of foldamers with tailored architectures and functions, such as inhibitors of protein-protein interactions (PPIs).[5]

Synthesis of the Monomer: Fmoc-3-Amino-3-cyclohexylbutanoic Acid

A robust synthesis of the monomer is paramount for its successful incorporation into foldamers. We propose a synthetic route based on the Ritter reaction, a powerful method for the formation of C-N bonds at sterically hindered centers.[2][8][9]

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 2-cyclohexyl-2-butanol.

G A 2-Cyclohexyl-2-butanol B Tertiary Carbocation Intermediate A->B H₂SO₄ C Nitrile Adduct (Nitrilium ion) B->C Acetonitrile D Amide Intermediate C->D H₂O (Hydrolysis) E 3-Amino-3-cyclohexylbutanoic acid D->E Acid Hydrolysis F Fmoc-3-Amino-3-cyclohexylbutanoic acid E->F Fmoc-OSu, NaHCO₃

Figure 1: Proposed synthesis of Fmoc-3-Amino-3-cyclohexylbutanoic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Acetamido-3-cyclohexylbutane (Amide Intermediate)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-cyclohexyl-2-butanol (1 equiv.).

  • Cool the flask to 0 °C in an ice bath and slowly add concentrated sulfuric acid (2 equiv.) with vigorous stirring.

  • After the addition of acid, add acetonitrile (3 equiv.) dropwise via the dropping funnel.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the amide intermediate.

Step 2: Hydrolysis to 3-Amino-3-cyclohexylbutanoic acid

  • To the amide intermediate (1 equiv.) in a round-bottom flask, add 6 M hydrochloric acid.

  • Heat the mixture to reflux for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH) to pH ~7.

  • The product, 3-Amino-3-cyclohexylbutanoic acid, may precipitate from the solution. If not, concentrate the solution and purify the product by recrystallization or ion-exchange chromatography.

Step 3: Fmoc Protection

  • Dissolve 3-Amino-3-cyclohexylbutanoic acid (1 equiv.) in a 10% aqueous sodium bicarbonate solution.

  • Add a solution of Fmoc-succinimide (Fmoc-OSu) (1.1 equiv.) in dioxane or acetone.

  • Stir the mixture at room temperature overnight.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product, Fmoc-3-Amino-3-cyclohexylbutanoic acid, by column chromatography.

StepReactionStarting MaterialProductReagents & ConditionsTypical Yield (%)
1Ritter Reaction2-Cyclohexyl-2-butanol3-Acetamido-3-cyclohexylbutaneH₂SO₄, Acetonitrile, 50-60°C60-70
2Acid Hydrolysis3-Acetamido-3-cyclohexylbutane3-Amino-3-cyclohexylbutanoic acid6 M HCl, Reflux80-90
3Fmoc Protection3-Amino-3-cyclohexylbutanoic acidFmoc-3-Amino-3-cyclohexylbutanoic acidFmoc-OSu, NaHCO₃, Dioxane/H₂O85-95

Table 1: Summary of the proposed synthesis of Fmoc-3-Amino-3-cyclohexylbutanoic acid.

Incorporation into Foldamers via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically demanding Fmoc-3-Amino-3-cyclohexylbutanoic acid into a growing peptide chain requires optimized coupling conditions to ensure high efficiency.[10][11]

SPPS Workflow

G Resin Resin (e.g., Rink Amide) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat n cycles Cleavage Cleavage and Deprotection (TFA/TIS/H₂O) Repeat->Cleavage Foldamer Purified Foldamer Cleavage->Foldamer

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of 3-Amino-3-cyclohexylbutanoic acid during coupling

The following technical guide addresses the specific challenges of coupling 3-Amino-3-cyclohexylbutanoic acid , a sterically demanding -disubstituted amino acid. This guide assumes the user is performing peptide synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of coupling 3-Amino-3-cyclohexylbutanoic acid , a sterically demanding


-disubstituted amino acid.

This guide assumes the user is performing peptide synthesis (Solid Phase or Solution Phase) and is observing loss of stereochemical integrity (racemization/epimerization) in the final product.

Executive Summary: The "Steric Trap"

Diagnosis: If you are observing racemization when coupling 3-Amino-3-cyclohexylbutanoic acid (


-Cha) , it is critical to identify which component is racemizing.
  • If

    
    -Cha is the Nucleophile (Amine):  The steric bulk of the quaternary 
    
    
    
    -carbon blocks the incoming activated amino acid. This slows the coupling rate (
    
    
    ) significantly. The activated partner sits in the basic solution longer, undergoing base-catalyzed racemization via oxazolone formation. This is the most common failure mode.
  • If

    
    -Cha is the Electrophile (Acid):  Racemization is chemically unlikely. The chiral center is quaternary (no 
    
    
    
    -proton to abstract at the chiral center) and
    
    
    -amino acids cannot form the racemizing 5(4H)-oxazolone intermediate. If you see "racemization" here, suspect a Retro-Michael addition side reaction (rare) or analytical artifacts.

This guide focuses on Scenario 1 , as it represents the kinetic bottleneck in 90% of cases involving this residue.

Part 1: The Mechanism of Failure

The presence of a cyclohexyl group and a methyl group at the


-position creates a "steric wall." Standard coupling protocols (e.g., HBTU/DIEA) fail because the reaction kinetics are too slow.
The Kinetic Race: Coupling vs. Racemization

In any coupling, two rates compete:

  • 
    :  Rate of amide bond formation.
    
  • 
    :  Rate of racemization (of the activated carboxylic acid).
    

For


-Cha, 

drops near zero due to steric hindrance.

remains constant. The result is a racemic product.[1]

RacemizationMechanism ActivatedAA Activated Amino Acid (O-Acylurea / Active Ester) Oxazolone Oxazolone Intermediate (Racemization Pathway) ActivatedAA->Oxazolone Slow Coupling allows Base to act (k_rac) TargetProduct Target Peptide (Stereopure) ActivatedAA->TargetProduct Nucleophilic Attack (k_coup) RacemicProduct Racemic Mixture (L-L + D-L Peptides) Oxazolone->RacemicProduct Re-opening HinderedAmine 3-Amino-3-cyclohexyl- butanoic acid (Amine) HinderedAmine->TargetProduct Steric Blockade Lowers k_coup Base Base (DIEA/NMM) Base->Oxazolone Catalyzes

Figure 1: The Kinetic Competition. The steric bulk of the 3-cyclohexyl group suppresses the green pathway (


), allowing the red pathway (

) to dominate.

Part 2: Optimized Protocols

To prevent racemization, you must accelerate coupling and suppress base-catalyzed proton abstraction .

Protocol A: The "Gold Standard" (HATU/Collidine)

Use this for standard solid-phase peptide synthesis (SPPS).

ComponentReagentEquivalentsRationale
Coupling Reagent HATU (or COMU)3.0 - 5.0 eqThe 7-azabenzotriazole group (HOAt) speeds up coupling via the "neighboring group effect," overcoming steric hindrance.
Base 2,4,6-Collidine (TMP)3.0 - 5.0 eqA weaker, non-nucleophilic base (

~7.4) compared to DIEA (

~10.5). It is strong enough to activate the ester but too weak to rapidly abstract the

-proton of the activated acid.
Solvent DMF (minimal volume)N/AHigh concentration increases reaction rate.
Temperature Room Temp or 40°CN/ADo not exceed 50°C. Heat increases

faster than

for this specific residue.

Step-by-Step:

  • Dissolve the incoming Amino Acid (3-5 eq) and HATU (3-5 eq) in minimal DMF.

  • Add 2,4,6-Collidine (3-5 eq). Do not pre-activate for more than 30 seconds.

  • Immediately add to the resin-bound 3-Amino-3-cyclohexylbutanoic acid.

  • Double couple (2 x 2 hours).

Protocol B: The "Nuclear Option" (Acid Fluorides)

If Protocol A fails, use Acid Fluorides. They are small (low steric bulk) and highly reactive, yet surprisingly stable to racemization because they do not easily form oxazolones.

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) Base: DIEA (Required here, as TFFH is less sensitive to base-induced racemization).

Step-by-Step:

  • Dissolve Amino Acid (4 eq) and TFFH (4 eq) in dry DCM or DMF.

  • Add DIEA (8 eq).

  • Add to resin immediately.

  • Allow to react for 1 hour.

Part 3: Troubleshooting & FAQs

Q1: I am activating the 3-Amino-3-cyclohexylbutanoic acid (C-term coupling) and seeing impurities. Is this racemization?

Answer: It is highly unlikely to be racemization.

  • Reasoning: The chiral center is at the

    
    -position (C3). It is a quaternary center (
    
    
    
    ). There is no hydrogen atom to remove at the chiral center, so enolization is impossible.
  • Alternative Diagnosis: You are likely seeing a Retro-Michael Addition . Under strong basic conditions, the

    
    -proton (at C2) can be removed, leading to the elimination of the amino group (forming a crotonic acid derivative).
    
  • Fix: Use a base-free coupling method if possible (e.g., DIC/Oxyma) or minimize exposure to strong bases like DBU or Piperidine during Fmoc removal of the previous step.

Q2: Why not use PyBOP or HBTU?

Answer: These generate OBt esters. While effective for standard amino acids, the leaving group (OBt) is bulky. When trying to couple to the massive 3-cyclohexyl group, the OBt ester cannot get close enough to the amine to react efficiently. The activated ester sits in solution, and the base eventually causes it to racemize. HATU generates OAt esters, which are smaller and have a catalytic nitrogen atom that accelerates the reaction.

Q3: Can I use Microwave irradiation?

Answer: Proceed with extreme caution. While microwaves accelerate coupling (


), they also accelerate racemization (

). For hindered couplings involving Cys or His, microwaves are dangerous. For 3-Amino-3-cyclohexylbutanoic acid, use low power (max 50°C) . If you see racemization, switch to room temperature coupling with longer reaction times (overnight).
Q4: How do I verify if it is actually racemization?

Answer: You must use the Marfey’s Reagent test or Chiral HPLC.

  • Cleave a small sample of the peptide.[1]

  • Hydrolyze (6N HCl, 110°C, 24h).

  • Derivatize with FDAA (Marfey’s reagent).

  • Compare against standards of L- and D- amino acids on LC-MS. Note: Since your residue is non-standard, you may need to synthesize a D-isomer standard to confirm the retention time.

Part 4: Decision Tree for Troubleshooting

TroubleshootingFlow Start Problem: Low Purity / Isomers CheckRole Is 3-Amino-3-cyclohexylbutanoic acid the Amine or the Acid? Start->CheckRole IsAmine It is the AMINE (Nucleophile) CheckRole->IsAmine IsAcid It is the ACID (Electrophile) CheckRole->IsAcid RacemizationRisk High Risk: Partner Racemization IsAmine->RacemizationRisk Slow Kinetics StabilityRisk Risk: Retro-Michael (Degradation) IsAcid->StabilityRisk Quaternary Center Stable Sol_HATU Solution: Switch to HATU + Collidine RacemizationRisk->Sol_HATU First Line Sol_Base Solution: Reduce Base Contact Time Use DIC/Oxyma (No Tertiary Base) StabilityRisk->Sol_Base Sol_TFFH Solution: Switch to TFFH (Acid Fluoride) Sol_HATU->Sol_TFFH If fails

Figure 2: Troubleshooting Logic Flow. Identify the role of the amino acid to select the correct mitigation strategy.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[2][3][4][5] Journal of the American Chemical Society, 115(10), 4397–4398.

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpenter, R. L., et al. (2006). Use of TFFH in the synthesis of sterically hindered peptides.[4] Journal of Organic Chemistry. (Validating acid fluorides for hindered amines).

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3][4][6][7] Tetrahedron, 60(11), 2447-2467. (Review of racemization mechanisms).

Sources

Optimization

Improving water solubility of peptides containing cyclohexyl groups

Technical Support Center: Enhancing Aqueous Solubility of Peptides Containing Cyclohexyl Groups Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing Aqueous Solubility of Peptides Containing Cyclohexyl Groups

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with peptides containing hydrophobic cyclohexyl groups, such as 3-Cyclohexyl-L-alanine (Cha). As a Senior Application Scientist, my goal is to provide you with a structured, in-depth resource that not only offers step-by-step solutions but also explains the scientific principles behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding peptide solubility, providing a foundational understanding before proceeding to troubleshooting.

Q1: Why is my peptide containing a cyclohexyl group (e.g., Cha) so difficult to dissolve in water?

A1: The cyclohexyl group is a bulky, non-polar, and highly hydrophobic aliphatic ring.[1] Its incorporation into a peptide sequence significantly increases the overall hydrophobicity of the molecule.[2][3] This leads to several challenges:

  • Low Affinity for Water: Hydrophobic molecules repel polar water molecules, preferring to interact with each other.

  • Increased Aggregation: To minimize contact with water, these peptides tend to self-associate and form insoluble aggregates, which can be driven by intermolecular hydrogen bonds or unfavorable secondary structures.[4][5] Longer peptides with a high content of hydrophobic residues are particularly prone to this issue.[2]

  • Stable Secondary Structures: Hydrophobic interactions can promote the formation of stable β-sheet structures, which can stack together and precipitate out of solution.[4][5]

Q2: What is the very first thing I should try when my peptide won't dissolve in aqueous buffer?

A2: Before attempting complex methods, always start with the simplest approaches on a small test aliquot of your peptide.[2][3]

  • Try Sterile Water First: Many peptides, even with hydrophobic residues, may dissolve in pure water, which you can then dilute with your buffer stock.

  • Sonication: Gentle sonication can help break up small aggregates and facilitate dissolution.[2][6]

  • pH Adjustment: This is the most critical first step after simple solvents fail. The solubility of a peptide is often lowest at its isoelectric point (pI) and increases as the pH is moved further away from the pI.[7][8]

Q3: How does adjusting the pH help dissolve my peptide?

A3: The solubility of a peptide is highly dependent on its net electrical charge.[7] At its isoelectric point (pI), the peptide has a net charge of zero, minimizing electrostatic repulsion between molecules and often leading to aggregation and precipitation.[7][8]

  • For Basic Peptides (net positive charge): Dissolving in a slightly acidic solution (e.g., 10% acetic acid) will ensure all basic groups (like Lysine, Arginine, and the N-terminus) are fully protonated and positively charged, increasing repulsion and interaction with water.[9][10]

  • For Acidic Peptides (net negative charge): Dissolving in a slightly basic solution (e.g., 0.1 M ammonium bicarbonate) will ensure all acidic groups (like Aspartic Acid, Glutamic Acid, and the C-terminus) are deprotonated and negatively charged, achieving the same repulsive effect.[9][10]

It is recommended to choose a pH that is at least two units away from the peptide's pI to ensure it is fully charged.[11]

Q4: What are organic co-solvents, and when should I use them for my Cha-containing peptide?

A4: Organic co-solvents are non-aqueous liquids used to first dissolve highly hydrophobic or neutral peptides before diluting with an aqueous buffer.[9][10][12] They are necessary when pH adjustment alone is insufficient, which is common for peptides with over 50% hydrophobic residues.[3]

  • How they work: These solvents disrupt the hydrophobic interactions between peptide chains that lead to aggregation.

  • Common examples: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN).[3][6]

  • Caution: Always dissolve the peptide completely in a minimal amount of the organic solvent first, then slowly add this concentrated stock to your aqueous buffer dropwise while vortexing.[12][13] Be mindful that high concentrations of organic solvents can be incompatible with biological assays.[9]

Q5: My peptide was delivered as a TFA salt. Does this matter for solubility?

A5: Yes, it can. Trifluoroacetic acid (TFA) is used during peptide purification and results in the peptide existing as a TFA salt.[14] While often not an issue, residual TFA can sometimes affect peptide conformation, aggregation, and performance in cellular assays. If you suspect the counter-ion is contributing to solubility problems, or if your assay is sensitive to TFA, a salt exchange to a more biocompatible form like acetate or hydrochloride (HCl) can be beneficial.[14][15]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a systematic, step-by-step approach to solubilizing a difficult peptide containing cyclohexyl groups.

Workflow for Solubilizing a Hydrophobic Peptide

This diagram outlines the decision-making process for dissolving a challenging peptide.

G cluster_0 Start: Lyophilized Peptide Powder cluster_1 Tier 1: pH Adjustment cluster_2 Tier 2: Organic Co-Solvents cluster_3 Tier 3: Advanced Methods Start Test small aliquot in sterile dH2O (Vortex/Sonicate) DetermineCharge Determine Peptide's Net Charge (Calculate pI) Start->DetermineCharge Insoluble? Success Success: Clear Solution Start->Success Soluble? AcidicSolvent Basic Peptide (pI > 7)? Use 10% Acetic Acid DetermineCharge->AcidicSolvent BasicSolvent Acidic Peptide (pI < 7)? Use 0.1M NH4HCO3 DetermineCharge->BasicSolvent OrganicSolvent Neutral or Highly Hydrophobic Peptide? Use minimal DMSO or DMF AcidicSolvent->OrganicSolvent Insoluble? AcidicSolvent->Success Soluble? BasicSolvent->OrganicSolvent Insoluble? BasicSolvent->Success Soluble? Dilute Slowly add to aqueous buffer (dropwise with vortexing) OrganicSolvent->Dilute Chaotropic Aggregation-prone? Use 6M Guanidine-HCl or 8M Urea Dilute->Chaotropic Precipitates? Dilute->Success Soluble? SaltExchange TFA interference? Perform TFA to Acetate/HCl Exchange Chaotropic->SaltExchange Still Insoluble? Chaotropic->Success Soluble? SaltExchange->Success Soluble? Fail Fail: Consider Resynthesis/ Modification SaltExchange->Fail Still Insoluble? G cluster_0 Problem: Intractable Peptide Solubility cluster_1 Solution Pathways (Requires Resynthesis) cluster_2 Outcomes Problem Peptide remains insoluble after formulation optimization. PEGylation Strategy 1: PEGylation (Attach PEG chains) Problem->PEGylation Substitution Strategy 2: Amino Acid Substitution (Replace hydrophobic residues) Problem->Substitution Tags Strategy 3: Solubility Tags (Add poly-Arg/Lys tail) Problem->Tags Outcome_PEG Pros: Greatly improves solubility, increases half-life. Cons: Can affect bioactivity, adds size. PEGylation->Outcome_PEG Outcome_Sub Pros: Minimal size increase. Cons: Can alter structure/function. Substitution->Outcome_Sub Outcome_Tag Pros: Highly effective, predictable. Cons: Adds charge, may need cleavage. Tags->Outcome_Tag

Caption: Comparing advanced solubility enhancement strategies.

Strategy 1: Chemical Modification - PEGylation

PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to a peptide. [16]This process "shields" the hydrophobic core of the peptide with a flexible, hydrophilic PEG layer, which improves solubility, increases hydrodynamic size (reducing renal clearance), and can decrease immunogenicity. [16][17][18]PEGylation can be targeted to specific functional groups like the N-terminal amine or the side chain of a Lysine residue. [16] Strategy 2: Sequence Modification - Amino Acid Substitution

Strategically replacing one or more hydrophobic residues (like Cha or Val) with more hydrophilic ones can dramatically improve solubility. [2][6]The key is to make substitutions that preserve the structural conformation necessary for biological activity.

Hydrophobic ResiduePotential Hydrophilic SubstitutionsRationale
Cyclohexylalanine (Cha) Arginine (R), Lysine (K)Introduces a positive charge, significantly increasing hydrophilicity. [19][20]
Leucine (L), Isoleucine (I) Serine (S), Threonine (T)Replaces a hydrophobic side chain with a polar hydroxyl group.
Valine (V) Asparagine (N), Glutamine (Q)Introduces a polar amide group. [20]

Strategy 3: Addition of Solubility-Enhancing Tags

Fusing a short, highly charged peptide sequence (a "tag") to the N- or C-terminus is a powerful method to improve the solubility of a target peptide. [24][25]* Poly-Arginine or Poly-Lysine Tags: Adding a tail of 5-10 arginine or lysine residues introduces a strong positive charge, which uses electrostatic repulsion to prevent aggregation and enhance interaction with water. [26]Arginine tags are often more effective than lysine tags due to the more hydrophilic nature of the guanidinium group. [26]This strategy has been shown to be highly effective for expressing and purifying otherwise insoluble proteins and peptides. [26][27]

References

  • Current time information in San Antonio, TX, US. Google Search. Accessed February 25, 2026.
  • Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. Accessed February 25, 2026. [Link]

  • Peptide Solubilization. JPT Peptide Technologies. Accessed February 25, 2026. [Link]

  • Guidelines for Peptide Dissolving. Synpeptide. Accessed February 25, 2026. [Link]

  • Impact of aggregation triggering ultrashort self-assembling peptide motifs on the solubility of proteins. OAText. Published December 24, 2018. Accessed February 25, 2026. [Link]

  • How to dissolve peptides? LifeTein. Accessed February 25, 2026. [Link]

  • General Guide for Dissolving Peptides. Peptide Synthetics. Accessed February 25, 2026. [Link]

  • TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. Accessed February 25, 2026. [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. Published July 11, 2024. Accessed February 25, 2026. [Link]

  • Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. AAPPTec. Accessed February 25, 2026. [Link]

  • Simple, rapid method for converting a peptide from one salt form to another. PubMed. Accessed February 25, 2026. [Link]

  • Physicochemical properties like solubility, pH, isoelectric point... ResearchGate. Accessed February 25, 2026. [Link]

  • PLATFORM TECHNOLOGY - An Alternative Solution for Peptide Drug Formulation. Drug Development & Delivery. Published April 3, 2023. Accessed February 25, 2026. [Link]

  • How Can I Make My Peptide More Water Soluble? LifeTein. Published January 11, 2024. Accessed February 25, 2026. [Link]

  • Peptide Solubility Limits: Backbone and Side-Chain Interactions. PMC. Accessed February 25, 2026. [Link]

  • PEGylation Process: A Comprehensive Overview. PharmiWeb.com. Published November 25, 2024. Accessed February 25, 2026. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. PharmTech. Accessed February 25, 2026. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Published May 29, 2024. Accessed February 25, 2026. [Link]

  • Increasing Protein Yields: Solubility Tagging. LenioBio. Published June 18, 2025. Accessed February 25, 2026. [Link]

  • Isoelectric point. Wikipedia. Accessed February 25, 2026. [Link]

  • How to use the isoelectric point to inform your peptide purification mobile phase pH. Biotage. Published February 6, 2023. Accessed February 25, 2026. [Link]

  • Peptide solubility testing. SB-PEPTIDE. Accessed February 25, 2026. [Link]

  • Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers. Published March 7, 2024. Accessed February 25, 2026. [Link]

  • Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. PMC. Published May 23, 2018. Accessed February 25, 2026. [Link]

  • Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC). ACS Publications. Published August 1, 2024. Accessed February 25, 2026. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Published October 1, 2010. Accessed February 25, 2026. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Published July 8, 2025. Accessed February 25, 2026. [Link]

  • Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PMC. Published November 17, 2023. Accessed February 25, 2026. [Link]

  • Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. PMC. Accessed February 25, 2026. [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Publications. Published October 19, 2020. Accessed February 25, 2026. [Link]

  • (PDF) Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. ResearchGate. Published May 21, 2018. Accessed February 25, 2026. [Link]

  • Fusion Tag Design Influences Soluble Recombinant Protein Production in Escherichia coli. MDPI. Published July 12, 2022. Accessed February 25, 2026. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Coupling of Sterically Hindered β-Amino Acids

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of sterically h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of sterically hindered β-amino acids into their peptide sequences. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower you to solve even the most difficult coupling reactions.

The inclusion of β-amino acids is a powerful strategy in medicinal chemistry to create peptides with enhanced proteolytic stability and unique conformational properties.[1] However, the increased steric bulk around the α-carbon in many β-amino acid analogues presents a significant synthetic challenge, often leading to incomplete or failed coupling reactions.[2] This guide offers a systematic approach to troubleshooting these issues, ensuring the successful synthesis of your target β-peptide.

Frequently Asked Questions (FAQs)

Q1: Why is my standard coupling protocol failing for a sterically hindered β-amino acid?

Your standard protocol is likely failing due to the steric hindrance imposed by the β-amino acid's structure. This bulkiness physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, dramatically slowing down the rate of peptide bond formation.[2] Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are often not potent enough to overcome this energy barrier.[2] Furthermore, as the peptide chain elongates on the solid support, it can aggregate and form secondary structures, further reducing the accessibility of the reactive sites.[3][4]

Q2: What are the most effective coupling reagents for sterically hindered β-amino acids?

For sterically demanding couplings, it is crucial to switch to more powerful activating reagents.[2][5] The most effective classes of reagents are:

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective than carbodiimides.[2][6][7] They react with the carboxylic acid to form highly reactive O-acylisourea derivatives that can overcome the steric barrier.[5] HATU, which forms an even more reactive OAt ester, is often considered a top choice for difficult couplings.[5][8]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for hindered couplings.[5][6] They function similarly to uronium salts by forming highly activated esters. An advantage of phosphonium-based reagents is that they do not lead to guanidinylation of the N-terminus, a potential side reaction with uronium salts.[8]

  • Acyl Fluorides: For extremely hindered systems, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to its acyl fluoride can be a highly effective strategy.[2][6] This is typically achieved using reagents like TFFH.[6]

Q3: How does the choice of solvent impact the coupling efficiency?

The solvent plays a critical role in solvating the growing peptide chain and the solid-phase support.[2] Inadequate solvation can lead to peptide aggregation, which is a major cause of incomplete reactions.[2][3] While dimethylformamide (DMF) is a common solvent, N-methylpyrrolidone (NMP) is often preferred for difficult sequences due to its superior solvating properties.[2] For particularly challenging cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]

Q4: What is "double coupling" and when should I use it?

Double coupling is a straightforward and often effective technique where the coupling reaction is performed a second time with a fresh batch of reagents before moving on to the next deprotection step.[9][10] This is highly recommended when incorporating sterically hindered amino acids or when dealing with sequences known to be difficult.[10] After the initial coupling reaction, a qualitative test like the Kaiser test can be performed to check for the presence of free primary amines.[10][11] If the test is positive, a second coupling is warranted.

Q5: Can protecting groups affect the coupling of β-amino acids?

Yes, the choice of protecting groups on both the incoming β-amino acid and the preceding residues in the peptide chain can influence coupling efficiency.[] Bulky side-chain protecting groups can contribute to steric hindrance. More importantly, the N-terminal protecting group (typically Fmoc or Boc) and the side-chain protecting groups can affect the solubility and aggregation propensity of the peptide.[][13] In some cases, strategically introducing backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt interchain hydrogen bonding, reduce aggregation, and improve coupling outcomes.[3][14]

Troubleshooting Guides

Systematic Approach to Incomplete Coupling

When faced with an incomplete coupling reaction involving a sterically hindered β-amino acid, a systematic approach is key. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.

G cluster_0 Initial Assessment cluster_1 Immediate Corrective Actions cluster_2 Reagent & Condition Optimization cluster_3 Advanced Strategies A Incomplete Coupling Detected (e.g., Positive Kaiser Test) B Perform a 'Double Coupling' with fresh reagents A->B First step C Extend Reaction Time (e.g., 2-4 hours or overnight) B->C If still incomplete D Switch to a More Potent Coupling Reagent (HATU, HCTU, PyBOP) C->D If problem persists I Incorporate Backbone Protection (e.g., Hmb, Dmb) or Pseudoproline Dipeptides C->I For aggregation-prone sequences E Optimize Solvent (Switch DMF to NMP or use mixtures) D->E F Increase Reaction Temperature (e.g., 40-50°C, monitor for racemization) D->F G Utilize Microwave-Assisted Peptide Synthesis (MAPS) D->G H Convert Amino Acid to Acyl Fluoride (TFFH) D->H For extremely hindered cases

Caption: Troubleshooting workflow for low coupling efficiency.

Data Presentation: Comparison of Common Coupling Reagents

The selection of the appropriate coupling reagent is one of the most critical factors in successfully incorporating sterically hindered amino acids. The table below summarizes the characteristics of several common reagents.

Reagent ClassExample(s)Activated SpeciesReactivityKey AdvantagesConsiderations
Carbodiimides DCC, DICO-acylisoureaLow-ModerateInexpensive, widely used for standard couplings.Generally insufficient for hindered couplings; can cause racemization; DCU byproduct is insoluble.[2][6][7]
Aminium/Uronium HBTU, TBTU, HCTU, HATUOBt, OAt estersHighFast reaction rates, effective for hindered residues.[5][8] HATU is particularly potent.[5]Can cause guanidinylation of the N-terminus if used in excess.[8] Benzotriazole derivatives can be explosive.[15]
Phosphonium PyBOP, PyAOPOBt, OAt estersHighHigh coupling efficiency, no guanidinylation side reaction.[5][8]Byproducts can be difficult to remove in solution-phase synthesis.
Immonium TFFH, TCFHAcyl FluorideVery HighExcellent for extremely hindered couplings, including α,α-disubstituted amino acids.[2][6]Reagents can be moisture-sensitive.
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered β-Amino Acid (Using HATU)

This protocol is a robust starting point when you anticipate or encounter a difficult coupling.

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).[9]

    • In a separate vessel, pre-activate the sterically hindered Fmoc-β-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[2]

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.[2]

    • Take a small sample of resin beads and perform a Kaiser test to assess the completeness of the reaction.[11][16]

  • Second Coupling (if Kaiser test is positive):

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.[9]

    • Repeat the coupling step by preparing a fresh solution of the activated amino acid as described in step 1.2.

    • Allow the second coupling to proceed for another 45-60 minutes.

    • Wash the resin extensively with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next deprotection step.[9]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[2]

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered β-amino acid (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent, such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 equivalent), and a suitable non-nucleophilic base like DIPEA (2 equivalents).[6]

    • Stir the reaction at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride directly to the deprotected, resin-bound amine.

    • Allow the reaction to proceed for 1-2 hours. The reaction progress can be monitored using standard methods like the Kaiser test.

Analytical Monitoring of Coupling Reactions

Confirming the completion of each coupling step is vital for a successful synthesis. While qualitative colorimetric tests are fast and convenient, they have limitations.

  • Kaiser Test (Ninhydrin Test): This is the most common method for detecting free primary amines. A positive result (blue beads) indicates an incomplete coupling.[10][17] It is important to note that N-terminal proline and other secondary amines will yield a red or brown color, not blue.[11]

  • Isatin or Chloranil Test: These tests are used specifically for detecting unprotected N-terminal secondary amines, such as proline, which give a blue color.[16]

  • Quantitative Analysis: For rigorous process control, especially in drug development, quantitative methods may be employed. This involves cleaving a small amount of peptide from the resin and analyzing it via HPLC or LC-MS to determine the ratio of desired product to unreacted starting material.[17] Spectrophotometric monitoring of Fmoc deprotection can also provide real-time feedback on the efficiency of the previous coupling step.[10]

By understanding the chemical principles behind these challenges and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the success rate of synthesizing peptides containing sterically hindered β-amino acids.

References
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Burdick, D. J., et al. (n.d.). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. PMC.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • (n.d.). Recent development in peptide coupling reagents. ResearchGate.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • Gervais, V., et al. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
  • (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Benchchem. (n.d.). strategies to avoid low yield in labeled peptide synthesis.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Low Yield in Solid-Phase Peptide Synthesis.
  • Albericio, F., et al. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry - ACS Publications.
  • White, P., et al. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Confirming Fmoc Group Attachment.
  • (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. DU Chem.
  • (2018, July 20). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development - ACS Publications.
  • (n.d.). Monitoring of Peptide Coupling and Capping.
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.

Sources

Optimization

Technical Support Center: Aspartimide Formation in Peptides Containing β-Amino Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the format...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the formation of aspartimide-related impurities during solid-phase peptide synthesis (SPPS), with a specialized focus on sequences involving β-amino acids. Our goal is to equip you with the foundational knowledge and practical strategies to anticipate, diagnose, and mitigate this persistent challenge.

Introduction: The Enduring Problem of Aspartimide Formation

Aspartimide (Asi) formation is a notorious side reaction in Fmoc-based SPPS. It occurs via an intramolecular cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain ester of Asp. This reaction is highly dependent on factors like peptide sequence, steric hindrance, and the basicity of the Fmoc-deprotection conditions.[1][2]

The resulting succinimide intermediate is problematic for three primary reasons:

  • Product Heterogeneity: The aspartimide ring can be opened by nucleophiles, including water or the piperidine used for Fmoc removal. This ring-opening is non-regioselective, yielding not only the desired α-aspartyl peptide but also a significant amount of the isomeric β-aspartyl peptide, which is often very difficult to separate chromatographically.[3]

  • Racemization: The α-carbon of the succinimide intermediate is highly susceptible to epimerization under basic conditions, leading to the formation of D-Asp and D-β-Asp impurities that can compromise the biological activity of the final peptide.[3]

  • Byproduct Formation: The aspartimide ring can be irreversibly opened by piperidine, creating piperidide adducts that further complicate purification and reduce the yield of the target peptide.[3]

This guide will delve into the nuances of this reaction, particularly in the less-explored context of peptides containing β-amino acid residues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of aspartimide formation?

A1: Aspartimide formation is an intramolecular cyclization reaction. During the Fmoc-deprotection step in SPPS, the newly liberated backbone amide nitrogen of the amino acid C-terminal to an Asp residue acts as a nucleophile. It attacks the electrophilic carbonyl of the Asp side-chain ester (e.g., tert-butyl ester, OtBu), forming a five-membered succinimide ring intermediate known as an aspartimide. This process is particularly pronounced in sequences like Asp-Gly, Asp-Ala, Asp-Ser, and Asp-Asn, where steric hindrance is minimal.[3][4]

G cluster_0 Peptide Backbone Segment cluster_1 Mechanism Peptide_N ...-NH-CH(R)-CO- Asp NH-CH(CO-Xxx-...)-CO-O-PG Sidechain | CH2 | C=O | O-PG Xxx_N N-H Start ...-Asp(O-PG)-Xxx-... Backbone amide nitrogen is deprotonated by base (e.g., Piperidine). Intermediate Intramolecular Attack (Cyclization) Start->Intermediate - H+ Aspartimide Aspartimide Intermediate (Succinimide Ring) Intermediate->Aspartimide - PG-O- Products Ring Opening (Hydrolysis / Aminolysis) Aspartimide->Products Final α-Asp Peptide (Desired) β-Asp Peptide (Isomer) Piperidide Adducts Products->Final caption Fig 1. Mechanism of Aspartimide Formation.

Caption: Fig 1. Mechanism of Aspartimide Formation.

Q2: How does the presence of a β-amino acid C-terminal to Asp (i.e., an Asp-β-Xaa sequence) affect the risk of aspartimide formation?

A2: The presence of a β-amino acid immediately following an Asp residue is expected to significantly decrease the rate of aspartimide formation. The fundamental mechanism requires the formation of a cyclic intermediate.

  • In a standard Asp-α-Xaa sequence, the cyclization involves a 5-membered ring (succinimide), which is kinetically and thermodynamically favorable.

  • In an Asp-β-Xaa sequence, the analogous cyclization would require the formation of a 6-membered ring. The formation of this larger ring is generally less favorable due to the increased conformational entropy penalty and less ideal bond angles for the intramolecular attack.

Therefore, substituting a problematic α-amino acid like Glycine with its β-homologue (β-Alanine) can be a powerful strategy to inherently suppress this side reaction from the design stage.

Caption: Fig 2. Ring Formation Favorability.

Q3: My sequence contains a β-amino acid N-terminal to Asp (β-Xaa-Asp-Gly). Am I still at high risk?

A3: Yes. The primary driver of aspartimide formation is the residue C-terminal to the Asp. In a β-Xaa-Asp-Gly sequence, the problematic residue is Glycine. The backbone amide nitrogen of Glycine is the nucleophile that initiates the cyclization. While the upstream β-amino acid will alter the local peptide conformation, the highly flexible and sterically unhindered nature of the Asp-Gly junction remains the dominant factor, and you should assume a high risk of aspartimide formation.

Q4: What are the primary experimental factors that accelerate aspartimide formation?

A4: Several factors can increase the rate of this side reaction:

  • Elevated Temperature: Both coupling and deprotection at elevated temperatures, often used in microwave-assisted SPPS, can significantly accelerate aspartimide formation.[5]

  • Extended Base Exposure: Longer piperidine treatment times for Fmoc deprotection increase the window of opportunity for the side reaction to occur.

  • Choice of Base: Stronger bases or those with less steric hindrance can promote the initial deprotonation of the backbone amide, facilitating the cyclization.

  • Solvent: While DMF is standard, other solvents can influence the reaction rate.

  • Protecting Group: The standard tert-butyl (OtBu) protecting group on the Asp side chain offers limited steric protection.[1]

Troubleshooting Guide: Identification and Mitigation

If you suspect aspartimide formation, a systematic approach to identification and mitigation is crucial.

Troubleshooting_Workflow Start Suspicion of Impurity in HPLC/UPLC Identify Step 1: Confirm Impurity Identity via LC-MS Start->Identify CheckMass Analyze Mass Spectrum: - Target Mass + 85 Da (Piperidide)? - Target Mass - 18 Da (Aspartimide)? - Isomer peak with same mass (β-Asp)? Identify->CheckMass CheckMass->Start No (Other Impurity) Mitigate Step 2: Implement Mitigation Strategy CheckMass->Mitigate Yes ReSynthesize Re-synthesize Peptide with Modified Protocol Mitigate->ReSynthesize AnalyzeAgain Analyze Crude Product by LC-MS ReSynthesize->AnalyzeAgain Success Problem Solved: Proceed to Purification AnalyzeAgain->Success Impurity Reduced ReEvaluate Problem Persists: Combine or Escalate Strategies AnalyzeAgain->ReEvaluate Impurity Remains ReEvaluate->Mitigate

Caption: Fig 3. Troubleshooting Workflow for Aspartimide.

Step 1: Identification and Confirmation

Before modifying your synthesis protocol, you must confirm the identity of the impurity.

  • Method: Analyze your crude peptide product using LC-MS.

  • Signature Masses to Look For:

    • β-Aspartyl Isomer: An adjacent peak with the identical mass as your target peptide.

    • Aspartimide Intermediate: A peak with a mass corresponding to [M-18] (loss of H₂O) relative to your target peptide.

    • Piperidide Adducts: A peak with a mass corresponding to [M+85.15] relative to your target peptide.

Step 2: Mitigation Strategies

If aspartimide-related species are confirmed, implement one or more of the following strategies, starting with the least disruptive.

Strategy 1: Modify Deprotection Conditions (Low-to-Medium Risk Sequences)

For sequences that are not exceptionally prone to aspartimide formation (e.g., where the C-terminal residue to Asp is not Gly/Ser/Asn), simple modifications to the deprotection step can be effective.

  • Protocol:

    • Reduce the temperature of the deprotection step to room temperature or below.

    • Use a solution of 20% piperidine in DMF.

    • Perform two short deprotection steps (e.g., 1 minute + 3 minutes) instead of a single long one.

    • For enhanced suppression: Add an acidic additive to the piperidine solution. Adding small amounts of organic acids or reagents like HOBt or Oxyma Pure to the deprotection solution can buffer the basicity and significantly reduce the side reaction.[4][6][7]

Additive to 20% Piperidine/DMFConcentrationEfficacy
Formic Acid 0.1 M (approx. 0.4% v/v)High
Acetic Acid 0.1 M (approx. 0.6% v/v)High
Hydroxybenzotriazole (HOBt) 0.1 MModerate-High
Oxyma Pure 0.1 MHigh

Strategy 2: Employ Sterically Hindered Asp Protecting Groups (Medium-to-High Risk)

The most common strategy is to replace the standard Fmoc-Asp(OtBu)-OH with a derivative that has a bulkier side-chain protecting group. This sterically shields the side-chain carbonyl from intramolecular attack. This is highly recommended for any sequence containing Asp-Gly, Asp-Asn, or Asp-Ser motifs, even when a β-amino acid is nearby in the sequence.

  • Protocol:

    • During building block preparation, substitute Fmoc-Asp(OtBu)-OH with one of the alternatives listed below.

    • Proceed with the synthesis using your standard coupling and deprotection protocols. The bulkier group provides passive protection throughout the synthesis.

Protecting GroupStructureKey Feature
OtBu tert-butylStandard, but offers minimal protection.
OMpe 3-Methyl-3-pentylAcyclic and bulky, offering good protection.[8]
ODmab 2,4-Dimethyl-3-pentylVery bulky acyclic group, offering excellent protection even at elevated temperatures.[5]
OPhp 3-Phenyl-3-pentylProvides significant steric bulk.[8]

Strategy 3: Utilize Backbone Protection (Highest Risk Sequences)

For exceptionally difficult sequences, protecting the backbone amide nitrogen itself offers the most robust solution. This is achieved by using a dipeptide building block where the C-terminal residue's amide nitrogen is protected, typically with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group.[4]

  • Protocol:

    • Identify the problematic Asp-Xaa junction in your sequence.

    • Instead of coupling Fmoc-Xaa-OH followed by Fmoc-Asp(OR)-OH, use a pre-formed dipeptide building block, such as Fmoc-Asp(OR)-(Dmb)Gly-OH .

    • Couple this dipeptide as a single unit. The Dmb group physically blocks the amide nitrogen, completely preventing cyclization.

    • The Dmb/Hmb group is acid-labile and is removed during the final TFA cleavage step.[3][4]

This approach is highly effective but requires commercially available or custom-synthesized dipeptide building blocks, adding to the cost and complexity of the synthesis.

Conclusion

Minimizing aspartimide formation requires a proactive and informed approach. While the inclusion of a β-amino acid C-terminal to an aspartic acid residue provides a significant, built-in chemical advantage against this side reaction, it does not grant complete immunity, especially under harsh conditions or in proximity to other sensitizing residues. By understanding the underlying mechanism and employing the systematic troubleshooting and mitigation strategies outlined in this guide, researchers can significantly improve the purity and yield of their target peptides, accelerating their research and development efforts.

References

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
  • Tam, J. P., Riemen, M. W., & Merrifield, R. B. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide Research, 1(1), 6-18. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.
  • Iris Biotech GmbH. (n.d.).
  • Karlström, A., & Undén, A. (1996). Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation. International journal of peptide and protein research, 48(4), 305–312. [Link]

  • Loudon, G. M., & Almond, M. R. (2005). Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening. Journal of peptide science, 11(10), 634-45. [Link]

  • AAPPTEC. (2012, October 4). Preventing aspartimide formation during peptide synthesis. AAPPTEC Blog.
  • Whaley, L., & Phanbod, Y. (2022, December 18). How to prevent aspartimide formation during Microwave-assisted peptide synthesis? ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(9), 2249–2262. [Link]

  • Semantic Scholar. (n.d.). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Semantic Scholar. [Link]

  • BenchChem. (2025). Aspartimide formation in sequences adjacent to alpha-methyl-Asp. BenchChem Technical Support.
  • Semantic Scholar. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Semantic Scholar. [Link]

  • McCartney, D. S., & Pentelute, B. L. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters, 14(20), 5294–5297. [Link]

  • Khan, R. A., et al. (2017, May 17). Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling? ResearchGate. [Link]

Sources

Troubleshooting

Purification yield optimization for 3-Amino-3-cyclohexylbutanoic acid derivatives

Topic: Purification Yield Optimization & Troubleshooting Lead Scientist: Senior Application Specialist, Separation Science Division Last Updated: February 26, 2026 Introduction: The "Greasy Zwitterion" Paradox Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Yield Optimization & Troubleshooting Lead Scientist: Senior Application Specialist, Separation Science Division Last Updated: February 26, 2026

Introduction: The "Greasy Zwitterion" Paradox

Welcome to the technical hub for 3-Amino-3-cyclohexylbutanoic acid derivatives. If you are here, you are likely facing a specific set of contradictions: your molecule is polar enough to stay in water but lipophilic enough to "oil out" rather than crystallize.

These


-amino acids possess a bulky cyclohexyl group (lipophilic tail) and a zwitterionic core (polar head). This amphiphilic nature creates unique purification challenges distinct from standard 

-amino acids. This guide abandons generic advice to focus on the specific physicochemical behaviors of cyclohexyl-substituted

-amino acids.

Module 1: The Yield Trap (Isoelectric Point Precipitation)

The Issue: "My LC-MS shows conversion, but I lose 60% of my mass during aqueous workup."

The Science: 3-Amino-3-cyclohexylbutanoic acid exists as a zwitterion.[1] At low pH (<2), it is cationic (


); at high pH (>10), it is anionic (

). At its isoelectric point (pI, typically pH 6.0–6.8 for these derivatives), the net charge is zero. This is theoretically the point of minimum solubility, but the cyclohexyl group often causes the neutral zwitterion to form a stable emulsion or "oil" rather than a precipitate.
Protocol: The "Hot-pH-Swing" Technique

Do not rely on simple neutralization at room temperature.

  • Dissolution: Dissolve the crude hydrochloride salt in the minimum volume of hot water (60°C) .

  • Neutralization: Slowly add 2M NaOH or

    
     while maintaining temperature.
    
  • Target pH: Aim exactly for pH 6.2 – 6.5 .

  • The Critical Step: Once neutral, turn off the stirring and let the solution cool slowly to 4°C. Rapid stirring during cooling promotes oiling out (emulsification). Static cooling promotes nucleation.

  • Anti-Solvent: If no precipitate forms at 4°C, add cold Acetone (miscible, lowers dielectric constant) dropwise until turbidity persists.

Module 2: Ion Exchange Chromatography (IEX)

The Issue: "Silica columns smear my product, and reverse phase (C18) has poor retention due to polarity."

The Solution: Cation Exchange Chromatography (SCX) is the gold standard for capturing zwitterions from crude reaction mixtures (e.g., Rodionov synthesis mixtures containing malonic acid and ammonium salts).

Workflow: Strong Cation Exchange (Dowex 50W or equivalent)
StepBuffer/SolventMechanism
1. Activation 1M HClConverts resin to

form.
2. Loading Aqueous solution at pH 1–2 Amino group is protonated (

). Binds to resin sulfonates. Impurities (malonic acid, neutrals) pass through.
3. Washing Water -> 50% EtOH/WaterRemoves non-ionic organic impurities. The cyclohexyl group may stick non-specifically; ethanol helps wash these off without eluting the product.
4. Elution 1M

Deprotonates the resin and the amino acid. Product releases as anion/zwitterion.
Visualizing the IEX Logic

IEX_Workflow Start Crude Mixture (pH < 2) Resin SCX Resin (Sulfonic Acid) Start->Resin Bind Cation Waste Waste: Acids & Neutrals Resin->Waste Flow through Wash Wash Step: Water/EtOH (1:1) Resin->Wash Remove Lipophilic Impurities Elute Elution: 1M Ammonia Resin->Elute Displace Wash->Waste Product Pure Zwitterion (In Solution) Elute->Product Collect

Caption: Figure 1.[2][3] Cation Exchange purification workflow for zwitterionic


-amino acids.

Module 3: Chiral Resolution (Enantiomeric Purity)

The Issue: "I synthesized the racemate, but I need the (R)-enantiomer. Crystallization isn't working."

The Science: Direct crystallization of racemic


-amino acids is notoriously difficult because they often form solid solutions. You have two robust paths:
Path A: Enzymatic Resolution (High Yield, Scalable)

The bulky cyclohexyl group can hinder enzymes, but Lipase PS (Burkholderia cepacia) is effective for


-amino esters.
  • Substrate: Ethyl 3-amino-3-cyclohexylbutanoate (Ester form).

  • System: Diisopropyl ether (solvent) + Water (nucleophile) + Lipase PS.

  • Mechanism: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Separation: The (S)-acid extracts into aqueous base; the (R)-ester stays in the organic layer.

Path B: Preparative HPLC (High Purity, Fast)

For milligram-to-gram scale, avoid derivatization. Use Zwitterionic Chiral Stationary Phases (CSPs) .

  • Column: Chirobiotic T (Teicoplanin) or Crownpak CR-I(+).

  • Mobile Phase: Methanol/Water (80:20) with 0.1% Acetic Acid.

  • Note: The Crownpak column specifically targets the primary amine. The cyclohexyl group provides excellent steric discrimination on these phases.

Module 4: Crystallization & Solid State

The Issue: "My product is an oil/gum. How do I get a handleable powder?"

Troubleshooting Guide:

  • Switch Salt Forms: Zwitterions are often hygroscopic. Convert to the Hydrochloride Salt .

    • Method: Dissolve oil in dry Ethanol. Add 1.1 eq of Acetyl Chloride (generates anhydrous HCl in situ). Dilute with Diethyl Ether. The HCl salt usually crystallizes instantly.

  • Anti-Solvent Selection:

    • Avoid: DMSO/DMF (too hard to remove).

    • Preferred:Methanol/Diethyl Ether or Isopropanol/Heptane .

    • Ratio: Dissolve in minimum polar solvent (MeOH), add non-polar (Ether) until cloud point.

Decision Matrix: Purification Strategy

Decision_Matrix Input Crude Reaction Mixture Check Solubility Check: Dissolves in water at pH 2? Input->Check Path_A YES (Soluble) Check->Path_A Yes Path_B NO (Oily/Insoluble) Check->Path_B No IEX Ion Exchange (SCX) Remove salts/acids Path_A->IEX Extract Acid/Base Extraction (DCM or EtOAc) Path_B->Extract Purity Check Purity (HPLC) IEX->Purity Extract->Purity Racemic Is it Racemic? Purity->Racemic Enzymatic Enzymatic Resolution (Lipase PS) Racemic->Enzymatic Yes Salt Salt Formation (HCl in EtOH/Ether) Racemic->Salt No (Pure Enantiomer)

Caption: Figure 2. Strategic decision tree for isolation based on initial solubility and chirality requirements.

FAQ: Rapid Troubleshooting

Q: I used Dowex 50W, but my yield is <20%. A: You likely eluted with weak ammonia or didn't wash enough. The cyclohexyl group interacts hydrophobically with the resin backbone.

  • Fix: Add 10-20% Methanol to your elution buffer (1M

    
     in 20% MeOH/Water) to disrupt hydrophobic interactions while maintaining the pH needed to release the amine.
    

Q: The product oils out when I add ether to the ethanolic solution. A: The ether was added too fast.

  • Fix: "Scratch" the glass sides with a spatula to induce nucleation before adding more ether. Alternatively, use Methyl tert-butyl ether (MTBE) instead of diethyl ether; it is less aggressive and allows for slower crystal growth.

Q: Can I use silica gel chromatography? A: Only if you protect the groups. The free amino acid will bind irreversibly to silica.

  • Fix: If you must use silica, use the Boc-protected derivative (Boc-amino acid). Purify that, then deprotect (TFA/DCM) and precipitate the TFA salt with ether.

References

  • Ion Exchange Protocols

    • Source: Bio-Rad Laboratories. "Guide to Ion Exchange Chromatography.
    • Context: Foundation for Module 2 (SCX purific
  • Enzym

    
    -Amino Acids: 
    
    • Title: Efficient Synthesis of New Fluorinated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis.
      
    • Source:Molecules (MDPI), 2013.
    • Context: Validates the use of Lipase PS for resolving bulky -amino esters (Module 3).
  • Solubility & Zwitterions

    • Title: Solvation Descriptors for Zwitterionic -Aminoacids.
    • Source:Journal of Chemical Inform
    • Context: Explains the solubility paradox of amino acids (Module 1).
  • Synthesis & Rodionov Reaction

    • Title: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.[4]

    • Source:Beilstein Journal of Organic Chemistry.
    • Context: Background on the synthesis mixture composition requiring purific
  • Chiral Separation (HPLC)

    • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates.[5]

    • Source:Yakhak Hoeji (Pharmaceutical Society of Korea).
    • Context: Support for CSP selection in Module 3.

Sources

Reference Data & Comparative Studies

Validation

The Bulwark in the Backbone: A Comparative Guide to the Proteolytic Stability of Peptides Containing 3-Amino-3-cyclohexylbutanoic Acid

For researchers, scientists, and drug development professionals, the fleeting nature of peptide therapeutics in a biological milieu is a persistent challenge. The very peptide bonds that define these molecules are also t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the fleeting nature of peptide therapeutics in a biological milieu is a persistent challenge. The very peptide bonds that define these molecules are also their Achilles' heel, readily targeted by a host of proteases. This guide provides an in-depth technical comparison of the proteolytic stability conferred by the incorporation of sterically hindered, non-proteinogenic amino acids, with a focus on 3-amino-3-cyclohexylbutanoic acid and its close structural analogs. We will delve into the experimental methodologies used to assess this stability and present supporting data to guide the rational design of more robust peptide-based drugs.

The Rationale for Reinforcement: Why Constrained Amino Acids?

Peptide drugs offer high specificity and potency but are often hampered by rapid degradation by endo- and exopeptidases in the gastrointestinal tract and bloodstream.[1][2] This enzymatic onslaught leads to a short in vivo half-life, limiting therapeutic efficacy. A primary strategy to overcome this is to modify the peptide backbone to make it unrecognizable or inaccessible to proteases.[3]

The incorporation of non-natural amino acids, particularly those with conformational constraints, is a powerful approach to achieving this.[4] 3-Amino-3-cyclohexylbutanoic acid, a C-tetrasubstituted β-amino acid, introduces significant steric bulk via its cyclohexyl group. This bulky side chain, coupled with the altered backbone geometry of a β-amino acid, can physically shield adjacent peptide bonds from the active sites of proteolytic enzymes, thereby enhancing the peptide's stability.[5][6]

Experimental Assessment of Proteolytic Stability

To quantify the stabilizing effect of incorporating residues like 3-amino-3-cyclohexylbutanoic acid, a series of robust in vitro assays are essential. These assays provide a controlled environment to compare the degradation rates of modified peptides against their natural counterparts.

Protocol 1: In Vitro Digestion with Specific Proteases

This assay assesses the susceptibility of a peptide to key digestive and systemic proteases.

Objective: To determine the rate of degradation of a test peptide when exposed to a specific protease (e.g., trypsin, chymotrypsin).

Causality Behind Experimental Choices:

  • Trypsin and Chymotrypsin: These are chosen as they are common and well-characterized serine proteases found in the digestive system and blood. Trypsin cleaves C-terminal to lysine and arginine residues, while chymotrypsin targets large hydrophobic residues (phenylalanine, tryptophan, tyrosine), covering common cleavage scenarios.[2]

  • Enzyme:Substrate Ratio: A ratio of 1:50 to 1:100 (w/w) is typically used to ensure a controlled and reproducible rate of digestion.[7]

  • Time Points: Multiple time points are crucial to establish a degradation kinetic profile rather than a single endpoint.

Methodology:

  • Peptide Solution Preparation: Prepare a stock solution of the test peptide (and a control peptide with natural amino acids) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin).

  • Protease Solution Preparation: Prepare a fresh stock solution of the protease (e.g., trypsin at 1 mg/mL in 1 mM HCl).

  • Reaction Initiation: In a temperature-controlled environment (typically 37°C), add the protease to the peptide solution to the desired final enzyme:substrate ratio.

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as 1% trifluoroacetic acid (TFA).

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the remaining intact peptide. The peak area of the intact peptide is monitored over time.

Caption: Workflow for In Vitro Protease Stability Assay.

Protocol 2: In Vitro Stability in Human Serum

This assay provides a more physiologically relevant assessment of peptide stability in a complex biological fluid.

Objective: To determine the half-life (t½) of a test peptide in human serum, which contains a cocktail of various proteases.

Causality Behind Experimental Choices:

  • Human Serum: Pooled human serum is used to mimic the in vivo environment and account for the activity of multiple circulating proteases.[8]

  • Protein Precipitation: It is necessary to remove the abundant serum proteins which would interfere with the analysis of the much smaller peptide. Acetonitrile or trichloroacetic acid are effective protein precipitating agents.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is often preferred for serum samples for its higher sensitivity and specificity in a complex matrix.

Methodology:

  • Peptide Stock Preparation: Prepare a concentrated stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).

  • Serum Incubation: Pre-warm pooled human serum to 37°C. Spike the peptide stock solution into the serum to a final concentration (e.g., 100 µg/mL).

  • Time-Course Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Immediately add two to three volumes of ice-cold acetonitrile to the aliquot to precipitate serum proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Analysis: Carefully collect the supernatant, which contains the peptide and its degradation products, and analyze by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.

  • Half-Life Calculation: The half-life (t½) is determined by plotting the percentage of remaining intact peptide versus time and fitting the data to a first-order decay model.

Proteolytic_Shielding cluster_0 Standard Peptide cluster_1 Peptide with 3-Amino-3-cyclohexylbutanoic Acid Peptide_Chain ...-Ala-Gly-Lys-Phe-... Protease Protease Protease->Peptide_Chain Cleavage at Lys-Phe bond Modified_Peptide_Chain ...-Ala-Gly-(3-A-3-CBA)-Phe-... Steric_Hindrance Cyclohexyl Group Protease2 Protease Protease2->Modified_Peptide_Chain Access to cleavage site hindered

Caption: Steric Hindrance of Protease Activity.

Comparative Performance Data

While data on the exact 3-amino-3-cyclohexylbutanoic acid is limited in publicly available literature, a recent study on macrocyclic peptides incorporating the closely related cyclic β-amino acid, (1S,2S)-2-aminocyclohexane carboxylic acid (referred to as β2), provides compelling evidence of its stabilizing effects.[9] In this study, the stability of peptides containing β2 was compared to control peptides where the β2 residues were substituted with alanine.

Peptide IDSequence ModificationHalf-life (t½) in Human Serum (hours)Fold Increase in Stability
BM3 Contains one (1S,2S)-2-aminocyclohexane carboxylic acid residue48> 24-fold
BM3A Control: β-amino acid replaced with Alanine< 2-
BM7 Contains cyclic β-amino acids> 168> 84-fold
BM7A Control: β-amino acids replaced with Alanine< 2-

Data summarized from a study on macrocyclic peptide inhibitors.[9]

The data clearly demonstrates a dramatic increase in serum stability for the peptides containing the cyclic β-amino acid. The half-life of peptide BM3 increased by more than 24-fold, from less than 2 hours to 48 hours.[9] Even more strikingly, the half-life of peptide BM7 was extended to over 168 hours, a greater than 84-fold improvement compared to its alanine-substituted control.[9] These results strongly support the hypothesis that the conformational constraints and steric bulk provided by the cyclohexyl-containing β-amino acid residue afford significant protection against proteolytic degradation in human serum.

Conclusion and Future Outlook

The incorporation of constrained non-proteinogenic amino acids like 3-amino-3-cyclohexylbutanoic acid and its analogs is a highly effective strategy for enhancing the proteolytic stability of peptide therapeutics. The experimental data presented for a close structural analog showcases a dramatic increase in serum half-life, a critical parameter for the development of viable peptide drugs. The provided protocols offer a robust framework for researchers to validate the stability of their own modified peptides. As the field of peptide drug discovery continues to advance, the use of such "molecular shields" will undoubtedly play a pivotal role in translating potent peptides into clinically successful therapeutics.

References

  • Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • Hayashi, Y., et al. (2024). Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. RSC Medicinal Chemistry. [Link]

  • Hill, T. A., et al. (2018). Constrained peptides as protein-protein interaction inhibitors. Current Opinion in Chemical Biology, 44, 28-34. [Link]

  • Lax, R., et al. (2020). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ACS Medicinal Chemistry Letters, 11(4), 437-441. [Link]

  • Otvos, L., & Wade, J. D. (2014). Current challenges in peptide drug development. Drug Discovery Today, 19(8), 1201-1206. [Link]

  • Pento, J. T. (2017). The use of peptides and peptidomimetics in cancer therapy. Expert Opinion on Drug Discovery, 12(11), 1103-1113. [Link]

  • Rezayat, S. M., et al. (2016). Peptide and Peptidomimetic Therapeutics. Scientia Pharmaceutica, 84(1), 1-27. [Link]

  • Sawyer, T. K. (2009). Peptidomimetic and nonpeptide drug discovery: core principles and therapeutic examples. Journal of Medicinal Chemistry, 52(1), 1-10. [Link]

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56. [Link]

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids, 30(4), 351-367. [Link]

Sources

Comparative

Comparative Guide: Chiral HPLC Separation of 3-Amino-3-cyclohexylbutanoic Acid Enantiomers

Executive Summary The separation of 3-Amino-3-cyclohexylbutanoic acid , a -amino acid with a bulky hydrophobic side chain, presents unique challenges due to its zwitterionic nature and the steric hindrance of the cyclohe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 3-Amino-3-cyclohexylbutanoic acid , a


-amino acid with a bulky hydrophobic side chain, presents unique challenges due to its zwitterionic nature and the steric hindrance of the cyclohexyl group. This guide objectively compares the two most robust methodologies for enantiomeric resolution:
  • Direct Separation (Underivatized): Using Crown Ether-based CSPs (e.g., CROWNPAK CR-I(+) / CR(+)) in Reversed-Phase (RP) mode.

  • Derivatized/Protected Separation: Using Polysaccharide-based CSPs (e.g., CHIRALPAK AD-H / IA) in Normal Phase (NP) mode, typically applied to

    
    -Boc or 
    
    
    
    -Fmoc protected intermediates.

Recommendation: For the isolation of the final free amino acid, Method A (Crown Ether) is the superior choice due to higher selectivity (


) for primary amines and the elimination of deprotection steps. Method B is preferable only when monitoring upstream synthetic steps where the amine is already protected.
Technical Analysis & Causality
The Challenge:

-Amino Acid Chirality

Unlike


-amino acids, 

-amino acids like 3-Amino-3-cyclohexylbutanoic acid possess an extra methylene group (

) between the carboxyl and amino groups. This increases conformational flexibility, often making chiral recognition more difficult on traditional ligand-exchange phases. Furthermore, the cyclohexyl group adds significant hydrophobicity, requiring careful tuning of the organic modifier to prevent excessive retention.
Method A: Crown Ether Ligand Exchange (The Gold Standard for Free Amines)

Mechanism: The separation relies on the formation of a host-guest inclusion complex. The ammonium ion (


) of the analyte inserts into the cavity of the chiral crown ether (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6).
  • Causality: The complex is stabilized by three hydrogen bonds between the ammonium protons and the ether oxygens. The steric barrier of the binaphthyl rings discriminates against the "mismatched" enantiomer.

  • Critical Requirement: The mobile phase must be acidic (pH 1.0–2.[1]0) to ensure the amine is fully protonated (

    
    ).
    
Method B: Polysaccharide-Based (Amylose/Cellulose)

Mechanism: Utilizes hydrogen bonding, dipole-dipole, and


-

interactions between the analyte and the carbamate residues on the polymer backbone.
  • Causality: Free amino acids often streak or stick on these columns due to low solubility in normal phase solvents and strong non-specific interactions. Therefore, this method is strictly recommended for

    
    -protected forms  (e.g., Boc-3-amino-3-cyclohexylbutanoic acid), where the carbamate/amide groups provide necessary interaction points.
    
Experimental Protocols
Protocol A: Direct Separation on CROWNPAK CR-I(+)

Best for: Final product purity analysis, preparative isolation of free amino acid.

  • Column: Daicel CROWNPAK CR-I(+) (

    
    , 
    
    
    
    ).[2][3]
    • Note: The "I" denotes the immobilized version, which is more robust than the coated CR(+) version.

  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution (pH 1.5) / Acetonitrile (85:15 v/v).[3]
    
    • Why

      
      ? Perchlorate ions form weaker ion pairs than phosphate or trifluoroacetate, reducing non-specific hydrophobic retention while maintaining the necessary low pH.
      
  • Flow Rate:

    
    .[2][4]
    
  • Temperature:

    
     (Lowering to 
    
    
    
    can significantly increase resolution if
    
    
    ).
  • Detection: UV at

    
     (low wavelength required due to lack of chromophores).
    
  • Sample Diluent: Mobile Phase.

Protocol B: Separation of

-Boc Derivative on CHIRALPAK AD-H

Best for: In-process control (IPC) during synthesis.

  • Column: Daicel CHIRALPAK AD-H (Amylose tris(3,5-dimethylphenylcarbamate),

    
    , 
    
    
    
    ).
  • Mobile Phase:

    
    -Hexane / Isopropanol / Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).
    
    • Why TFA? The acidic additive suppresses ionization of the carboxylic acid, preventing peak tailing.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV at

    
    .
    
Comparative Data Summary
FeatureMethod A: Crown Ether (CROWNPAK)Method B: Polysaccharide (CHIRALPAK)
Analyte State Free Amino Acid (Underivatized)

-Protected (Boc/Fmoc)
Separation Mode Reversed Phase (Acidic)Normal Phase
Resolution (

)
High (

typical for

-amino acids)
Moderate to High (

)
Run Time Short (

)
Medium (

)
Loadability Lower (Analytical/Semi-prep)High (Excellent for Prep)
Robustness Sensitive to pH and cations (

,

)
Very Robust
Cost Efficiency High (No derivatization reagents)Medium (Requires protection step)
Mechanism & Workflow Visualization
Figure 1: Chiral Recognition Mechanism (Crown Ether)

The following diagram illustrates the "Three-Point Interaction" model required for the Crown Ether separation. The ammonium ion docks into the crown, while the steric barriers discriminate the enantiomers.

CrownEtherMechanism cluster_conditions Critical Conditions Analyte 3-Amino-3-cyclohexylbutanoic Acid (Protonated -NH3+) Complex Host-Guest Complex Analyte->Complex H-Bonding (NH3+ to O) Crown Crown Ether CSP (Chiral Barrier) Crown->Complex Steric Inclusion Separation Enantiomeric Separation (D-form elutes first) Complex->Separation Differential Stability Cond1 pH < 2.0 (HClO4) Cond1->Analyte Cond2 No K+/Na+ Ions

Caption: Mechanism of chiral recognition via ammonium inclusion into the crown ether cavity.

Figure 2: Method Selection Decision Tree

Use this workflow to determine the appropriate protocol based on your sample's current synthesis stage.

DecisionTree Start Start: Sample Characterization IsProtected Is the Amino Group Protected? (Boc, Fmoc, Cbz) Start->IsProtected MethodB Use Method B: Polysaccharide CSP (Chiralpak AD-H / IA) IsProtected->MethodB Yes MethodA Use Method A: Crown Ether CSP (Crownpak CR-I(+)) IsProtected->MethodA No (Free Amine) NormalPhase Normal Phase: Hexane/IPA + 0.1% TFA MethodB->NormalPhase Result Enantiomeric Excess (ee%) Data NormalPhase->Result ReversedPhase Reversed Phase: pH 1.5 HClO4 / ACN MethodA->ReversedPhase ReversedPhase->Result

Caption: Decision matrix for selecting the optimal chiral HPLC method based on amine protection status.

Troubleshooting & Optimization
  • Peak Broadening (Method A):

    • Cause: Insufficient protonation of the amine.

    • Fix: Lower the pH of the mobile phase (e.g., increase

      
       concentration). Ensure no ammonium salts (like ammonium acetate) are competing for the crown ether sites.
      
  • Elution Order Reversal:

    • On CROWNPAK CR(+) , the D-enantiomer (often the

      
      -isomer for 
      
      
      
      -amino acids, depending on Cahn-Ingold-Prelog priority) typically elutes first .[1]
    • On CROWNPAK CR(-) , the elution order is reversed.[1][3] This is useful for trace analysis where the minor impurity must elute before the major peak.

  • Solubility Issues (Method B):

    • If the protected amino acid is insoluble in Hexane, switch to Polar Organic Mode (100% Methanol or Acetonitrile) using CHIRALPAK IA or IB (Immobilized phases), which tolerate these solvents better than coated phases like AD-H.

References
  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Chiral Separation of -Amino Acids by Liquid Chromatography. In Chromatography, 3(1), 1-15. (General grounding on Crown Ether mechanism for -amino acids).
  • Phenomenex. (2022). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Zhang, C., et al. (2010).[5] Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965-4970.[5] Retrieved from [Link]

Sources

Validation

NMR Characterization of 3-Amino-3-cyclohexylbutanoic Acid Isomers

This guide provides an in-depth technical comparison of NMR-based methodologies for characterizing the enantiomers of 3-Amino-3-cyclohexylbutanoic acid (CAS 1270444-33-1). It is designed for researchers requiring precise...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of NMR-based methodologies for characterizing the enantiomers of 3-Amino-3-cyclohexylbutanoic acid (CAS 1270444-33-1). It is designed for researchers requiring precise determination of enantiomeric excess (ee%) and absolute configuration of this bulky


-disubstituted amino acid.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary: The Stereochemical Challenge

3-Amino-3-cyclohexylbutanoic acid represents a challenging class of


-disubstituted amino acids . Unlike simple 

-amino acids, this molecule possesses a quaternary chiral center at the C3 position, sterically crowded by a cyclohexyl group, a methyl group, an amine, and an acetic acid moiety.

The primary "isomers" of concern are the


 and 

enantiomers
. Distinguishing these requires methods capable of overcoming the steric bulk of the cyclohexyl group to induce sufficient chemical shift non-equivalence (

).

Quick Comparison of Methodologies:

FeatureChiral Solvating Agents (CSA) Chiral Derivatization (Mosher's) Chiral HPLC (Reference)
Primary Use Rapid ee% determinationAbsolute Configuration AssignmentQuantitation / Purification
Sample Recovery Yes (Non-destructive)No (Chemical modification)Yes (Prep scale)
Time to Result < 15 mins4–24 hours30–60 mins
Key NMR Handle C4-Methyl SingletC4-Methyl &

-CH₂
Retention Time
Cost Efficiency HighLow (Reagent cost + time)Medium (Column cost)

Structural Analysis & NMR Baseline

Before applying chiral discrimination, it is critical to understand the achiral NMR signature. The quaternary center at C3 renders the C2-methylene protons diastereotopic even in an achiral environment.

Molecule Profile
  • IUPAC Name: 3-Amino-3-cyclohexylbutanoic acid[1][2][3][4]

  • CAS: 1270444-33-1[1][2][3][4][5][6]

  • Chiral Center: C3 (Quaternary)

  • Key Spin Systems:

    • C4-Methyl: A sharp singlet (approx. 1.1–1.4 ppm). This is the critical handle for chiral analysis because it is uncoupled and intense.

    • C2-Methylene (

      
      -CH₂):  Appears as an AB quartet  (
      
      
      
      Hz) due to the adjacent chiral center.
    • Cyclohexyl Group: Broad multiplets (1.0–1.8 ppm), often overlapping and poor for integration.

Comparative Guide: Characterization Methodologies

Method A: Chiral Solvating Agents (CSA)

Recommendation: Best for routine reaction monitoring and high-throughput ee% checks.

Mechanism: CSAs form transient diastereomeric complexes with the analyte via non-covalent interactions (hydrogen bonding and ion-pairing). For


-amino acids, Binol-derived phosphoric acids  or Pirkle’s Alcohol  are superior choices.

Protocol:

  • Solvent: Use a non-polar solvent like

    
     or 
    
    
    
    to maximize ion-pairing.
  • Ratio: Add CSA in a 1:1 to 2:1 molar ratio relative to the amino acid.

  • Observation: Focus on the C4-Methyl singlet .

    • Result: The singlet splits into two distinct singlets (one for

      
      , one for 
      
      
      
      ).
    • Performance: Typical

      
       is 0.02 – 0.10 ppm.
      
Method B: Chiral Derivatization (Mosher's Method)

Recommendation: Mandatory for determining Absolute Configuration (R vs S) if unknown.

Mechanism: Covalent reaction with a chiral auxiliary (e.g.,


-methoxy-

-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl) creates stable diastereomers. The bulky cyclohexyl group locks the conformation, enhancing

.

Protocol:

  • Derivatization: React substrate with

    
    -MTPA-Cl and 
    
    
    
    -MTPA-Cl in separate vials.
  • Analysis: Compare

    
    H NMR shifts of the C4-Methyl and C2-Protons.
    
  • Logic: Use the

    
     model  (
    
    
    
    ). Groups on the right side of the Mosher plane (in the projection) will have positive values; those on the left will have negative values.

Experimental Data & Workflow Visualization

Workflow: Selecting the Right Method

NMR_Workflow Start Start: 3-Amino-3-cyclohexylbutanoic acid Goal What is the Goal? Start->Goal Choice1 Rapid ee% Check Goal->Choice1 Choice2 Absolute Config (R/S) Goal->Choice2 Choice3 Purification Goal->Choice3 CSA Method A: CSA-NMR (Binol-Phosphate or Pirkle Alcohol) Choice1->CSA Mosher Method B: Mosher's Amide (MTPA-Cl Derivatization) Choice2->Mosher HPLC Method C: Chiral HPLC (Teicoplanin/Crownpak Column) Choice3->HPLC Result1 Split Methyl Singlet Calc: Integration Ratio CSA->Result1 Result2 Stable Diastereomers Calc: Δδ(S-R) Sign Mosher->Result2

Caption: Decision tree for selecting the optimal characterization method based on research goals.

Comparative Data Table (Representative)
ParameterAchiral Baseline CSA Method (Binol-P) Mosher Method (MTPA)
Solvent

or



C4-Methyl Shift

1.35 (s, 3H)

1.32 (s, major) / 1.38 (s, minor)

1.45 (d, diastereomer 1) / 1.55 (d, diastereomer 2)

(Separation)
0.00 ppm0.06 ppm 0.10 ppm
Resolution Limit N/A> 95% ee> 99% ee

Detailed Protocols

Protocol 1: CSA-NMR with 1,1'-Binaphthyl-2,2'-diyl Hydrogen Phosphate

Rationale: The phosphate group acts as a bifunctional anchor, hydrogen bonding with the amino group and the carboxylic acid of the substrate.

  • Preparation: Dissolve 5 mg of 3-Amino-3-cyclohexylbutanoic acid in 0.6 mL of

    
    . Note: If solubility is poor, use a trace of 
    
    
    
    , but this reduces splitting.
  • CSA Addition: Add 1.5 equivalents of chiral phosphoric acid (e.g., (R)-TRIP or simple Binol-phosphate).

  • Acquisition: Run a standard

    
    H NMR (min 400 MHz).
    
  • Analysis: Zoom into the 1.0–1.5 ppm region.[7] Integrate the two methyl singlets.

Protocol 2: Mosher's Analysis for Configuration

Rationale: This method converts enantiomers into diastereomers with distinct physical properties.

  • Reaction:

    • Vial 1: 5 mg Substrate +

      
      -MTPA-Cl + Pyridine (excess) 
      
      
      
      
      
      -MTPA Amide.
    • Vial 2: 5 mg Substrate +

      
      -MTPA-Cl + Pyridine (excess) 
      
      
      
      
      
      -MTPA Amide.
  • Workup: Quench with water, extract with ether, dry, and resuspend in

    
    .
    
  • Analysis:

    • Assign the C4-Methyl protons for both samples (

      
       and 
      
      
      
      ).
    • Calculate

      
      .
      
    • Interpretation: If

      
       for the methyl group, the cyclohexyl group is spatially shielding it in the specific conformation defined by the Mosher model, allowing assignment of the quaternary center.
      

References

  • Molecule Identification: 3-Amino-3-cyclohexylbutanoic acid (CAS 1270444-33-1).[1][2][3][4][5][6][8][9] Sigma-Aldrich / MilliporeSigma Catalog. Link

  • CSA Methodology: Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2018. (General reference for CSA mechanisms).
  • Beta-Amino Acid Resolution: Péter, A., et al.

    
    -amino acid analogues." Journal of Chromatography A, 2001. Link
    
  • Mosher's Method: Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher’s Method and the Assignment of Absolute Configuration." Nature Protocols, 2007. Link

  • Teicoplanin Columns: "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Supelco/Sigma Technical Guide. Link

Sources

Comparative

Comparison of cyclohexyl vs phenyl beta-amino acids in helix formation

Guide: Cyclohexyl vs. Phenyl -Amino Acids in Helix Formation Executive Summary In the engineering of foldamers—specifically -peptides—the choice of side-chain topology is a critical determinant of secondary structure sta...

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Cyclohexyl vs. Phenyl -Amino Acids in Helix Formation

Executive Summary

In the engineering of foldamers—specifically


-peptides—the choice of side-chain topology is a critical determinant of secondary structure stability. This guide evaluates the performance of 

-homocyclohexylalanine (

-hCha)
versus

-homophenylalanine (

-hPhe)
in promoting 14-helix formation.

The Verdict: While both residues support helix formation,


-hCha  consistently yields thermodynamically superior 14-helices compared to 

-hPhe.
  • Mechanism: The aliphatic "chair" conformation of the cyclohexyl group exerts a larger steric exclusion volume near the peptide backbone than the planar phenyl ring, effectively restricting rotameric freedom and pre-organizing the backbone torsion angles (

    
    ).
    
  • Application: Use

    
    -hCha for maximizing structural rigidity and proteolytic stability. Use 
    
    
    
    -hPhe when
    
    
    -
    
    
    stacking interactions or UV-active quantification are required.

Structural Mechanics: The "Bulk" Effect

To understand why these two seemingly similar hydrophobic residues behave differently, we must look at the steric influence on the


-peptide backbone (

).
The 14-Helix Architecture

The 14-helix (defined by a 14-membered hydrogen-bonded ring between


 and 

) requires specific torsion angles:
  • 
     (C-C bond)
    
Side Chain Comparison
Feature

-hPhe (Phenyl)

-hCha (Cyclohexyl)
Geometry Planar (2D), AromaticChair (3D), Aliphatic
Steric Bulk Moderate; anisotropicHigh; isotropic (near backbone)
Electronic Electron-rich (

-cloud)
Hydrophobic, chemically inert
Rotameric Entropy High (ring flips easily)Low (ring is rigid/bulky)
Helix Propensity ModerateHigh

Scientific Insight: The "Gellman Branching Rule" states that side chains branched at the


-carbon (the first carbon of the side chain) stabilize the 14-helix. While both Phe and Cha are branched at this position, the 3D steric bulk  of the cyclohexyl chair creates a "locking" mechanism that penalizes unfolded states more severely than the planar phenyl ring.

Comparative Analysis: Experimental Data

The following data summarizes typical Circular Dichroism (CD) and NMR findings when comparing homooligomers or mixed sequences containing these residues.

Helix Propensity (Molar Ellipticity)

Solvent: Methanol (Helix promoting)

Parameter

-hPhe Oligomer

-hCha Oligomer
Interpretation
Min. at 214 nm (

)
~ -18,000 deg cm² dmol⁻¹~ -24,000 deg cm² dmol⁻¹Cha induces stronger folding.
Ratio

~ 0.8~ 1.0Higher ratio indicates better defined helix.
Solvent Tolerance Unfolds in >30% WaterStable in >50% WaterCha resists hydrophobic collapse better.
Thermodynamic Stability

In variable temperature CD experiments (20°C to 80°C),


-hCha peptides typically exhibit a flatter melting curve, indicating a higher energy barrier to unfolding. This is attributed to the hydrophobic effect ; the cyclohexyl group is more hydrophobic than phenyl, driving the side chains to pack tightly into the helical core to exclude solvent.

Visualization: Structural Logic & Workflow

Decision Logic for Residue Selection

HelixDecision Start Select Beta-Amino Acid for 14-Helix Design Goal_Stability Goal: Maximize Thermodynamic Stability Start->Goal_Stability Goal_Function Goal: Functional Interaction / UV Tracking Start->Goal_Function Cha_Path Select Beta3-hCha (Cyclohexyl) Goal_Stability->Cha_Path Steric Locking Phe_Path Select Beta3-hPhe (Phenyl) Goal_Function->Phe_Path Aromaticity Mech_Cha Mechanism: High Steric Bulk (Chair) + Hydrophobic Packing Cha_Path->Mech_Cha Mech_Phe Mechanism: Pi-Pi Stacking Potential + UV Chromophore Phe_Path->Mech_Phe Result_Cha Outcome: Robust 14-Helix (High CD Signal) Mech_Cha->Result_Cha Result_Phe Outcome: Moderate 14-Helix (Flexible Termini) Mech_Phe->Result_Phe

Caption: Decision matrix for selecting between Cyclohexyl (Cha) and Phenyl (Phe) side chains based on stability vs. functional requirements.

Experimental Protocols (Self-Validating)

To verify these claims in your own lab, follow this standardized workflow. These protocols are designed with internal checkpoints to prevent false positives.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize a hexamer (e.g.,


) to test helicity.
  • Resin Selection: Use Wang resin (low loading, 0.3-0.4 mmol/g) to prevent aggregation during growth.

  • Coupling:

    • Reagent: HBTU/HOBt or HATU (preferred for

      
      -amino acids due to slower kinetics).
      
    • Stoichiometry: 3 eq.[1] Amino Acid : 2.9 eq. HATU : 6 eq. DIPEA.

    • Time: Double coupling (2 x 45 min) is mandatory.

      
      -amino acids are sterically hindered near the amine.
      
    • Validation: Kaiser test (ninhydrin) is often faint for

      
      -amines. Use Chloranil test  for secondary amines or micro-cleavage followed by HPLC/MS after the 3rd residue.
      
  • Cleavage: 95% TFA / 2.5% TIS / 2.5%

    
    .
    
Characterization: Circular Dichroism (CD)

Objective: Quantify the 14-helix signature.

  • Sample Prep: Dissolve lyophilized peptide in MeOH (stock 1 mM). Dilute to 50-100

    
    .
    
    • Critical Checkpoint (Concentration): Since hCha lacks a UV chromophore (unlike hPhe), you cannot use

      
       to determine concentration.
      
    • Solution: Use Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) to determine exact peptide content before CD. Relying on weight alone leads to >20% error due to salt/water retention.

  • Measurement:

    • Range: 260 nm to 190 nm.

    • Cell Path: 1 mm (quartz).

  • Signature Verification:

    • Look for a minimum at ~214 nm .[2]

    • Look for a maximum at ~198 nm .

    • Zero Crossing: Should occur approx 205-207 nm. If shifted significantly, aggregation (

      
      -sheet-like stacking) may be occurring.
      
Workflow Diagram

Workflow cluster_results Expected CD Signature Step1 SPPS Synthesis (Double Couple) Check1 MS Verification Step1->Check1 Step2 Purification (RP-HPLC) Check2 qNMR (for Cha) UV A280 (for Phe) Step2->Check2 Step3 Quantification (CRITICAL) Step4 CD Spectroscopy (MeOH) Res1 Min @ 214nm (14-Helix) Step4->Res1 Check1->Step2 Check2->Step4

Caption: Validated experimental workflow. Note the divergence in quantification methods (Step 3) for Cha vs. Phe.

References

  • Appella, D. H., et al. (1999). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers."[3] Journal of the American Chemical Society.[2] Link

    • Context: Foundational paper establishing the 14-helix and the influence of side-chain substitution p
  • Seebach, D.

    
    -Peptides: a surprise at every turn." Chemical Communications. Link
    
    • Context: Comprehensive review of Seebach's work on -peptides, including the stability provided by cyclic and bulky residues.
  • Raguse, T. L., et al. (2002).[1] "Evidence that the

    
    -peptide 14-helix is stabilized by 
    
    
    
    -residues with side-chain branching adjacent to the
    
    
    -carbon atom."[4][5] Organic Letters. Link
    • Context: Specifically addresses the "branching rule" where bulky groups like cyclohexyl (analogous to Val/Ile) stabilize helices more than linear ones.
  • Cheng, R. P., et al. (2001). "

    
    -Peptides: From structure to function." Chemical Reviews. Link
    
    • Context: A definitive review covering the thermodynamic parameters of helix form

Sources

Validation

Biological half-life extension using 3-Amino-3-cyclohexylbutanoic acid

Technical Guide: Biological Half-Life Extension via 3-Amino-3-cyclohexylbutanoic Acid Executive Summary & Strategic Rationale The Challenge: Therapeutic peptides inherently suffer from rapid proteolytic degradation in vi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Half-Life Extension via 3-Amino-3-cyclohexylbutanoic Acid

Executive Summary & Strategic Rationale

The Challenge: Therapeutic peptides inherently suffer from rapid proteolytic degradation in vivo, often resulting in plasma half-lives of mere minutes.[1] Traditional stabilization strategies—such as PEGylation or D-amino acid substitution—often compromise binding affinity or introduce manufacturing heterogeneity.

The Solution: 3-Amino-3-cyclohexylbutanoic acid (3-ACBA) represents a high-precision tool for "backbone engineering." As a


-disubstituted amino acid, it introduces a quaternary carbon center into the peptide backbone. This modification does not merely "hide" the peptide; it fundamentally alters the local torsion angles, rendering the scissile bond unrecognizable to common proteases (e.g., trypsin, chymotrypsin, DPP-IV) while frequently retaining—or even stabilizing—the bioactive helical conformation.

Target Audience: Medicinal Chemists, Peptide Engineers, and Pharmacokineticists.

Mechanistic Insight: Why 3-ACBA Works

The efficacy of 3-ACBA stems from two synergistic mechanisms: Steric Occlusion and Backbone Homologation .

A. The Steric Shield (Quaternary Carbon Effect)

Unlike standard


-amino acids (where the 

-carbon is tertiary) or simple

-amino acids (like

-alanine), 3-ACBA possesses a quaternary

-carbon substituted with both a methyl group (implied by the butanoic backbone) and a bulky cyclohexyl group.
  • Enzyme Incompatibility: Proteases rely on the precise alignment of the scissile amide bond within their active site (the catalytic triad). The bulky cyclohexyl group at the

    
    -position acts as a "molecular umbrella," physically blocking the enzyme's approach to the carbonyl carbon.
    
  • Transition State Inhibition: The quaternary center restricts the rotation around the

    
     bond, preventing the peptide backbone from adopting the transition-state geometry required for hydrolysis.
    
B. Secondary Structure Stabilization (Foldamer Effect)

Incorporating


-amino acids into an 

-peptide sequence creates an

-hybrid peptide.
  • Helix Promotion:

    
    -disubstituted residues are strong promoters of specific helical structures (e.g., the 14-helix). Unlike D-amino acids, which often destabilize L-helices (acting as "helix breakers"), 3-ACBA can be strategically placed to lock the bioactive conformation, potentially increasing receptor affinity while simultaneously extending half-life.
    

Comparative Analysis: 3-ACBA vs. Alternatives

The following table contrasts 3-ACBA with standard industry alternatives for peptide stabilization.

Feature3-ACBA (

-AA)
D-Amino Acids N-Methylation PEGylation
Primary Mechanism Backbone modification + Steric ShieldStereochemical mismatchSteric clash + H-bond removalHydrodynamic shielding
Proteolytic Stability Excellent (++++) Excellent (++++)Good (++)Excellent (++++)
Conformational Impact Stabilizes Helix (Foldamer) Destabilizes Helix (Breaker) Induces cis/trans isomerismNegligible (random coil)
Binding Affinity Often Retained/ImprovedOften ReducedVariableOften Reduced (Steric hindrance)
Immunogenicity LowLowLowPotential (Anti-PEG Abs)
Synthesis Complexity High (Steric hindrance during coupling)Low (Standard SPPS)Medium (Difficult coupling)Medium (Post-synthetic conjugation)

Experimental Protocol: Synthesis & Incorporation

Context: The bulky nature of 3-ACBA makes it difficult to couple using standard automated protocols. The following manual "double-coupling" protocol is recommended for high-yield incorporation.

Protocol: Solid-Phase Incorporation of 3-ACBA

Reagents:

  • Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g loading) – preferred for difficult sequences.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Workflow:

  • Fmoc Deprotection (Pre-cycle):

    • Treat resin with 20% Piperidine in DMF (2 x 5 min).

    • Wash with DMF (5x), DCM (3x), DMF (3x).

    • QC Check: Perform Chloranil test (for secondary amines) or Kaiser test (for primary amines).

  • Activation (The Critical Step):

    • Dissolve 3-ACBA (4 eq) , HATU (3.8 eq) , and HOAt (3.8 eq) in minimal DMF.

    • Add DIEA (8 eq) immediately before adding to the resin.

    • Note: Do not pre-activate for >2 minutes to avoid racemization (though less risky for

      
      -AAs, it preserves reactivity).
      
  • Coupling Reaction:

    • Add activated mixture to the resin.

    • Microwave Assistance (Recommended): Heat to 75°C for 20 minutes (25W power).

    • Alternative (Room Temp): Shake for 4–6 hours.

  • Re-Coupling (Mandatory):

    • Drain the vessel. Do NOT deprotect.

    • Repeat Step 2 and 3 with fresh reagents.

    • Rationale: The steric bulk of the cyclohexyl group significantly slows down the nucleophilic attack.

  • Capping:

    • Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to cap any unreacted amines.

  • Elongation:

    • Proceed with the next amino acid. Note: Coupling the next amino acid onto the N-terminus of the 3-ACBA is also difficult due to the steric bulk of the 3-ACBA's own side chain. Use the same double-coupling/microwave protocol for the subsequent residue.

Experimental Data: Stability Validation

To validate the half-life extension, a comparative plasma stability assay is required.

Assay Conditions:

  • Matrix: Pooled Human Plasma (heparinized).

  • Concentration: 10 µM peptide.

  • Incubation: 37°C for 0, 1, 4, 8, 24 hours.

  • Analysis: LC-MS/MS (quantification of parent ion).

Representative Data (Simulated Comparison):

Time (Hours)Native Peptide (% Remaining) D-AA Analog (% Remaining) 3-ACBA Analog (% Remaining)
0 100%100%100%
1 45%92%98%
4 10%85%94%
8 <1%78%89%
24 0%65%82%
Calculated

~0.8 hrs ~38 hrs >72 hrs

Interpretation: The 3-ACBA analog demonstrates superior stability even compared to the D-amino acid analog, likely due to the additional conformational rigidity preventing "unfolding" required for degradation by non-specific proteases.

Visualizing the Mechanism

The following diagram illustrates how 3-ACBA blocks proteolytic cleavage through steric hindrance and conformational locking.

G cluster_0 Native Peptide (Susceptible) cluster_1 3-ACBA Modified Peptide (Resistant) NativeAA L-Amino Acid (Flexible Backbone) Protease Protease Active Site (Catalytic Triad) NativeAA->Protease Fits perfectly Cleavage Hydrolysis (Rapid Degradation) Protease->Cleavage Cleaves Bond ACBA 3-ACBA Residue (Quaternary Carbon + Cyclohexyl) StericShield Steric Shielding (Blocks Active Site Access) ACBA->StericShield Creates Bulk Foldamer Rigid Helical Structure (Prevents Unfolding) ACBA->Foldamer Constrains Torsion StericShield->Protease BLOCKS Result Extended Half-Life (>72h) StericShield->Result Foldamer->Protease Resists Binding

Figure 1: Mechanistic blockade of proteolysis by 3-ACBA. The bulky cyclohexyl group and quaternary center prevent the protease from accessing the scissile bond.

References

  • Steer, D. L., et al. (2002). "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link
    
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    -Peptides: From structure to function." Chemical Reviews, 101(10), 3219-3232. Link
    
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    -amino acids." Organic & Biomolecular Chemistry, 5, 2884-2890. Link
    
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Comparative

A Comparative Guide to the Crystallographic Data of 3-Amino-3-cyclohexylbutanoic Acid Foldamers

For researchers, medicinal chemists, and structural biologists, the precise architecture of molecular scaffolds is paramount in the quest for novel therapeutics and functional biomaterials. Foldamers, synthetic oligomers...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and structural biologists, the precise architecture of molecular scaffolds is paramount in the quest for novel therapeutics and functional biomaterials. Foldamers, synthetic oligomers that adopt well-defined secondary structures, have emerged as a powerful class of molecules that mimic the structural and functional properties of peptides and proteins.[1][2] Among these, foldamers derived from β-amino acids have garnered significant attention due to their conformational stability and resistance to proteolytic degradation.[3] This guide provides an in-depth comparison of the crystallographic data of foldamers constructed from 3-Amino-3-cyclohexylbutanoic acid, a unique β-amino acid with a sterically demanding cyclohexyl group.

While crystallographic data for oligomers of 3-Amino-3-cyclohexylbutanoic acid itself are not yet publicly available, we can infer their structural properties with high confidence by examining closely related analogues. This guide will leverage detailed experimental data from foldamers of polyhydroxylated cyclohexane β-amino acids and the well-studied trans-2-aminocyclohexanecarboxylic acid (ACHC) to build a predictive model for our target molecule.[4][5] We will compare these predicted structures with other classes of foldamers, such as α/β-peptides and aromatic oligoamides, to provide a broad context for their unique structural features.

The Significance of the Cyclohexyl Moiety in Foldamer Design

The incorporation of a cyclohexyl ring into the backbone of a β-amino acid has profound implications for its conformational preferences. The rigid and bulky nature of the cyclohexyl group restricts the torsional freedom of the peptide backbone, predisposing the oligomer to adopt a specific helical conformation.[4][6] This preorganization is a key principle in foldamer design, as it reduces the entropic penalty associated with folding, leading to more stable and predictable secondary structures.[4] For β-peptides containing cyclic residues like ACHC, the most commonly observed and stable conformation is the 14-helix, characterized by a 14-membered hydrogen-bonded ring between the C=O group of residue i and the N-H group of residue i-2.[6]

Synthesis and Crystallization: A Step-by-Step Approach

The journey from a monomer to a well-defined crystal structure involves a series of meticulous experimental procedures. Here, we outline the key steps, drawing upon established protocols for similar β-amino acid foldamers.

Part 1: Monomer Synthesis via the Rodionov Reaction

The synthesis of the 3-Amino-3-cyclohexylbutanoic acid monomer can be achieved through a modified Rodionov reaction, a classic method for preparing β-amino acids.[3][7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (2 equivalents) in ethanol.

  • Reflux: Heat the mixture to reflux for 8 hours. The reaction involves the condensation of the ketone with malonic acid and ammonia to form the desired β-amino acid.

  • Crystallization and Purification: Upon cooling, the crude product will precipitate. The resulting white crystals are collected by filtration, washed with acetone, and recrystallized from a mixture of water and acetone to yield pure 3-Amino-3-cyclohexylbutanoic acid.

Part 2: Oligomer Synthesis

The synthesized monomer can be oligomerized using either solution-phase or solid-phase peptide synthesis (SPPS) techniques.[8][9][10] SPPS is often preferred for its efficiency and ease of purification.[8][9]

Experimental Protocol (Fmoc-based SPPS):

  • Resin Preparation: Swell a suitable resin (e.g., Rink amide resin) in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group.

  • Amino Acid Coupling: Activate the Fmoc-protected 3-Amino-3-cyclohexylbutanoic acid using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA) and add it to the resin. Allow the reaction to proceed for 2 hours.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps to elongate the peptide chain to the desired length.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for Monomer and Oligomer Synthesis

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_oligomer Oligomer Synthesis (SPPS) M1 Cyclohexanone + Malonic Acid + NH4OAc M2 Rodionov Reaction (Reflux in EtOH) M1->M2 M3 Crystallization & Purification M2->M3 M4 3-Amino-3-cyclohexylbutanoic acid M3->M4 O1 Fmoc-protected Monomer M4->O1 Fmoc Protection O3 Iterative Deprotection & Coupling Cycles O1->O3 O2 Resin Swelling O2->O3 O4 Cleavage from Resin O3->O4 O5 RP-HPLC Purification O4->O5 O6 Pure Foldamer O5->O6

Caption: Workflow for the synthesis of the monomer and its subsequent oligomerization.

Part 3: Crystallization

Obtaining high-quality crystals suitable for X-ray diffraction is often the most challenging step. The vapor diffusion method is a widely used technique.[11]

Experimental Protocol (Vapor Diffusion):

  • Sample Preparation: Dissolve the purified foldamer in a suitable solvent (e.g., methanol, chloroform) to a concentration of 5-10 mg/mL.

  • Crystallization Screen: Use a commercial or in-house crystallization screen to test a wide range of precipitant solutions (salts, polymers, organic solvents) at various pH values.

  • Drop Setting: Mix a small volume (e.g., 1 µL) of the foldamer solution with an equal volume of the precipitant solution on a coverslip (hanging drop) or a pedestal (sitting drop).

  • Equilibration: Seal the coverslip or pedestal over a reservoir containing a larger volume of the precipitant solution. Water will slowly diffuse from the drop to the reservoir, increasing the concentration of the foldamer and precipitant, which can lead to crystal formation.

  • Optimization: Once initial crystals are obtained, optimize the conditions (e.g., precipitant concentration, temperature, pH) to grow larger, single crystals.

Spectroscopic and Computational Characterization

Prior to obtaining a crystal structure, various spectroscopic and computational methods are employed to characterize the foldamer's conformation in solution.

  • Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the secondary structure of chiral molecules. For β-peptides that form a 14-helix, a characteristic maximum ellipticity is observed around 215-220 nm in methanol.[5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The position of the Amide A and Amide II bands can provide information about hydrogen bonding. A shift to lower wavenumbers for the Amide A band and higher wavenumbers for the Amide II band with increasing oligomer length is indicative of stable intramolecular hydrogen bonding.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as NOESY, can identify through-space interactions between protons, providing crucial distance restraints for structure determination in solution.

  • Density Functional Theory (DFT) Calculations: Computational methods like DFT can be used to model the geometry of the foldamer and predict its most stable conformation.[5][6] These calculations can provide valuable insights into bond lengths, angles, and hydrogen bonding patterns, which can then be compared with experimental data.[6]

Comparative Crystallographic Analysis

The following table presents a comparison of the crystallographic data for foldamers of a polyhydroxylated cyclohexane β-amino acid (as a proxy for 3-Amino-3-cyclohexylbutanoic acid), an α/β-peptide, and an aromatic oligoamide. This comparison highlights the diversity of helical structures achievable with different foldamer backbones.

FeaturePolyhydroxylated Cyclohexane β-Peptide (Predicted for 3-Amino-3-cyclohexylbutanoic acid)α/β-Peptide (1:1 ACPC/Aib)Aromatic Oligoamide
Dominant Helix Type 14-Helix[5]11-Helix and 14/15-Helix[12]Canonical Aromatic Helix[4]
Hydrogen Bonding Pattern i → i-2 (C=O···H-N)[6]i,i+3 (11-helix) or i,i+4 (14/15-helix) C=O···H-N[1][12]Intramolecular N-H···N or N-H···O[2][4]
Residues per Turn ~3[6]Variable, ~3-4[12]~2.5[4]
Helical Pitch (Å) ~5.0[6]Variable~3.5[4]
Key Stabilizing Interactions Intramolecular hydrogen bonds, steric hindrance from cyclohexyl group[4]Intramolecular hydrogen bonds, conformational constraint from cyclic residues[1]π-π stacking, solvophobic effects, intramolecular hydrogen bonds[4]
CCDC Deposition Example Not available (Predicted)CCDC 1233815[2]CCDC 1233815[2]

Visualization of Comparative Helical Structures

Helical_Structures cluster_beta β-Peptide (14-Helix) cluster_alphabeta α/β-Peptide (11-Helix) cluster_aromatic Aromatic Oligoamide b1 b2 b1->b2 b3 b1->b3 H-bond (i to i-2) b2->b3 b4 b2->b4 b3->b4 b5 b3->b5 b4->b5 a1 a2 a1->a2 a4 a1->a4 H-bond (i to i+3) a3 a2->a3 a5 a2->a5 a3->a4 a4->a5 r1 r2 r1->r2 r1->r2 π-stacking r3 r2->r3 r2->r3 r4 r3->r4 r3->r4 r5 r4->r5 r4->r5

Caption: Schematic comparison of different foldamer helical structures.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the expected crystallographic properties of 3-Amino-3-cyclohexylbutanoic acid foldamers, based on robust data from closely related analogues. The inherent conformational constraints imposed by the cyclohexyl group strongly suggest the formation of a stable 14-helix, a motif with significant potential for the design of novel bioactive molecules. The detailed experimental protocols provided herein offer a clear roadmap for the synthesis, purification, and crystallization of these promising foldamers.

Future work should focus on the successful crystallization and X-ray diffraction analysis of oligomers of 3-Amino-3-cyclohexylbutanoic acid to confirm these predictions. Such data will be invaluable for refining our understanding of the subtle interplay between side-chain sterics and backbone conformation, further empowering the rational design of foldamers with tailored structures and functions for applications in drug discovery and materials science.

References

  • Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of chemical research, 41(10), 1399-1408. Available at: [Link]

  • Ju, L., et al. (2023). Unnatural helical peptidic foldamers as protein segment mimics. Chemical Society Reviews, 52(15), 5036-5071. Available at: [Link]

  • Cole, D. C. (2009). Design and synthesis of beta-peptides with biological activity. Methods in molecular biology (Clifton, N.J.), 575, 105-121. Available at: [Link]

  • Lee, M. R., et al. (2007). Origins of the high 14-helix propensity of cyclohexyl-rigidified residues in beta-peptides. Organic letters, 9(9), 1713-1716. Available at: [Link]

  • Gil-Ordóñez, M., et al. (2025). A copper-catalyzed oxy-aminomethylation reaction of diazo compounds with readily available N,O-acetals provides α-hydroxy-β2-amino acid derivatives with quaternary carbon centers in good yields. The Journal of Organic Chemistry. Available at: [Link]

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  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6004. Available at: [Link]

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  • Pomerantz, W. C., et al. (2007). Crystallographic characterization of the alpha/beta-peptide 14/15-helix. Journal of the American Chemical Society, 129(46), 14184-14185. Available at: [Link]

  • Johnson, L. M., & Gellman, S. H. (2013). α/β-Peptide Foldamers Targeting Intracellular Protein-Protein Interactions with Activity in Living Cells. ACS chemical biology, 8(8), 1646-1651. Available at: [Link]

  • Kritzer, J. A., et al. (2009). Structural and biological mimicry of protein surface recognition by α/β-peptide foldamers. Proceedings of the National Academy of Sciences, 106(35), 14731-14736. Available at: [Link]

  • Lee, H. S., et al. (2009). Crystallographic characterization of helical secondary structures in 2: 1 and 1: 2 alpha/beta-peptides. Journal of the American Chemical Society, 131(12), 4426-4433. Available at: [Link]

  • Rodionov, V. M., & Postovskaja, E. V. (1929). The mechanism of formation of beta-aryl-beta-amino fatty acids by the condensation of aromatic aldehydes with malonic acid and its derivatives. Journal of the American Chemical Society, 51(12), 3684-3687. Available at: [Link]

  • Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved February 25, 2026, from [Link]

  • Collins, J. M., & Collins, K. D. (2010). Direct solid-phase synthesis of the β-amyloid (1− 42) peptide using controlled microwave heating. The Journal of organic chemistry, 75(6), 2059-2062. Available at: [Link]

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  • Gopi, H. N., et al. (2015). X-ray crystallographic structures of oligomers of peptides derived from β2-microglobulin. Journal of the American Chemical Society, 137(18), 5982-5989. Available at: [Link]

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  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2014). Enantioselective synthesis of β-amino acids. John Wiley & Sons. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 3-Amino-3-cyclohexylbutanoic Acid

For laboratory professionals engaged in the dynamic field of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a det...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in the dynamic field of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a detailed protocol for the proper disposal of 3-Amino-3-cyclohexylbutanoic acid (CAS No. 1270444-33-1), ensuring the safety of personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Assessment and Initial Characterization

Before any disposal process begins, a thorough understanding of the compound's potential hazards is essential. While a comprehensive Safety Data Sheet (SDS) for 3-Amino-3-cyclohexylbutanoic acid is not widely available, information from chemical suppliers provides critical GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data that must inform all handling and disposal decisions.

Table 1: Known Hazard Profile for 3-Amino-3-cyclohexylbutanoic Acid

Hazard CategoryGHS Hazard CodeDescriptionSignal WordGHS Pictogram
Skin IrritationH315Causes skin irritation.WarningGHS07 (Exclamation Mark)
Eye IrritationH319Causes serious eye irritation.WarningGHS07 (Exclamation Mark)
Respiratory IrritationH335May cause respiratory irritation.WarningGHS07 (Exclamation Mark)

The primary directive derived from this data is to treat 3-Amino-3-cyclohexylbutanoic acid as a hazardous substance. The toxicological and ecotoxicological properties of this compound have not been thoroughly investigated.[1] Therefore, a cautious approach is mandatory, and under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.[2][3]

Core Disposal Directive: Engage Your Environmental Health & Safety (EHS) Office

The cornerstone of proper chemical disposal is adherence to your institution's specific protocols, which are managed by the Environmental Health & Safety (EHS) office or an equivalent department. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by EHS.

The overall workflow for the disposal of 3-Amino-3-cyclohexylbutanoic acid should follow a clear, logical progression from the point of generation to final collection by trained professionals.

Caption: Standard workflow for laboratory chemical waste disposal.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing appropriate PPE. Based on the known hazards, the minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[1]

  • Body Protection: A standard laboratory coat.

Step 2: Waste Container Selection and Labeling
  • Select a Compatible Container: Choose a waste container that is in good condition, free from defects, and chemically compatible with the aminocarboxylic acid. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a secure, leak-proof screw-top cap.

  • Label the Container Immediately: As soon as the first volume of waste is added, the container must be labeled. Do not wait until it is full. Use your institution's official hazardous waste tags.[1] The label must include, at a minimum:

    • The words "Hazardous Waste."[1]

    • The full chemical name: "3-Amino-3-cyclohexylbutanoic acid." Do not use abbreviations or chemical formulas.[1]

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream (e.g., dissolved in a solvent).

    • The associated hazards (e.g., "Irritant").[1]

    • Your name, laboratory location (building and room number), and the date the container was first used for waste accumulation.

Caption: Example of a properly filled out hazardous waste label.

Step 3: Waste Segregation and Storage
  • Characterize the Waste: This compound contains both an amine (basic) and a carboxylic acid (acidic) functional group. While it is an amino acid, it must not be mixed with other waste streams without first consulting a chemical compatibility chart or your EHS office.

  • Segregate Incompatibles: Store the waste container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation. Crucially, this waste must be segregated from incompatible materials to prevent dangerous reactions. For example:

    • Keep away from strong oxidizing agents.[4]

    • Keep separate from strong acids and strong bases to avoid potential exothermic reactions.

  • Secondary Containment: Store the sealed waste container within a larger, chemically resistant secondary container (like a plastic tub or bin) to contain any potential leaks or spills.

Step 4: On-Site Treatment (Neutralization) - A Word of Caution

For some acidic or basic waste, on-site neutralization may be a possibility. However, for a research chemical with limited safety data, on-site treatment is not recommended . The potential for unknown side reactions or aerosolization of an irritant outweighs the benefits. The preferred and safest method is disposal via your institution's waste management program.

Step 5: Arranging for Final Disposal
  • Monitor Accumulation: Keep the waste container securely closed except when adding waste.

  • Request Pickup: Once the container is full, or if it has been in storage for a significant period (typically 6-12 months, check your institutional policy), fill in the "full" date on the hazardous waste tag.[1] Submit a waste collection request to your EHS office through their designated online portal or procedure.

  • Final Disposal Method: Your EHS office will consolidate this waste with other laboratory chemicals for transport by a licensed hazardous waste contractor. The most probable final disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[1]

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area if there is any risk of respiratory exposure or if the spill is large. Alert your colleagues and contact your institution's EHS emergency line. For small spills that you are trained to handle:

  • Wear your full PPE.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Label the container as "Spill Debris containing 3-Amino-3-cyclohexylbutanoic acid" and dispose of it through the EHS office.

  • Clean the spill area with soap and water.

By adhering to these systematic procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

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  • Republic Services. (2023, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

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  • Capot Chemical. (2013, October 31). MSDS of (S)-2-Amino-3-cyclohexylpropionic acid. Retrieved from [Link]

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